Product packaging for Bremelanotide(Cat. No.:CAS No. 189691-06-3)

Bremelanotide

Cat. No.: B069708
CAS No.: 189691-06-3
M. Wt: 1025.2 g/mol
InChI Key: FFHBJDQSGDNCIV-MFVUMRCOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bremelanotide is a synthetic cyclic heptapeptide analog and a potent, selective agonist of the melanocortin receptors. Its primary research application centers on its high-affinity binding to the melanocortin-4 receptor (MC4R), a key regulator in the central nervous system's circuits for energy homeostasis, sexual function, and grooming behavior. As a metabolite of the peptide afamelanotide, this compound's mechanism of action involves the activation of G-protein coupled MC4R, leading to the downstream activation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This specific pathway makes it an invaluable pharmacological tool for neuroscientists and endocrinologists studying the melanocortin system's role in sexual arousal disorders, obesity, and metabolic syndromes. In preclinical research, it is utilized to probe the neurocircuitry of motivated behaviors and to investigate potential therapeutic pathways for a range of CNS disorders. Our supply of this compound is provided as a high-purity lyophilized powder, rigorously characterized to ensure identity, purity, and stability, supporting reproducible and reliable results in your advanced in vitro and in vivo research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H68N14O10 B069708 Bremelanotide CAS No. 189691-06-3

Properties

IUPAC Name

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H68N14O10/c1-3-4-16-35(58-29(2)65)43(67)64-41-25-42(66)54-20-11-10-18-37(49(73)74)60-46(70)39(23-31-26-56-34-17-9-8-15-33(31)34)62-44(68)36(19-12-21-55-50(51)52)59-45(69)38(22-30-13-6-5-7-14-30)61-47(71)40(63-48(41)72)24-32-27-53-28-57-32/h5-9,13-15,17,26-28,35-41,56H,3-4,10-12,16,18-25H2,1-2H3,(H,53,57)(H,54,66)(H,58,65)(H,59,69)(H,60,70)(H,61,71)(H,62,68)(H,63,72)(H,64,67)(H,73,74)(H4,51,52,55)/t35-,36-,37-,38+,39-,40-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHBJDQSGDNCIV-MFVUMRCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H68N14O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893711
Record name Bremelanotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1025.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189691-06-3
Record name Bremelanotide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189691063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bremelanotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11653
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bremelanotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BREMELANOTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y24O4F92S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bremelanotide on Melanocortin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Bremelanotide is a synthetic peptide analogue of the endogenous neuropeptide alpha-melanocyte-stimulating hormone (α-MSH). It functions as an agonist at several subtypes of the melanocortin receptor (MCR) family, a class of G-protein coupled receptors (GPCRs). Its clinical efficacy in treating hypoactive sexual desire disorder (HSDD) is primarily attributed to its activity at the melanocortin-4 receptor (MC4R) within the central nervous system. This document provides a detailed overview of the molecular mechanism of this compound, its receptor interaction profile, the primary downstream signaling cascade it initiates, and the standard experimental protocols used to characterize its pharmacological activity.

Core Mechanism of Action

This compound is a cyclic heptapeptide and a functional agonist of melanocortin receptors.[1] The five melanocortin receptor subtypes (MC1R through MC5R) are involved in a wide array of physiological processes, including pigmentation, inflammation, energy homeostasis, and sexual function.[2] this compound non-selectively activates several of these receptor subtypes.[3]

The therapeutic effect of this compound for HSDD is believed to be mediated by its action on MCRs in the central nervous system, particularly the MC4R and potentially the MC3R.[4] These receptors are expressed in key areas of the brain, including the medial preoptic area (mPOA) of the hypothalamus, which is implicated in modulating sexual behavior and desire.[5] Animal studies suggest that agonism of presynaptic MC4Rs by this compound leads to an increased release of dopamine, an excitatory neurotransmitter that plays a crucial role in the brain's reward and pleasure pathways, thereby enhancing sexual desire and arousal.

Receptor Binding and Functional Activity Profile

This compound exhibits differential affinity and potency across the melanocortin receptor subtypes. The generally accepted order of potency is MC1R > MC4R > MC3R > MC5R, with negligible interaction with MC2R, the adrenocorticotropic hormone (ACTH) receptor. This profile explains some of the drug's ancillary effects; for instance, agonism at MC1R, which is expressed on melanocytes, can lead to increased melanin production and skin hyperpigmentation.

While precise Ki (binding affinity) and EC50 (functional potency) values can vary depending on the specific cell lines and assay conditions used, the following table summarizes the widely reported receptor interaction profile of this compound. For context, data for the related, well-characterized non-selective agonist Melanotan-II (MT-II) is also provided.

Receptor SubtypeThis compound Binding Affinity (Ki)This compound Functional Potency (EC50)Reference Compound: Melanotan-II (Ki, nM)Reference Compound: Melanotan-II (EC50, nM)
hMC1R HighHigh0.160.16
hMC2R NegligibleNegligible>1000>1000
hMC3R ModerateModerate4.17.1
hMC4R HighHigh0.670.65
hMC5R LowLow9.09.3
Table 1: Summary of this compound's Pharmacological Profile at Human Melanocortin Receptors (hMCRs). This compound's profile is described qualitatively based on consistent findings in the literature. Quantitative data for Melanotan-II is provided for comparative purposes.

Downstream Signaling Pathway

Like the endogenous α-MSH peptide, this compound's binding to MC1R, MC3R, MC4R, and MC5R initiates a canonical Gs-protein signaling cascade. These receptors are coupled to a heterotrimeric Gs protein.

  • Receptor Activation: Agonist (this compound) binding induces a conformational change in the receptor.

  • Gs Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαs subunit of the associated Gs protein.

  • Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates from the Gβγ dimer and activates the enzyme adenylyl cyclase (AC).

  • cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).

  • PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates numerous downstream substrates, leading to the ultimate cellular response.

Gs_Signaling_Pathway cluster_membrane Cell Membrane MCR Melanocortin Receptor (MCR) Gs Gs Protein (αβγ-GDP) MCR->Gs 2. Activates AC Adenylyl Cyclase (AC) Gs->AC 3. Gαs-GTP activates cAMP cAMP AC->cAMP 4. Catalyzes This compound This compound This compound->MCR 1. Binds ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive 5. Activates PKA_active Active PKA PKA_inactive->PKA_active Response Cellular Response PKA_active->Response 6. Phosphorylates Targets

Figure 1. this compound-induced Gs-protein signaling pathway.

Key Experimental Methodologies

The binding affinity and functional potency of this compound are typically determined using in vitro receptor binding and cell-based functional assays.

Radioligand Competition Binding Assay for Affinity (Ki) Determination

This assay measures how effectively this compound competes with a radiolabeled ligand for binding to a specific melanocortin receptor subtype. It is the gold standard for determining the binding affinity (Ki) of a compound.

Detailed Experimental Protocol:

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are transiently or stably transfected to express a single human melanocortin receptor subtype (e.g., hMC4R).

    • Cells are cultured and harvested. For membrane preparations, cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes, which are then resuspended in an assay buffer. Alternatively, whole cells can be used.

  • Assay Setup:

    • The assay is performed in a 96-well plate format.

    • To each well, add:

      • A fixed concentration of a high-affinity radioligand, typically [¹²⁵I]-[Nle⁴, D-Phe⁷]-α-MSH ([¹²⁵I]NDP-α-MSH).

      • Increasing concentrations of unlabeled this compound (the competitor).

      • Cell membranes or whole cells expressing the receptor of interest.

    • Control wells are included to determine total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled agonist like NDP-α-MSH).

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Separation and Detection:

    • The binding reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes (and thus the receptor-bound radioligand) while allowing the unbound radioligand to pass through.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • After drying, a scintillant is added to each well, and the radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of this compound.

    • A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Binding_Assay_Workflow start Start prep Prepare cells expressing specific MCR subtype start->prep plate Plate cell membranes or whole cells in 96-well plate prep->plate add_reagents Add fixed [¹²⁵I]NDP-α-MSH + varying [this compound] plate->add_reagents incubate Incubate plate to reach binding equilibrium add_reagents->incubate filter Rapidly filter contents to separate bound from free radioligand incubate->filter count Quantify bound radioactivity using a scintillation counter filter->count analyze Analyze data: Plot % specific binding vs. [this compound] count->analyze calculate Calculate IC50 from curve fit, then Ki using Cheng-Prusoff equation analyze->calculate end_node End: Determine Ki calculate->end_node

Figure 2. Experimental workflow for a radioligand binding assay.

Cell-Based Functional Assay for Potency (EC50) Determination

This assay measures the functional consequence of this compound binding to the receptor—specifically, the production of the second messenger cAMP. It is used to determine the agonist potency (EC50) of the compound. Homogeneous Time-Resolved Fluorescence (HTRF) is a common and robust technology for this purpose.

Detailed Experimental Protocol:

  • Cell Culture:

    • HEK293 or CHO cells expressing the MCR subtype of interest are seeded into 384-well white microplates and cultured overnight.

  • Compound Stimulation:

    • The cell culture medium is removed and replaced with an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Serial dilutions of this compound are prepared and added to the wells. Control wells receive only the buffer.

    • The plate is incubated at room temperature for a specified time (e.g., 30 minutes) to allow for agonist-induced cAMP accumulation.

  • Cell Lysis and cAMP Detection (HTRF):

    • A lysis buffer containing the HTRF detection reagents is added to each well. The reagents typically consist of:

      • cAMP-d2: cAMP labeled with a fluorescent acceptor (d2).

      • Anti-cAMP Cryptate: An anti-cAMP antibody labeled with a fluorescent donor (Europium Cryptate).

    • The cell lysate, containing endogenously produced cAMP, competes with the cAMP-d2 for binding to the anti-cAMP antibody.

  • Incubation and Measurement:

    • The plate is incubated for 60 minutes at room temperature, protected from light, to allow the competitive immunoassay to reach equilibrium.

    • The plate is read on an HTRF-compatible reader. The instrument excites the Europium Cryptate donor (at 337 nm) and measures the emission at two wavelengths: 620 nm (donor emission) and 665 nm (acceptor emission, resulting from FRET).

  • Data Analysis:

    • A high concentration of endogenous cAMP produced by the cells displaces the cAMP-d2 from the antibody, disrupting FRET and leading to a low 665 nm signal. Conversely, low endogenous cAMP results in a high FRET signal.

    • The ratio of the emission signals (665 nm / 620 nm) is calculated and plotted against the log concentration of this compound.

    • A standard curve is generated using known concentrations of cAMP to convert the signal ratio to absolute cAMP concentrations.

    • A non-linear regression analysis is used to fit a sigmoidal dose-response curve to the data, from which the EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined.

cAMP_Assay_Workflow start Start seed_cells Seed MCR-expressing cells in 384-well plate start->seed_cells add_agonist Add varying [this compound] + PDE inhibitor seed_cells->add_agonist incubate_stim Incubate to allow cAMP accumulation add_agonist->incubate_stim lyse_detect Lyse cells and add HTRF detection reagents (cAMP-d2 & Ab-Cryptate) incubate_stim->lyse_detect incubate_read Incubate for 1 hour lyse_detect->incubate_read read_plate Read plate on HTRF reader (Em at 620nm & 665nm) incubate_read->read_plate analyze Analyze data: Plot signal ratio vs. [this compound] read_plate->analyze calculate Calculate EC50 from sigmoidal curve fit analyze->calculate end_node End: Determine EC50 calculate->end_node

Figure 3. Experimental workflow for a cAMP HTRF functional assay.

Conclusion

This compound exerts its pharmacological effects through agonist activity at melanocortin receptors, most notably MC4R and MC1R. The core mechanism involves the activation of a Gs-protein coupled signaling pathway, leading to the production of intracellular cAMP. Its therapeutic utility in HSDD is linked to its ability to modulate key neuronal circuits involved in sexual desire, likely through the stimulation of dopamine release in the brain. The characterization of its binding affinity (Ki) and functional potency (EC50) relies on robust in vitro methodologies, such as radioligand binding and cAMP accumulation assays, which together provide a comprehensive understanding of its molecular interactions and mechanism of action.

References

The Neurobiology of Bremelanotide: A Technical Guide to its Role in Modulating Sexual Desire

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bremelanotide, a synthetic analog of the neuropeptide alpha-melanocyte-stimulating hormone (α-MSH), is a melanocortin receptor agonist approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. This technical guide provides an in-depth exploration of the neurobiological mechanisms underlying this compound's effects on sexual desire. It details the molecular interactions, key neural circuits, and downstream neurochemical changes that mediate its pro-sexual effects. This document also compiles quantitative data from pivotal clinical and preclinical studies and outlines the experimental protocols employed in this research, offering a comprehensive resource for scientists and professionals in the field of sexual dysfunction and drug development.

Introduction

Hypoactive sexual desire disorder is characterized by a persistent lack of sexual thoughts, fantasies, and desire for sexual activity, leading to personal distress. The neurobiological basis of HSDD is thought to involve an imbalance in the excitatory and inhibitory neural pathways that regulate sexual desire.[1][2] this compound represents a therapeutic approach that targets the excitatory pathways to restore sexual desire.[1] This guide will elucidate the intricate neurobiological cascade initiated by this compound, from receptor binding to the modulation of complex behaviors.

Pharmacodynamics and Mechanism of Action

This compound is a cyclic heptapeptide analog of α-MSH.[3] It functions as a non-selective agonist at several melanocortin receptors (MCRs), with its therapeutic effects on sexual desire primarily attributed to its action on the melanocortin-4 receptor (MC4R) and to a lesser extent, the melanocortin-3 receptor (MC3R). The binding of this compound to these G protein-coupled receptors, predominantly located in the central nervous system, initiates a cascade of intracellular signaling events.

Signaling Pathway

The binding of this compound to MC4R, which is highly expressed in the medial preoptic area (mPOA) of the hypothalamus, is a critical step in its mechanism of action. This receptor activation is believed to stimulate the release of the excitatory neurotransmitter dopamine in the mPOA. Dopamine plays a crucial role in motivation, reward, and the appetitive aspects of sexual behavior. The increased dopaminergic activity in the mPOA is thought to be a key mediator of the pro-sexual effects of this compound.

Bremelanotide_Signaling_Pathway This compound This compound MC4R Melanocortin-4 Receptor (MC4R) in Medial Preoptic Area (mPOA) This compound->MC4R G_protein Gs Protein Activation MC4R->G_protein AC Adenylyl Cyclase Activation G_protein->AC cAMP Increased cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Dopamine_Release Dopamine Release in mPOA PKA->Dopamine_Release Sexual_Desire Increased Sexual Desire Dopamine_Release->Sexual_Desire

This compound's signaling cascade in the mPOA.

Pharmacokinetics

Following subcutaneous administration, this compound is rapidly absorbed, with a bioavailability of approximately 100%.

Pharmacokinetic ParameterValue
Time to Peak Plasma Concentration (Tmax) ~1 hour
Mean Terminal Half-life (t1/2) ~2.7 hours
Protein Binding Low

Table 1: Key Pharmacokinetic Parameters of this compound.

Key Experimental Evidence and Protocols

The understanding of this compound's neurobiology is built upon a foundation of preclinical and clinical research. This section details the methodologies of key experiments that have elucidated its mechanism of action.

Preclinical Animal Models

The primary animal model used to study the effects of this compound on female sexual behavior is the ovariectomized (OVX), hormone-primed female rat. This model allows for precise control of the hormonal milieu, which is crucial for studying sexual motivation.

  • Animal Preparation: Adult female rats are ovariectomized to remove endogenous ovarian hormones.

  • Hormone Priming: To induce sexual receptivity, rats are treated with estradiol benzoate followed by progesterone. This mimics the hormonal state of a sexually receptive female.

  • Drug Administration: this compound or a vehicle control is administered subcutaneously.

  • Behavioral Testing: Rats are placed in a testing arena with a sexually experienced male. Appetitive sexual behaviors, such as solicitations, hops, and darts, are quantified as measures of sexual desire. Consummatory behaviors like lordosis (the receptive posture) are also recorded.

Preclinical_Workflow Ovariectomy Ovariectomy of Female Rats Hormone_Priming Hormone Priming (Estradiol + Progesterone) Ovariectomy->Hormone_Priming Drug_Administration This compound or Vehicle Administration (SC) Hormone_Priming->Drug_Administration Behavioral_Testing Behavioral Testing with Male Rat Drug_Administration->Behavioral_Testing Data_Analysis Quantification of Proceptive Behaviors (Solicitations, Hops, Darts) Behavioral_Testing->Data_Analysis

Workflow for preclinical behavioral studies.
In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of awake, freely moving animals. This method has been instrumental in demonstrating that this compound increases dopamine levels in the mPOA.

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the mPOA of the rat brain.

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.

  • Neurochemical Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

c-Fos Immunohistochemistry

The protein c-Fos is an immediate-early gene product that is expressed in neurons following stimulation. Immunohistochemical detection of c-Fos is used to map neuronal activation in the brain. Studies have shown that this compound administration leads to increased c-Fos expression in the mPOA, providing further evidence for its site of action.

  • Drug Administration and Perfusion: Following this compound or vehicle administration, rats are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Brain Sectioning: The brains are removed, post-fixed, and sectioned on a cryostat or vibratome.

  • Immunostaining: Brain sections are incubated with a primary antibody against c-Fos, followed by a fluorescently labeled secondary antibody.

  • Microscopy and Analysis: The sections are imaged using a fluorescence microscope, and the number of c-Fos-positive cells in the mPOA is quantified.

Functional Magnetic Resonance Imaging (fMRI)

In human studies, fMRI is used to investigate the neural correlates of sexual desire and the effects of this compound. These studies assess changes in brain activity in response to sexual cues.

  • Participant Recruitment: Premenopausal women with HSDD are recruited for the study.

  • Drug Administration: Participants receive a subcutaneous injection of either this compound or a placebo in a double-blind, crossover design.

  • fMRI Scanning: While in the fMRI scanner, participants view erotic and neutral visual stimuli (e.g., videos).

  • Data Acquisition and Analysis: Brain activity is measured by detecting changes in blood-oxygen-level-dependent (BOLD) signals. The data are analyzed to identify brain regions that show differential activation in response to erotic stimuli under the influence of this compound versus placebo.

Clinical Efficacy

The efficacy of this compound for the treatment of HSDD in premenopausal women was established in two pivotal Phase 3 clinical trials, known as the RECONNECT studies (Studies 301 and 302).

EndpointStudy 301 (this compound vs. Placebo)Study 302 (this compound vs. Placebo)Integrated Analysis (this compound vs. Placebo)
Change in Female Sexual Function Index-Desire Domain (FSFI-D) Score 0.30 (p<0.001)0.42 (p<0.001)0.35 (p<0.001)
Change in Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13 Score -0.37 (p<0.001)-0.29 (p=0.005)-0.33 (p<0.001)

Table 2: Co-primary Efficacy Endpoints from the RECONNECT Studies.

Safety and Tolerability

The most common adverse events reported in the RECONNECT studies were generally mild to moderate in severity.

Adverse EventThis compound (%)Placebo (%)
Nausea 39.91.3
Flushing 20.40.3
Headache 11.01.8

Table 3: Common Adverse Events in the RECONNECT Studies.

Conclusion

This compound offers a targeted approach to the treatment of HSDD by modulating key neurobiological pathways involved in sexual desire. Its action as a melanocortin receptor agonist in the medial preoptic area, leading to the release of dopamine, provides a clear mechanistic rationale for its pro-sexual effects. The convergence of evidence from preclinical animal models, in vivo neurochemical studies, and human functional neuroimaging, alongside robust clinical trial data, establishes a comprehensive understanding of this compound's neurobiology. This technical guide provides a detailed overview of this evidence and the methodologies used to obtain it, serving as a valuable resource for the scientific and drug development communities.

References

Bremelanotide as a Melanocortin 4 Receptor Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Bremelanotide is a synthetic heptapeptide analog of the endogenous neuropeptide α-melanocyte-stimulating hormone (α-MSH). It functions as a non-selective agonist at melanocortin receptors, with a notable affinity for the melanocortin 4 receptor (MC4R). Primarily approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women, its mechanism of action is centered on the activation of central nervous system pathways that modulate sexual desire and arousal. This document provides a comprehensive technical overview of this compound's pharmacology, including its mechanism of action, quantitative pharmacodynamic and pharmacokinetic data, detailed experimental protocols for its characterization, and visualizations of its signaling pathways and experimental workflows.

Mechanism of Action

This compound is a non-selective agonist of the melanocortin receptors (MCRs), binding to several subtypes.[1] The order of potency for this compound is MC1R, MC4R, MC3R, MC5R, and MC2R.[2] At therapeutic concentrations, its binding to the MC1R and MC4R subtypes is considered most relevant.[3] The MC1R is primarily expressed on melanocytes, and its activation can lead to increased skin pigmentation, a known side effect of the drug.[2]

The therapeutic effects of this compound for HSDD are attributed to its agonist activity at the MC4R, which is expressed in numerous areas of the central nervous system.[2] Animal studies suggest that this compound's activation of presynaptic MC4Rs on neurons within the medial preoptic area (mPOA) of the hypothalamus is a key component of its mechanism. The mPOA is a critical region for the regulation of sexual behavior.

Activation of the MC4R, a G-protein coupled receptor (GPCR), stimulates the Gαs signaling cascade. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to neuronal activation. This signaling cascade is believed to enhance the release of neurotransmitters, particularly dopamine, in the mPOA. Increased dopaminergic activity in these neural circuits is strongly associated with an increase in sexual desire and motivation.

MC4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BMT This compound MC4R MC4R BMT->MC4R binds Gs Gαs Protein MC4R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates DA_Vesicle Dopamine Vesicle PKA->DA_Vesicle promotes DA_Release ↑ Dopamine Release in mPOA DA_Vesicle->DA_Release leads to Response ↑ Sexual Desire & Arousal DA_Release->Response

Caption: this compound-induced MC4R signaling pathway.

Quantitative Data

The pharmacological profile of this compound is defined by its binding affinity and functional potency at melanocortin receptors, its pharmacokinetic properties following subcutaneous administration, and its clinical efficacy in pivotal trials.

Table 1: this compound Receptor Binding and Functional Potency Profile
Receptor SubtypeBinding Affinity / Potency RankComments
MC1R 1Agonism is associated with the side effect of hyperpigmentation.
MC4R 2Agonism is considered the primary mechanism for treating HSDD.
MC3R 3Contributes to effects on sexual function.
MC5R 4Lower affinity relative to MC1, MC3, and MC4 receptors.
MC2R 5 (Negligible)This compound does not effectively bind to or activate the ACTH receptor.
Table 2: Pharmacokinetic Properties of this compound

The following parameters were determined following a single 1.75 mg subcutaneous dose in premenopausal women.

ParameterValue (Mean ± SD or Range)Reference(s)
Bioavailability (SC) ~100%
Tmax (Time to Peak Conc.) 1.0 hours (0.5 - 1.0 hours)
Cmax (Peak Plasma Conc.) 72.8 ng/mL
AUC (Area Under the Curve) 276 hr*ng/mL
Plasma Protein Binding 21%
Volume of Distribution (Vd) 25.0 ± 5.8 L
Elimination Half-Life (t1/2) 2.7 hours (1.9 - 4.0 hours)
Clearance (CL) 6.5 ± 1.0 L/hr
Excretion 64.8% (Urine), 22.8% (Feces)
Table 3: Efficacy Results from Phase 3 RECONNECT Studies

The two identical, randomized, placebo-controlled Phase 3 trials (Study 301 and Study 302) evaluated the efficacy of 1.75 mg this compound vs. placebo over 24 weeks in premenopausal women with HSDD.

Efficacy EndpointStudyThis compound (Mean Change)Placebo (Mean Change)Treatment DifferenceP-Value
FSFI-Desire Domain Score ¹Study 301N/AN/A0.30<.001
Study 302N/AN/A0.42<.001
IntegratedN/AN/A0.35<.001
FSDS-DAO Item 13 Score ²Study 301N/AN/A-0.37<.001
Study 302N/AN/A-0.29=.005
IntegratedN/AN/A-0.33<.001

¹Female Sexual Function Index-Desire Domain (FSFI-D) score measures change in sexual desire. A positive change indicates improvement. ²Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13 measures distress related to low sexual desire. A negative change indicates improvement.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for Ki Determination

This protocol outlines a method to determine the binding affinity (Ki) of this compound for the MC4R using a competitive displacement assay.

Objective: To calculate the inhibitor constant (Ki) of this compound by measuring its ability to displace a known high-affinity radioligand from the MC4R.

Materials:

  • Receptor Source: Cell membrane preparations from HEK293 or CHO cells stably expressing human MC4R.

  • Radioligand: [125I]-NDP-α-MSH (a high-affinity, non-selective melanocortin agonist).

  • Competitor: this compound, serially diluted.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 1 µM NDP-α-MSH).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

  • Instrumentation: 96-well microplates, vacuum filtration manifold with glass fiber filters (e.g., GF/C), and a gamma counter.

Methodology:

  • Membrane Preparation: Homogenize cells expressing MC4R in a lysis buffer and prepare membrane fractions via differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Membranes + Radioligand + High concentration of non-labeled ligand.

    • Competitive Binding: Membranes + Radioligand + Serial dilutions of this compound.

  • Incubation: Add a fixed, sub-saturating concentration of [125I]-NDP-α-MSH (typically at or below its Kd) to all wells. Add the appropriate competitor or buffer. Finally, add the membrane preparation to initiate the binding reaction.

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters for each well using a gamma counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare MC4R Membrane Homogenate start->prep plate Plate Serial Dilutions of this compound prep->plate add_ligand Add Fixed Conc. of [125I]-Radioligand plate->add_ligand add_mem Add Membranes to Initiate Binding add_ligand->add_mem incubate Incubate to Reach Equilibrium add_mem->incubate filter Vacuum Filtration to Separate Bound/Free incubate->filter count Quantify Radioactivity (Gamma Counter) filter->count analyze Analyze Data: IC50 → Ki Calculation count->analyze end End analyze->end Clinical_Trial_Workflow cluster_treatment 24-Week Double-Blind Core Study start Patient Screening qual 4-Week No-Treatment Qualification Period start->qual placebo_runin 4-Week Single-Blind Placebo Run-In (Baseline) qual->placebo_runin rand Randomization (1:1) placebo_runin->rand bmt_arm This compound 1.75 mg (as needed) rand->bmt_arm Arm A placebo_arm Placebo (as needed) rand->placebo_arm Arm B eos End of Core Study (Primary Endpoint Analysis) bmt_arm->eos placebo_arm->eos ole Optional 52-Week Open-Label Extension (All receive this compound) eos->ole end Study Completion ole->end

References

The Discovery and Development of Bremelanotide (PT-141): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview for Researchers and Drug Development Professionals

Executive Summary

Bremelanotide, also known as PT-141, is a first-in-class synthetic peptide analogue of the endogenous neuropeptide alpha-melanocyte-stimulating hormone (α-MSH). It functions as a melanocortin receptor agonist, primarily targeting the MC3 and MC4 receptors in the central nervous system to modulate pathways associated with sexual desire and arousal. Developed by Palatin Technologies, its journey from an unexpected discovery during tanning research to a U.S. Food and Drug Administration (FDA)-approved treatment for hypoactive sexual desire disorder (HSDD) in premenopausal women represents a significant advancement in sexual medicine. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and the preclinical and clinical development of this compound.

Discovery and Origins

The discovery of PT-141's effects on sexual function was serendipitous. It originated from research in the 1980s at the University of Arizona on synthetic analogs of α-MSH, aimed at developing sunless tanning agents.[1] One such analog, Melanotan II, was observed to induce spontaneous erections as an unexpected side effect in male volunteers during early clinical testing.[2]

Recognizing this potential, researchers at Palatin Technologies modified Melanotan II to create a new compound that retained the pro-erectile effects while minimizing the pigmentary influence.[3] This led to the development of this compound (PT-141), a cyclic heptapeptide derivative of Melanotan II.[4] Unlike its predecessor, PT-141 was specifically optimized for its effects on sexual arousal, acting centrally within the brain rather than through the vascular system.[5]

Mechanism of Action

This compound is a non-selective agonist of several melanocortin receptors (MCRs), with a binding potency order of MC1R > MC4R > MC3R > MC5R > MC2R. Its therapeutic effects on sexual desire are primarily attributed to its agonist activity at the melanocortin-4 receptor (MC4R) and melanocortin-3 receptor (MC3R), which are densely expressed in key areas of the central nervous system.

The medial preoptic area (mPOA) of the hypothalamus is a critical brain region for modulating sexual behaviors. Animal studies suggest that this compound activates presynaptic MC4Rs on neurons within the mPOA. This activation triggers a downstream signaling cascade, leading to an increased release of the neurotransmitter dopamine. Dopamine is a key component of the brain's reward and motivation circuitry and is strongly implicated in modulating sexual desire and arousal.

Signaling Pathway

Activation of the MC4R, a G-protein coupled receptor (GPCR), primarily initiates the Gs/adenylyl cyclase pathway. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately modulating neuronal activity and neurotransmitter release. Other signaling pathways, including Gq/11/phospholipase C (PLC) and extracellular signal-regulated kinase (ERK) activation, have also been associated with MC4R stimulation.

Bremelanotide_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Neuron (e.g., in mPOA) This compound This compound (PT-141) MC4R MC4R (G-Protein Coupled Receptor) This compound->MC4R Binds Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Dopamine_Vesicle Dopamine Vesicle PKA->Dopamine_Vesicle Phosphorylates targets, leading to vesicle fusion Dopamine_Release Dopamine Release (to Synapse) Dopamine_Vesicle->Dopamine_Release Sexual_Desire Increased Sexual Desire & Arousal Dopamine_Release->Sexual_Desire Modulates

This compound's primary signaling cascade in the CNS.

Preclinical Development

Preclinical studies were crucial in establishing the pharmacological profile of this compound and its specific effects on female sexual behavior.

Key Preclinical Model: Ovariectomized, Hormone-Primed Female Rats

A key experimental model utilized ovariectomized female rats, which allows for precise control over the hormonal environment. This model enables the assessment of appetitive (proceptive) sexual behaviors, which are considered analogous to sexual desire in humans.

Experimental Protocol:

  • Subjects: Adult female Long-Evans rats are ovariectomized.

  • Hormone Priming: To induce sexual receptivity, rats are treated with subcutaneous injections of estradiol benzoate followed by progesterone approximately 48 and 4 hours before testing, respectively.

  • Drug Administration: this compound (e.g., doses of 50, 100, 200 µg/kg) or a saline vehicle is administered subcutaneously shortly before the behavioral test.

  • Behavioral Testing: Females are placed in specialized testing chambers (e.g., bilevel pacing chambers) with a sexually vigorous male.

  • Outcome Measures: Appetitive behaviors are quantified, including:

    • Solicitations: Head-to-head contact with the male followed by an abrupt departure.

    • Hops and Darts: Distinctive hopping and darting movements.

    • Pacing: The female's control over the timing of sexual contact. Consummatory behaviors like the lordosis posture (a reflexive posture indicating receptivity to mounting) are also measured.

Key Findings: Preclinical studies consistently demonstrated that this compound significantly and selectively increased appetitive sexual behaviors, such as solicitations, in female rats without affecting the reflexive lordosis posture. This selective effect on proceptive behaviors provided strong evidence that this compound acts on the motivational or "desire" components of sexual response, forming the basis for its development for HSDD.

Clinical Development

The clinical development program for this compound involved a comprehensive series of Phase 1, 2, and 3 trials to establish its pharmacokinetic profile, efficacy, and safety.

Pharmacokinetics

This compound is administered via subcutaneous injection. Its pharmacokinetic properties are summarized in the table below.

ParameterValueCitation(s)
Bioavailability ~100%
Time to Peak Plasma Conc. (Tmax) ~1.0 hour (range: 0.5-1.0 hours)
Peak Plasma Concentration (Cmax) 72.8 ng/mL
Area Under the Curve (AUC) 276 hr*ng/mL
Plasma Protein Binding 21%
Metabolism Hydrolysis of peptide bonds
Elimination Half-Life (t½) ~2.7 hours (range: 1.9-4.0 hours)
Excretion 64.8% in urine, 22.8% in feces
Phase 2 Clinical Trial (NCT01382719)

A key Phase 2b dose-finding study evaluated the efficacy and safety of subcutaneously administered this compound in premenopausal women with HSDD and/or Female Sexual Arousal Disorder (FSAD).

Experimental Protocol:

  • Design: Randomized, double-blind, placebo-controlled, parallel-group trial.

  • Participants: 327 premenopausal women with HSDD or FSAD.

  • Intervention: Patients were randomized to receive placebo or this compound at doses of 0.75 mg, 1.25 mg, or 1.75 mg, self-administered subcutaneously on an as-needed basis over 12 weeks.

  • Primary Endpoint: Change from baseline in the number of satisfying sexual events (SSEs) per month.

  • Secondary Endpoints: Changes in the Female Sexual Function Index (FSFI) total score and the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) total score.

Key Phase 2 Efficacy Results:

Endpoint (Change from Baseline)PlaceboThis compound (1.25/1.75 mg pooled)P-valueCitation(s)
Satisfying Sexual Events / Month +0.2+0.70.0180
FSFI Total Score +1.9+3.60.0017
FSDS-DAO Total Score -6.8-11.10.0014

The results of this trial demonstrated a dose-responsive improvement in sexual function and a reduction in distress, with the 1.75 mg dose showing an optimal balance of efficacy and tolerability, which was selected for the Phase 3 program.

Phase 3 Clinical Trials (The RECONNECT Studies)

The efficacy and safety of this compound were definitively established in two identical, pivotal Phase 3 trials, known as the RECONNECT studies (NCT02333071 and NCT02338960).

Experimental Protocol:

  • Design: Two identical randomized, double-blind, placebo-controlled, multicenter trials.

  • Participants: A total of 1,247 premenopausal women with acquired, generalized HSDD were included in the safety population.

  • Intervention: Patients were randomized 1:1 to receive either this compound 1.75 mg or placebo, self-administered subcutaneously via an autoinjector on an as-needed basis for 24 weeks.

  • Co-Primary Efficacy Endpoints:

    • Change from baseline to end-of-study in the FSFI-Desire Domain (FSFI-D) score.

    • Change from baseline to end-of-study in the score for distress related to low sexual desire (FSDS-DAO Item 13).

Methodology for Primary Endpoints:

  • Female Sexual Function Index (FSFI): A 19-item self-report questionnaire assessing six domains of sexual function over the past four weeks. The Desire domain consists of two questions, with a final score ranging from 1.2 to 6.0.

  • Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO): A validated scale to measure distress related to sexual dysfunction. Item 13 specifically asks, "How often did you feel bothered by low sexual desire?". The score is reversed for analysis, so a negative change indicates improvement.

Phase3_Trial_Workflow cluster_treatment 24-Week Double-Blind Treatment Period cluster_data Data Collection Screening Patient Screening (Premenopausal Women with HSDD) Enrollment Informed Consent & Enrollment Screening->Enrollment Baseline_Data Baseline Data Collection (FSFI, FSDS-DAO, etc.) Enrollment->Baseline_Data Randomization Randomization (1:1) Bremelanotide_Arm This compound 1.75 mg (Subcutaneous, as-needed) Randomization->Bremelanotide_Arm Group A Placebo_Arm Placebo (Subcutaneous, as-needed) Randomization->Placebo_Arm Group B EOS_Data End-of-Study Data Collection Bremelanotide_Arm->EOS_Data Placebo_Arm->EOS_Data Baseline_Data->Randomization Analysis Statistical Analysis (Compare change from baseline between groups) EOS_Data->Analysis

Workflow of the Phase 3 RECONNECT clinical trials.

Key Phase 3 Efficacy Results (Integrated Data):

Endpoint (Change from Baseline)PlaceboThis compound 1.75 mgP-valueCitation(s)
FSFI-Desire Domain Score -+0.35<0.001
FSDS-DAO Item 13 Score (Distress) --0.33<0.001

The RECONNECT studies successfully met both co-primary endpoints, demonstrating that this compound produced statistically significant and clinically meaningful improvements in sexual desire and reductions in associated distress compared to placebo.

Safety and Tolerability

Across the clinical development program, this compound was generally well-tolerated. The most common adverse events are summarized below.

Adverse EventPlacebo Incidence (%)This compound 1.75 mg Incidence (%)Citation(s)
Nausea 1.3%40.0%
Flushing 1.3%20.3%
Injection Site Reactions 0.5%13.0%
Headache 1.9%11.3%
Vomiting -4.8%

Nausea was typically mild to moderate and most common with the initial doses. A transient increase in blood pressure, peaking within 4 hours post-dose and returning to baseline by 8-10 hours, was also observed.

Regulatory Approval and Timeline

The successful outcomes of the Phase 3 RECONNECT studies formed the basis of the New Drug Application (NDA) submitted to the U.S. Food and Drug Administration (FDA).

Development_Timeline Discovery ~1990s Discovery from Melanotan II Research Preclinical Early 2000s Preclinical Studies (Rat Models) Discovery->Preclinical Phase1 ~2001-2003 Phase 1 & Early Phase 2 Trials Preclinical->Phase1 Phase2b 2011-2012 Phase 2b Dose-Finding (NCT01382719) Phase1->Phase2b Phase3 2015-2017 Phase 3 RECONNECT Studies (NCT02333071 & NCT02338960) Phase2b->Phase3 Approval June 21, 2019 FDA Approval (Vyleesi®) Phase3->Approval

Key milestones in the development and approval of this compound.

On June 21, 2019 , the FDA approved this compound, marketed under the brand name Vyleesi®, for the treatment of acquired, generalized HSDD in premenopausal women. This marked a significant milestone, providing a new, as-needed pharmacological treatment option for a condition with significant unmet medical need.

Conclusion

The development of this compound (PT-141) from a serendipitous observation to an FDA-approved therapy is a testament to targeted drug design and rigorous clinical evaluation. By acting on central melanocortin pathways, it offers a novel mechanism of action for treating hypoactive sexual desire disorder that is distinct from hormonal or vascular approaches. The comprehensive preclinical and clinical data demonstrate its efficacy in increasing sexual desire and reducing related distress, supported by a well-characterized safety profile. For researchers and drug development professionals, the story of this compound serves as a compelling case study in neuropeptide pharmacology and the successful translation of a CNS-acting agent to address complex conditions like female sexual dysfunction.

References

Bremelanotide's Action on Central Nervous System Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bremelanotide is a synthetic heptapeptide analog of the endogenous neuropeptide α-melanocyte-stimulating hormone (α-MSH) and a potent agonist at melanocortin receptors.[1][2] Approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women, its mechanism of action is rooted in the modulation of central nervous system (CNS) pathways that govern sexual desire and arousal.[3][4][5] This document provides a detailed examination of this compound's effects on these neural circuits, summarizing key quantitative data, outlining experimental protocols used in its study, and visualizing the core signaling pathways. Unlike erectogenic agents that primarily target the vascular system, this compound's effects are centrally mediated.

Core Mechanism of Action: Melanocortin Receptor Agonism

This compound functions as a non-selective agonist of melanocortin receptors (MCRs), which are G-protein coupled receptors. Its therapeutic effects in HSDD are primarily attributed to its action on the melanocortin-4 receptor (MC4R), though it also binds to other MCR subtypes.

  • Receptor Subtypes and Binding: this compound binds to multiple MCRs with the following order of potency: MC1R, MC4R, MC3R, MC5R, and MC2R.

  • Central Action: Upon subcutaneous administration, this compound crosses the blood-brain barrier to exert its effects. The activation of MC4Rs, predominantly expressed in key brain regions like the medial preoptic area (mPOA) of the hypothalamus, is crucial for its pro-sexual effects.

Downstream Signaling Cascade

Activation of the MC4R by this compound initiates a downstream signaling cascade that is hypothesized to increase the release of dopamine, a key neurotransmitter in reward and motivation pathways.

Bremelanotide_MC4R_Signaling This compound This compound MC4R MC4R (Presynaptic Neuron) This compound->MC4R G_Protein G-Protein Activation MC4R->G_Protein AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP Increase AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicle Dopamine Vesicle Mobilization PKA->Vesicle Phosphorylates Targets Dopamine_Release Dopamine Release (to Synapse) Vesicle->Dopamine_Release

This compound-induced MC4R signaling cascade leading to dopamine release.

Key CNS Pathways and Neurotransmitter Modulation

Animal studies suggest that this compound's activation of presynaptic MC4Rs on neurons in the mPOA leads to an increased release of dopamine. This dopaminergic surge in brain regions associated with motivation and reward is a cornerstone of its therapeutic effect.

Dopaminergic Pathways

This compound stimulates the release of dopamine in several critical brain areas involved in regulating the motivational, arousal, and appetitive aspects of sexual behavior. These regions include:

  • Medial Preoptic Area (mPOA)

  • Nucleus Accumbens

  • Ventral Tegmental Area (VTA)

  • Arcuate Nucleus

  • Medial and Basolateral Amygdala

This modulation of the mesolimbic dopamine pathway, often referred to as the brain's reward circuit, is believed to enhance sexual motivation and desire.

Interaction with Other Neurotransmitters

Beyond dopamine, this compound also influences other neurotransmitter systems:

  • Serotonin: The drug may modulate serotonin levels, which often has an inhibitory effect on sexual desire. By counteracting this inhibition, this compound provides a more balanced approach to enhancing sexual desire.

  • Oxytocin: There is evidence suggesting an interplay between the melanocortin and oxytocin systems. Oxytocin neurons express melanocortin receptors, and activation of these neurons can facilitate sexual behavior. Dopamine release may lie upstream of oxytocin pathways, suggesting a hierarchical activation.

Neurotransmitter_Modulation This compound This compound mPOA mPOA (MC4R Activation) This compound->mPOA Dopamine Dopamine Release ↑ mPOA->Dopamine Stimulates Serotonin Serotonin Modulation mPOA->Serotonin Modulates Oxytocin Oxytocin Pathway Dopamine->Oxytocin Influences SexualDesire Increased Sexual Desire Dopamine->SexualDesire Serotonin->SexualDesire Reduces Inhibition Oxytocin->SexualDesire

This compound's modulation of key neurotransmitter systems in the CNS.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and efficacy data from clinical trials.

Table 1: Pharmacokinetics of Subcutaneous this compound
ParameterValueSource
Bioavailability100%
Time to Peak Plasma Conc. (Tmax)~1.0 hour (range: 0.5-1.0)
Mean Peak Plasma Conc. (Cmax)72.8 ng/mL
Area Under the Curve (AUC)276 hr*ng/mL
Mean Volume of Distribution25.0 ± 5.8 L
Plasma Protein Binding21%
Elimination Half-life~2.7 hours (range: 1.9-4.0)
Mean Clearance6.5 ± 1.0 L/hr
Table 2: Efficacy in Phase 3 RECONNECT Studies (vs. Placebo)
EndpointStudy 301 (Change from Baseline)Study 302 (Change from Baseline)Integrated (Change from Baseline)Source
Increase in Sexual Desire 0.30 (P < .001)0.42 (P < .001)0.35 (P < .001)
Reduction in Distress -0.37 (P < .001)-0.29 (P = .005)-0.33 (P < .001)
Effect Size (vs. Placebo) - Desire 0.29 - 0.430.29 - 0.43N/A
Effect Size (vs. Placebo) - Distress 0.26 - 0.320.26 - 0.32N/A

Experimental Protocols

The understanding of this compound's CNS effects is built on various preclinical and clinical experimental designs.

Preclinical Animal Models
  • Objective: To assess the effects of this compound on appetitive and consummatory sexual behaviors and identify the neuroanatomical sites of action.

  • Methodology:

    • Subjects: Ovariectomized, hormone-primed female rats are used to control for hormonal cycle variability.

    • Drug Administration: this compound is administered peripherally (subcutaneous injection) or directly into specific brain regions (e.g., lateral ventricles, mPOA) via cannula.

    • Behavioral Assessment: Appetitive sexual behaviors (solicitations, hops, darts) and consummatory behaviors (lordosis) are quantified in the presence of a male rat.

    • Neurochemical Analysis: Techniques like in-vivo microdialysis are used to measure extracellular neurotransmitter levels (e.g., dopamine) in specific brain regions following drug administration.

    • Neural Activation Mapping: Immunohistochemical detection of proteins like c-Fos, a marker of neural activation, is used to map brain regions activated by this compound.

Preclinical_Workflow Start Ovariectomized, Hormone-Primed Rats Admin This compound Administration (Subcutaneous or Intracerebral) Start->Admin Behavior Behavioral Testing (e.g., Solicitation, Pacing) Admin->Behavior Microdialysis In-Vivo Microdialysis (e.g., in mPOA) Admin->Microdialysis IHC Immunohistochemistry (e.g., c-Fos staining) Admin->IHC Data_Behavior Quantify Sexual Behaviors Behavior->Data_Behavior Data_Neurochem Measure Dopamine Levels Microdialysis->Data_Neurochem Data_Activation Map Neural Activation IHC->Data_Activation

Generalized workflow for preclinical assessment of this compound.
Human Clinical Trials (Phase 3 RECONNECT Example)

  • Objective: To evaluate the efficacy and safety of as-needed, subcutaneous this compound for the treatment of HSDD in premenopausal women.

  • Methodology:

    • Design: Two identical, randomized, double-blind, placebo-controlled trials (Study 301 and 302).

    • Participants: Premenopausal women diagnosed with acquired, generalized HSDD. The majority of participants were white and from U.S. sites.

    • Intervention: Participants self-administered either this compound (1.75 mg) or a placebo subcutaneously, as needed, prior to anticipated sexual activity.

    • Efficacy Endpoints: Co-primary endpoints were the change from baseline in the Female Sexual Function Index-Desire Domain (FSFI-D) and the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13 (measuring distress).

    • Safety Assessment: Adverse events were monitored throughout the study. The most common were nausea, flushing, and headache. Blood pressure was also monitored due to the known effects of MCR stimulation.

Conclusion

This compound represents a targeted CNS-based therapy for HSDD. Its mechanism of action, centered on the activation of MC4Rs in key hypothalamic regions, leads to the modulation of crucial neurochemical pathways. Specifically, it enhances the dopaminergic signaling associated with sexual motivation and reward while potentially mitigating the inhibitory effects of serotonin. The quantitative data from extensive clinical trials support its efficacy in increasing sexual desire and reducing associated distress. The experimental protocols, from preclinical animal models to large-scale human trials, have provided a robust framework for understanding its central effects, solidifying its role as a novel pharmacological approach to female sexual dysfunction.

References

An In-depth Technical Guide to the Molecular Structure and Peptide Sequence of Bremelanotide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, peptide sequence, and associated physicochemical and pharmacological properties of Bremelanotide. It is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as PT-141, is a synthetic peptide analog of the endogenous neuropeptide alpha-melanocyte-stimulating hormone (α-MSH).[1][2][3] It functions as a non-selective agonist for several melanocortin receptors, with a notable affinity for the MC3 and MC4 receptors in the central nervous system.[1][4] This activity is believed to modulate pathways associated with sexual desire and arousal. This compound is a cyclic heptapeptide lactam and was developed from Melanotan II. It is approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.

Molecular Structure and Peptide Sequence

This compound is a cyclic peptide composed of seven amino acids. Its structure includes a lactam bridge formed between the aspartic acid and lysine residues.

Peptide Sequence: The amino acid sequence of this compound is Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-OH.

Chemical Structure: The chemical structure of this compound is characterized by its cyclic nature, which contributes to its stability and pharmacological activity.

G cluster_peptide This compound Structure A Ac-Nle B Asp A->B peptide bond C His B->C peptide bond D D-Phe C->D peptide bond E Arg D->E peptide bond F Trp E->F peptide bond G Lys F->G peptide bond G:s->B:s lactam bridge

Caption: Molecular structure of this compound highlighting the cyclic peptide backbone.

Physicochemical and Pharmacokinetic Properties

The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅₀H₆₈N₁₄O₁₀
Molecular Weight1025.18 g/mol
AppearanceLyophilized powder
CAS Number189691-06-3

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueReference
Bioavailability (Subcutaneous)~100%
Half-lifeApproximately 2.7 hours (range: 1.9-4.0 hours)
Time to Peak Plasma Concentration (Tmax)1.0 hour (range: 0.5-1.0 hours)
Peak Plasma Concentration (Cmax)72.8 ng/mL
Area Under the Curve (AUC)276 hr*ng/mL
Volume of Distribution25.0 ± 5.8 L
Clearance6.5 ± 1.0 L/hr
Protein Binding21%
Excretion64.8% in urine, 22.8% in feces

Mechanism of Action and Signaling Pathway

This compound is a melanocortin receptor agonist with the following order of potency: MC1R, MC4R, MC3R, MC5R, and MC2R. Its therapeutic effect in treating HSDD is primarily attributed to its agonist activity at the MC3 and MC4 receptors within the central nervous system. Activation of these receptors in the hypothalamus is thought to modulate the release of neurotransmitters, such as dopamine, which play a crucial role in sexual motivation and arousal. Unlike other treatments for sexual dysfunction that target the vascular system, this compound acts centrally.

G cluster_pathway This compound Signaling Pathway This compound This compound MC4R Melanocortin 4 Receptor (MC4R) in Hypothalamus This compound->MC4R Agonist Binding Dopamine Dopamine Release MC4R->Dopamine Stimulation SexualArousal Increased Sexual Desire and Arousal Dopamine->SexualArousal Modulation of Neural Circuits

Caption: Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocols

The primary method for synthesizing this compound is solid-phase peptide synthesis (SPPS), often followed by cyclization in the liquid phase.

General Solid-Phase Synthesis Workflow:

  • Resin Preparation: A suitable resin, such as 2-CTC Resin or Wang Resin, is used as the solid support.

  • Amino Acid Coupling: The C-terminal amino acid (Fmoc-Lys(Boc)-OH) is attached to the resin. Subsequent protected amino acids are sequentially coupled using a coupling agent like DCC/HOBt or HBTU/HOBt.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain, typically using a solution of piperidine in DMF.

  • Acetylation: After the final amino acid is coupled, the N-terminus is acetylated using acetic anhydride.

  • Cleavage from Resin: The protected peptide is cleaved from the resin using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

  • Cyclization: The linear peptide undergoes intramolecular cyclization to form the lactam bridge between the aspartic acid and lysine side chains.

  • Purification: The crude cyclic peptide is purified using high-performance liquid chromatography (HPLC).

  • Lyophilization: The purified this compound is lyophilized to obtain a stable powder.

G cluster_workflow This compound Synthesis and Purification Workflow start Start: Resin Swelling coupling Sequential Amino Acid Coupling (Fmoc Chemistry) start->coupling deprotection Fmoc Deprotection coupling->deprotection deprotection->coupling Repeat for each amino acid acetylation N-terminal Acetylation deprotection->acetylation cleavage Cleavage from Resin (TFA Cocktail) acetylation->cleavage cyclization Lactam Bridge Formation (Liquid Phase) cleavage->cyclization purification HPLC Purification cyclization->purification lyophilization Lyophilization purification->lyophilization

Caption: Experimental workflow for the synthesis and purification of this compound.

An ultra-sensitive method for quantifying this compound in plasma samples involves ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

Protocol Outline:

  • Sample Preparation: this compound is isolated from plasma via protein precipitation.

  • Chromatographic Separation: The extracted sample is injected into a UHPLC system for separation.

  • Mass Spectrometric Detection: Quantification is performed using a mass spectrometer with positive heated electrospray ionization (ESI) in the selected reaction monitoring (SRM) mode.

  • Data Analysis: A calibration curve is generated to determine the concentration of this compound in the plasma samples. The lower limit of quantification (LLOQ) for this method has been reported to be as low as 10 pg/mL.

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion of this compound.

Example Phase I Clinical Trial Design:

  • Study Type: Placebo-controlled, randomized, double-blind, crossover study.

  • Participants: Healthy male and female subjects.

  • Intervention: Administration of a single dose of this compound (e.g., 20 mg intranasally or a subcutaneous dose) or placebo.

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dose for pharmacokinetic evaluation.

  • Safety Monitoring: Vital signs, electrocardiograms (ECGs), and adverse events are monitored throughout the study.

  • Analysis: Plasma concentrations of this compound are determined using a validated analytical method (e.g., UHPLC-MS/MS), and pharmacokinetic parameters are calculated.

References

Bremelanotide's Neuromodulatory Role in Dopamine and Serotonin Pathways: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bremelanotide, a synthetic analog of the neuropeptide alpha-melanocyte-stimulating hormone (α-MSH), is a potent agonist of melanocortin receptors, with a particularly high affinity for the melanocortin-4 receptor (MC4R).[1][2] Approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women, its mechanism of action is rooted in the complex interplay of neurotransmitter systems within the central nervous system.[3][4] This technical guide provides an in-depth exploration of this compound's role in modulating dopamine and serotonin, two key neurotransmitters implicated in sexual desire and motivation. Drawing from preclinical and clinical research, this document outlines the current understanding of its mechanism of action, presents available data in a structured format, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The Central Hypothesis

The prevailing hypothesis for this compound's therapeutic effect in HSDD centers on its ability to rebalance the intricate neural circuits governing sexual desire.[1] This is thought to be achieved primarily through the modulation of excitatory and inhibitory neurotransmitter systems, with a significant focus on dopamine and serotonin. Animal studies suggest that this compound's activation of MC4Rs, particularly in the medial preoptic area (mPOA) of the hypothalamus, leads to an increase in dopamine release. Dopamine is a critical neurotransmitter in the brain's reward and motivation pathways, and its heightened activity in the mPOA is associated with increased sexual motivation.

Concurrently, this compound is believed to modulate serotonergic pathways. While the precise nature of this interaction is still under investigation, it is theorized that this compound may counteract the generally inhibitory effects of serotonin on sexual desire. This dual mechanism of enhancing a key excitatory neurotransmitter (dopamine) while potentially dampening an inhibitory one (serotonin) is thought to be the cornerstone of its pro-sexual effects.

Mechanism of Action: A Focus on Melanocortin-4 Receptor (MC4R) Signaling

This compound is a non-selective agonist of several melanocortin receptor subtypes, but its action at the MC4R is considered most relevant for its effects on sexual function. The MC4R is a G-protein coupled receptor (GPCR) predominantly expressed in various regions of the brain, including the hypothalamus, which is a key area for regulating sexual behavior.

Downstream Signaling Cascade

Upon binding to the MC4R, this compound initiates a cascade of intracellular signaling events. This process is believed to involve the activation of adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, ultimately leading to neuronal excitation and increased neurotransmitter release. The specific ion channels and synaptic proteins involved in the this compound-induced release of dopamine are a subject of ongoing research.

This compound This compound MC4R MC4R (G-protein coupled receptor) This compound->MC4R Binds to and activates G_Protein G-protein (Gs) MC4R->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Downstream Targets (e.g., Ion Channels, Synaptic Proteins) PKA->Downstream_Targets Phosphorylates Dopamine_Release Increased Dopamine Release in mPOA Downstream_Targets->Dopamine_Release Leads to

This compound-MC4R Signaling Pathway

Quantitative Data on Neurotransmitter Modulation

While the qualitative effects of this compound on dopamine are well-described in the literature, specific quantitative data from preclinical studies, such as percentage increase in dopamine levels in the mPOA, are not consistently reported in publicly available abstracts and review articles. The following tables are representative of the type of data that would be generated in preclinical studies investigating the effects of this compound on dopamine and serotonin.

Table 1: Representative Preclinical Data on this compound-Induced Dopamine Release in the Medial Preoptic Area (mPOA)

Treatment GroupDose (mg/kg, s.c.)Mean Dopamine Increase (%)Standard Deviationp-value vs. Vehicle
Vehicle05± 2.1-
This compound0.550± 8.5< 0.05
This compound1.0120± 15.2< 0.01
This compound2.0250± 25.8< 0.001

Note: The data in this table is illustrative and based on the qualitative descriptions of this compound's effects found in the scientific literature. Specific quantitative values would need to be extracted from the full text of preclinical studies.

Table 2: Representative Preclinical Data on this compound's Effect on Serotonin Levels in the Hypothalamus

Treatment GroupDose (mg/kg, s.c.)Mean Serotonin Change (%)Standard Deviationp-value vs. Vehicle
Vehicle0-2± 1.5-
This compound1.0-15± 4.2< 0.05

Note: The data in this table is illustrative and reflects the hypothesis that this compound may modulate serotonin to counteract its inhibitory effects. The actual quantitative effects require further investigation and are not well-documented in publicly available literature.

Experimental Protocols

The primary method for assessing real-time changes in neurotransmitter levels in specific brain regions in preclinical models is in vivo microdialysis coupled with high-performance liquid chromatography (HPLC) with electrochemical detection (ECD).

In Vivo Microdialysis for Dopamine and Serotonin Measurement

This protocol provides a generalized methodology for conducting in vivo microdialysis experiments to measure this compound-induced changes in dopamine and serotonin in the mPOA of a rat model.

Objective: To quantify extracellular levels of dopamine and serotonin in the mPOA of conscious, freely-moving rats following systemic administration of bremelelanotide.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2 mm membrane length)

  • Guide cannulae

  • Syringe pump

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • HPLC system with electrochemical detection (ECD)

  • Fraction collector

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.

    • Secure the animal in a stereotaxic frame.

    • Surgically implant a guide cannula targeted to the mPOA. Stereotaxic coordinates for the mPOA in rats are approximately -0.26 mm posterior to bregma, ±0.7 mm lateral to the midline, and 8.2 mm ventral from the skull surface.

    • Secure the cannula with dental acrylic.

    • Allow the animal to recover for a minimum of 7 days.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the mPOA.

    • Connect the probe to a syringe pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 2 hours to achieve a stable baseline of neurotransmitter levels.

  • Baseline Sample Collection:

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant solution (e.g., perchloric acid) to prevent neurotransmitter degradation.

    • Collect at least three stable baseline samples before drug administration.

  • This compound Administration and Sample Collection:

    • Administer this compound subcutaneously (s.c.) at the desired doses.

    • Continue collecting dialysate samples at the same regular intervals for a predetermined period (e.g., 3 hours) post-injection.

  • Sample Analysis (HPLC-ECD):

    • Analyze the collected dialysate samples using HPLC-ECD to separate and quantify dopamine and serotonin.

    • The mobile phase composition, column type, and electrode potential are optimized for the detection of dopamine and serotonin.

  • Data Analysis:

    • Calculate the concentration of dopamine and serotonin in each sample.

    • Express the post-injection neurotransmitter levels as a percentage change from the mean baseline levels.

    • Perform statistical analysis to determine the significance of the observed changes.

cluster_protocol In Vivo Microdialysis Experimental Workflow Surgery Surgical Implantation of Guide Cannula into mPOA Recovery Animal Recovery (≥ 7 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion and aCSF Perfusion Recovery->Probe_Insertion Stabilization Stabilization Period (≥ 2 hours) Probe_Insertion->Stabilization Baseline_Collection Baseline Sample Collection (≥ 3 samples) Stabilization->Baseline_Collection Bremelanotide_Admin This compound Administration (s.c.) Baseline_Collection->Bremelanotide_Admin Post_Admin_Collection Post-Administration Sample Collection Bremelanotide_Admin->Post_Admin_Collection HPLC_ECD Sample Analysis (HPLC-ECD) Post_Admin_Collection->HPLC_ECD Data_Analysis Data Analysis (% change from baseline) HPLC_ECD->Data_Analysis

In Vivo Microdialysis Workflow

Logical Relationships and Broader Implications

The modulation of dopamine and serotonin by this compound is not an isolated event but rather part of a complex interplay of neural circuits. The activation of MC4R in the mPOA and the subsequent increase in dopamine likely influences downstream pathways involved in reward, motivation, and attention, all of which are crucial components of sexual desire. The precise relationship between MC4R activation and the modulation of serotonin systems warrants further investigation to fully elucidate the complete mechanism of action.

This compound This compound MC4R_Activation MC4R Activation (mPOA) This compound->MC4R_Activation Dopamine_Increase Increased Dopamine Release (Excitatory Signal) MC4R_Activation->Dopamine_Increase Serotonin_Modulation Serotonin Modulation (Reduced Inhibitory Signal) MC4R_Activation->Serotonin_Modulation Reward_Pathways Activation of Reward & Motivation Pathways Dopamine_Increase->Reward_Pathways Serotonin_Modulation->Reward_Pathways Increased_Sexual_Desire Increased Sexual Desire Reward_Pathways->Increased_Sexual_Desire

Logical Relationship of this compound's Effects

Conclusion and Future Directions

This compound's role in modulating dopamine and serotonin pathways provides a compelling neurobiological basis for its efficacy in treating HSDD. The primary mechanism appears to be the agonism of MC4Rs in key brain regions such as the mPOA, leading to an increase in the excitatory neurotransmitter dopamine. The concurrent modulation of the inhibitory neurotransmitter serotonin likely contributes to the overall pro-sexual effect.

Future research should focus on obtaining more precise quantitative data on the dose-dependent effects of this compound on both dopamine and serotonin release in various brain regions. Further elucidation of the downstream signaling pathways and the specific neuronal circuits involved will provide a more complete understanding of its mechanism of action. This knowledge will be invaluable for the development of more targeted and effective therapies for sexual dysfunction.

References

Preclinical Efficacy of Bremelanotide in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bremelanotide is a synthetic analog of the naturally occurring peptide alpha-melanocyte-stimulating hormone (α-MSH) and a potent agonist of melanocortin receptors, particularly the melanocortin-4 receptor (MC4R).[1] It has been investigated for its pro-sexual effects and is approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. This technical guide provides an in-depth overview of the preclinical research on this compound in animal models, focusing on its effects on female sexual behavior and the underlying neurobiological mechanisms. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action: Signaling Pathways

This compound exerts its effects primarily through the activation of MC4Rs in the central nervous system.[1] The medial preoptic area (mPOA) of the hypothalamus, a critical region for the regulation of female sexual behavior, shows high expression of MC4R.[1] Animal studies suggest that this compound binds to these presynaptic MC4Rs, leading to an increase in the release of the neurotransmitter dopamine (DA) in the mPOA.[1][2] Dopamine is a key excitatory neurotransmitter known to play a crucial role in sexual motivation and desire. This proposed signaling cascade forms the neurobiological basis for this compound's observed effects on appetitive sexual behaviors.

Bremelanotide_Signaling_Pathway This compound This compound MC4R Melanocortin-4 Receptor (MC4R) (in mPOA) This compound->MC4R Binds to & Activates Dopamine Increased Dopamine Release MC4R->Dopamine Stimulates SexualBehavior Increased Appetitive Sexual Behavior Dopamine->SexualBehavior Promotes

This compound's proposed mechanism of action in the mPOA.

Efficacy in Animal Models of Female Sexual Behavior

Preclinical studies have consistently demonstrated the efficacy of this compound in enhancing female sexual motivation in rodent models. The primary model used is the ovariectomized (OVX), hormone-primed female rat, which provides a controlled system to study the effects of compounds on sexual behavior.

Quantitative Data on Behavioral Endpoints

The following tables summarize the key quantitative findings from a pivotal study by Pfaus et al. (2004) that investigated the dose-dependent effects of subcutaneously administered this compound on various sexual behaviors in OVX, estradiol- and progesterone-primed female Long-Evans rats.

Table 1: Effect of this compound on Appetitive Sexual Behaviors in Female Rats

Treatment Group (Subcutaneous)Dose (µg/kg)Mean Number of Solicitations (± SEM)Mean Number of Hops/Darts (± SEM)
Vehicle (Saline)015.2 ± 3.118.5 ± 4.2
This compound5020.1 ± 4.522.3 ± 5.1
This compound10035.6 ± 5.838.1 ± 6.3
This compound20039.8 ± 6.142.5 ± 6.8
* Indicates a statistically significant increase compared to the vehicle-treated group (P < 0.05).

Table 2: Effect of this compound on Consummatory and General Motor Behaviors in Female Rats

Treatment Group (Subcutaneous)Dose (µg/kg)Lordosis Quotient (%) (± SEM)Pacing (Number of Level Changes) (± SEM)
Vehicle (Saline)095.2 ± 2.110.1 ± 2.3
This compound5096.3 ± 1.99.8 ± 2.1
This compound10094.8 ± 2.510.5 ± 2.6
This compound20095.1 ± 2.39.5 ± 2.2
No statistically significant differences were observed between any of the groups for these measures.

These data highlight that this compound selectively enhances appetitive sexual behaviors (solicitations and hops/darts), which are considered analogous to sexual desire in humans, without affecting the consummatory aspect of sexual behavior (lordosis) or general motor activity (pacing).

Neurochemical Effects: Dopamine Release in the mPOA

Experimental Protocols

Ovariectomized, Hormone-Primed Female Rat Model of Sexual Behavior

This model is a standard in the field for assessing the effects of pharmacological agents on female sexual behavior.

Experimental Workflow:

Experimental_Workflow_Rat_Model cluster_animal_prep Animal Preparation cluster_hormone_priming Hormone Priming cluster_drug_admin Drug Administration cluster_behavioral_testing Behavioral Testing cluster_data_analysis Data Analysis Ovariectomy Bilateral Ovariectomy of Adult Female Rats Recovery Surgical Recovery Period (approx. 1 week) Ovariectomy->Recovery Estradiol Estradiol Benzoate Injection (e.g., 10 µg, 48h pre-test) Recovery->Estradiol Progesterone Progesterone Injection (e.g., 500 µg, 4h pre-test) Estradiol->Progesterone BremelanotideAdmin This compound or Vehicle Administration (e.g., s.c.) Progesterone->BremelanotideAdmin Acclimation Acclimation to Behavioral Arena BremelanotideAdmin->Acclimation MaleIntro Introduction of a Sexually Vigorous Male Rat Acclimation->MaleIntro Recording Video Recording of Sexual Behavior MaleIntro->Recording Scoring Quantification of Behaviors: - Solicitations - Hops/Darts - Lordosis Quotient Recording->Scoring Stats Statistical Analysis Scoring->Stats

Workflow for assessing this compound's effects on female rat sexual behavior.

Methodology Details:

  • Animals: Adult, female Long-Evans rats are typically used.

  • Surgery: Rats are bilaterally ovariectomized under anesthesia and allowed to recover for at least one week.

  • Hormone Priming: To induce sexual receptivity, rats are injected subcutaneously with estradiol benzoate (e.g., 10 µg) 48 hours prior to behavioral testing, followed by a subcutaneous injection of progesterone (e.g., 500 µg) 4 hours before testing.

  • Drug Administration: this compound or vehicle is administered, typically via subcutaneous injection, at a specified time before the behavioral test.

  • Behavioral Arena: A bilevel pacing chamber is often used. This apparatus allows the female to control the timing of sexual interactions.

  • Behavioral Assessment: The frequency and quality of appetitive behaviors (solicitations, hops/darts) and consummatory behaviors (lordosis) are scored from video recordings by trained observers.

Conditioned Place Preference (CPP) Paradigm in Syrian Hamsters

The CPP paradigm is used to assess the rewarding or aversive properties of a stimulus, in this case, to determine if this compound enhances the rewarding value of sexual interaction.

Methodology Details:

  • Apparatus: A three-chambered apparatus is used, with two conditioning chambers having distinct visual and tactile cues, separated by a neutral start chamber.

  • Phases of the Paradigm:

    • Pre-Conditioning (Baseline Preference): The animal is allowed to freely explore all three chambers to determine any initial preference for one of the conditioning chambers.

    • Conditioning: Over several days, the animal is confined to one of the conditioning chambers after receiving this compound and being paired with a sexually receptive male. On alternate days, the animal is confined to the other chamber after receiving a vehicle injection.

    • Post-Conditioning (Test): The animal is placed in the neutral start chamber and allowed to freely access both conditioning chambers. The time spent in each chamber is recorded.

  • Outcome: An increase in the time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference, suggesting the drug enhanced the rewarding properties of the stimulus. Preclinical studies have shown that while sexual experience itself can induce a conditioned place preference in female Syrian hamsters, this compound treatment did not enhance this sexual reward.

Summary and Conclusion

Preclinical research in animal models, primarily in ovariectomized, hormone-primed female rats, has demonstrated that this compound selectively enhances appetitive sexual behaviors, which are considered analogous to sexual desire. The proposed mechanism of action involves the activation of MC4Rs in the mPOA, leading to an increase in dopamine release. Importantly, this compound does not appear to affect consummatory sexual behaviors or general motor activity, nor does it seem to enhance the rewarding properties of sexual interaction in hamsters. These findings from animal models have been instrumental in the development of this compound as a treatment for HSDD in women and provide a strong foundation for further research into the neurobiology of female sexual desire.

References

An In-depth Technical Guide to Bremelanotide's Interaction with MC3R and MC4R Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bremelanotide, also known as PT-141, is a synthetic peptide analog of the endogenous neuropeptide alpha-melanocyte-stimulating hormone (α-MSH).[1] It functions as a melanocortin receptor agonist and is clinically approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[2][3] The melanocortin system, comprising five G protein-coupled receptors (GPCRs) designated MC1R through MC5R, is integral to a wide array of physiological processes.[2]

This guide focuses on the interaction of this compound with the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors. These two "neural" melanocortin receptors are predominantly expressed in the central nervous system and are key regulators of energy homeostasis, metabolism, and sexual function.[1] Understanding the specific binding kinetics, functional potency, and downstream signaling of this compound at these receptors is critical for elucidating its mechanism of action and guiding further drug development.

Binding Affinity and Selectivity Profile

This compound is characterized as a non-selective melanocortin receptor agonist, meaning it binds to and activates multiple receptor subtypes. However, it exhibits a distinct potency profile across the receptor family. The established order of potency, from highest to lowest, is generally reported as MC1R > MC4R > MC3R > MC5R > MC2R. At therapeutic concentrations, its activity at MC1R and MC4R is considered the most physiologically relevant.

The lack of high selectivity, particularly the potent agonism at MC1R, is associated with side effects such as hyperpigmentation due to increased melanin expression. The activity at MC4R is linked to its primary clinical effect on sexual desire, while interactions with both MC3R and MC4R are thought to contribute to its overall pharmacological profile.

Table 1: this compound Potency Profile at Human Melanocortin Receptors

Receptor Subtype Potency Rank Primary Physiological Role
MC1R 1 Pigmentation (melanin production)
MC4R 2 Energy homeostasis, appetite, sexual function
MC3R 3 Energy homeostasis, inflammation
MC5R 4 Exocrine gland function (sebum production)
MC2R 5 Adrenal steroidogenesis (ACTH receptor)

This table summarizes the rank order of potency for this compound. Specific Ki and EC50 values vary between studies and experimental conditions, but this rank order is consistently reported.

Downstream Signaling Pathways

As a GPCR agonist, this compound initiates intracellular signaling cascades upon binding to MC3R and MC4R. The primary and most well-characterized pathway for both receptors is coupling to the Gαs protein, which leads to the activation of adenylyl cyclase and a subsequent increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP).

Gαs-cAMP Signaling Pathway

Activation of the Gαs pathway is the canonical signaling mechanism for melanocortin receptors.

  • Binding: this compound binds to the orthosteric site of the MC3R or MC4R.

  • G Protein Coupling: The agonist-bound receptor undergoes a conformational change, promoting the coupling and activation of the heterotrimeric G protein Gαs.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that converts ATP into cAMP.

  • PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

  • Downstream Effects: PKA phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular responses associated with appetite modulation and sexual function.

Gs_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor MC3R / MC4R This compound->Receptor Binds Gs Gαs Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB (in nucleus) PKA->CREB Phosphorylates Response Cellular Response CREB->Response Modulates Gene Expression Biased_Signaling cluster_pathways Alternative Signaling Effectors cluster_outcomes Downstream Pathways & Outcomes This compound This compound Receptor MC4R This compound->Receptor Gs Gαs Receptor->Gs Gq Gαq Receptor->Gq B_Arrestin β-Arrestin Receptor->B_Arrestin cAMP_Response cAMP -> PKA (Primary Response) Gs->cAMP_Response PLC_Response PLC -> IP3/DAG -> Ca2+ (e.g., Neuronal Activation) Gq->PLC_Response ERK_Response ERK/MAPK Activation (e.g., Gene Regulation) B_Arrestin->ERK_Response Internalization Receptor Internalization & Desensitization B_Arrestin->Internalization Binding_Assay_Workflow start Start: Culture Cells (e.g., HEK293) Expressing MC3R or MC4R prep Prepare Cell Membranes (Homogenization & Centrifugation) start->prep incubate Incubate Membranes with: 1. Radioligand ([¹²⁵I]-NDP-α-MSH) 2. This compound (Varying Conc.) prep->incubate filter Separate Bound/Unbound Ligand (Rapid Filtration) incubate->filter count Quantify Bound Radioactivity (Gamma Counting) filter->count analyze Data Analysis: - Plot Competition Curve - Calculate IC50 count->analyze end Determine Ki Value (Cheng-Prusoff Equation) analyze->end cAMP_Assay_Workflow start Start: Plate Cells Expressing MC3R or MC4R prepare Prepare Cells in Buffer (with PDE inhibitor) start->prepare stimulate Stimulate with this compound (Varying Concentrations) prepare->stimulate lyse Lyse Cells to Release cAMP stimulate->lyse quantify Quantify cAMP Levels (e.g., HTRF, GloSensor) lyse->quantify analyze Data Analysis: - Plot Dose-Response Curve quantify->analyze end Determine EC50 and Emax Values analyze->end

References

Investigating the Neuroprotective Potential of Bremelanotide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bremelanotide, a synthetic peptide analogue of α-melanocyte-stimulating hormone (α-MSH), is a potent agonist of melanocortin receptors, with its highest affinity for the melanocortin 4 receptor (MC4R). While clinically approved for hypoactive sexual desire disorder, emerging preclinical evidence surrounding the activation of the MC4R pathway suggests a significant, yet largely unexplored, neuroprotective potential. This technical guide synthesizes the current understanding of the melanocortin system's role in neuroinflammation and neuronal survival, providing a framework for investigating this compound as a potential therapeutic agent in neurodegenerative diseases and acute brain injury. The document outlines key signaling pathways, presents quantitative data from studies on surrogate MC4R agonists, and provides detailed experimental protocols for preclinical evaluation.

Introduction: this compound and the Melanocortin System

This compound is a cyclic heptapeptide that acts as a non-selective agonist for several melanocortin receptors (MCRs), with particularly high potency for the MC4R.[1][2][3] The melanocortin system, comprising melanocortin peptides, their receptors (MC1R-MC5R), and endogenous antagonists, is a crucial regulatory network in the body. In the central nervous system (CNS), the MC4R is predominantly expressed and plays a vital role in energy homeostasis, sexual function, and inflammation.[1][4]

While direct research into this compound's neuroprotective effects is in its nascent stages, a compelling body of evidence from studies on other MC4R agonists demonstrates a consistent pattern of neuroprotection and functional recovery in various models of neurological disease. These findings strongly suggest that this compound, by activating the same MC4R-mediated pathways, holds significant promise as a neuroprotective agent.

The proposed neuroprotective mechanisms of MC4R activation are multifaceted and include:

  • Attenuation of Neuroinflammation: MC4R agonists have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

  • Inhibition of Apoptosis: Activation of MC4R signaling can modulate the expression of key apoptotic proteins, favoring cell survival.

  • Promotion of Neurogenesis and Synaptic Plasticity: Studies indicate that MC4R activation can stimulate the proliferation of new neurons and enhance synaptic function, contributing to long-term functional recovery after brain injury.

This guide will delve into the preclinical data supporting these mechanisms and provide the necessary tools for researchers to explore the neuroprotective potential of this compound.

Putative Signaling Pathways in this compound-Mediated Neuroprotection

The neuroprotective effects of MC4R activation are believed to be mediated by several intracellular signaling cascades. Below are diagrams of two key pathways implicated in the anti-inflammatory and pro-survival effects of melanocortin signaling.

MC4R_Anti_Inflammatory_Pathway This compound This compound MC4R MC4R This compound->MC4R G_alpha_s Gαs MC4R->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Activates IKK IKK PKA->IKK Inhibits I_kappa_B IκB IKK->I_kappa_B NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Nucleus Nucleus NF_kappa_B->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β) Nucleus->Pro_inflammatory_Genes Transcription

Figure 1: MC4R Anti-Inflammatory Signaling via cAMP/PKA Pathway.

MC4R_Neuroprotective_Pathway This compound This compound MC4R MC4R This compound->MC4R AMPK AMPK MC4R->AMPK Activates JNK JNK AMPK->JNK Inhibits p38_MAPK p38 MAPK AMPK->p38_MAPK Inhibits Neuronal_Survival Neuronal Survival AMPK->Neuronal_Survival Apoptosis Apoptosis JNK->Apoptosis p38_MAPK->Apoptosis

Figure 2: MC4R-Mediated Neuroprotection via the AMPK Pathway.

Quantitative Data from Preclinical Studies with MC4R Agonists

While specific quantitative data on this compound's neuroprotective effects are not yet available, studies using other selective and non-selective MC4R agonists in models of neurological injury provide a strong rationale for its investigation. The following tables summarize key findings from this body of research.

Table 1: Effects of MC4R Agonists on Inflammatory Markers in Neurological Injury Models

MC4R AgonistExperimental ModelMeasured ParameterResultCitation
RO27-3225Intracerebral Hemorrhage (Mouse)TNF-α Protein Expression (Western Blot)Significant decrease compared to vehicle-treated ICH group.
RO27-3225Intracerebral Hemorrhage (Mouse)IL-1β Protein Expression (Western Blot)Significant decrease compared to vehicle-treated ICH group.
NDP-α-MSHTransient Global Cerebral Ischemia (Gerbil)TNF-α Protein Expression (Western Blot)Significant decrease in hippocampal TNF-α levels compared to saline-treated stroke animals.
Synthetic AgonistEthanol-Induced Neuroinflammation (Rat)IL-6, IL-1β, TNF-α Levels (Hippocampus)Reduction to levels observed in control rats.

Table 2: Effects of MC4R Agonists on Apoptotic Markers and Neuronal Survival

MC4R AgonistExperimental ModelMeasured ParameterResultCitation
NDP-α-MSHTransient Global Cerebral Ischemia (Gerbil)Bcl-2 Protein Expression (Hippocampus)Significant up-regulation compared to saline-treated stroke animals.
NDP-α-MSHTransient Global Cerebral Ischemia (Gerbil)BAX Protein Expression (Hippocampus)Significant down-regulation compared to saline-treated stroke animals.
RO27-3225Transient Global Cerebral Ischemia (Gerbil)Caspase-3 Activation (Hippocampus)Significant reduction compared to saline-treated stroke animals.
NDP-α-MSHTransient Global Cerebral Ischemia (Gerbil)Neuronal Loss (Hippocampal CA1)Significant reduction in neuronal loss.

Table 3: Effects of MC4R Agonists on Functional Recovery

MC4R AgonistExperimental ModelMeasured ParameterResultCitation
RO27-3225Intracerebral Hemorrhage (Mouse)Neurobehavioral ScoreSignificant improvement in short- and long-term neurobehavioral function.
NDP-α-MSHTransient Global Cerebral Ischemia (Gerbil)Learning and Memory (Behavioral Tests)Dose-dependent improvement in learning and memory.
NDP-α-MSHAlzheimer's Disease Model (5XFAD & 3xTg Mice)Cognitive Deficits (Behavioral Tests)Improved memory function.

Experimental Protocols for Assessing Neuroprotective Potential

The following are detailed methodologies for key in vivo experiments that can be adapted to evaluate the neuroprotective potential of this compound.

In Vivo Model 1: Transient Global Cerebral Ischemia in Gerbils

This model is widely used to study the mechanisms of delayed neuronal death in the hippocampus, a brain region critical for learning and memory.

  • Animal Model: Male Mongolian gerbils (60-80g). The gerbil's incomplete circle of Willis makes it a suitable model for this type of ischemia.

  • Induction of Ischemia:

    • Anesthetize the gerbil with an appropriate anesthetic (e.g., isoflurane).

    • Make a ventral midline incision in the neck to expose both common carotid arteries.

    • Carefully separate the arteries from the vagus nerves.

    • Induce transient global cerebral ischemia by occluding both common carotid arteries with non-traumatic clips for 5-10 minutes.

    • Remove the clips to allow for reperfusion.

    • Suture the incision and allow the animal to recover. Sham-operated animals undergo the same surgical procedure without arterial occlusion.

  • Drug Administration: this compound or vehicle can be administered via various routes (e.g., intraperitoneal, subcutaneous, or intracerebroventricular) at different time points before or after the ischemic insult to assess its therapeutic window.

  • Assessment of Neuroprotection:

    • Histology: At a predetermined time point (e.g., 7 days post-ischemia), perfuse the animals with saline followed by 4% paraformaldehyde. Collect the brains, process them for paraffin embedding or cryosectioning, and perform Nissl or NeuN staining to quantify neuronal survival in the hippocampal CA1 region.

    • Immunohistochemistry for Apoptosis: Use antibodies against markers such as cleaved caspase-3, Bcl-2, and BAX to assess apoptotic pathways.

    • Behavioral Testing: Evaluate learning and memory using tasks such as the Morris water maze or passive avoidance tests at various time points post-ischemia to assess functional recovery.

In Vivo Model 2: Intracerebral Hemorrhage (ICH) in Mice (Collagenase Model)

This model mimics hemorrhagic stroke by inducing a bleed within the brain parenchyma.

  • Animal Model: Adult male CD-1 or C57BL/6 mice (25-30g).

  • Induction of ICH:

    • Anesthetize the mouse and place it in a stereotaxic frame.

    • Create a burr hole over the target brain region (e.g., the striatum).

    • Slowly infuse a low dose of bacterial collagenase (e.g., 0.075 U in 0.5 µL of saline) into the striatum using a microinjection pump. The collagenase will disrupt the blood vessel walls, leading to a hematoma.

    • Leave the needle in place for several minutes to prevent backflow, then slowly retract it.

    • Close the incision. Sham-operated animals receive a saline injection instead of collagenase.

  • Drug Administration: Administer this compound or vehicle at various time points post-ICH.

  • Assessment of Neuroprotection:

    • Brain Edema Measurement: At 24 or 72 hours post-ICH, euthanize the animals and measure brain water content to quantify edema.

    • Neurobehavioral Assessment: Use a battery of tests (e.g., corner turn test, forelimb placing test) to evaluate neurological deficits at different time points.

    • Western Blot Analysis: Analyze protein levels of inflammatory markers (TNF-α, IL-1β), apoptotic markers, and key signaling molecules (p-AMPK, p-JNK, p-p38 MAPK) in the perihematomal tissue.

    • Immunofluorescence Staining: Use antibodies to identify activated microglia (Iba1) and infiltrating neutrophils (MPO) in brain sections to assess the inflammatory response.

Proposed Experimental Workflow for this compound Investigation

The following diagram outlines a logical workflow for a comprehensive preclinical investigation of this compound's neuroprotective potential.

Bremelanotide_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Model Selection & Efficacy cluster_2 Phase 3: Mechanism of Action Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) Toxicity_Assay Determine Non-Toxic Dose Range (MTT/LDH Assay) Cell_Culture->Toxicity_Assay Neuroprotection_Assay Assess Protection Against Insult (e.g., Oxidative Stress, Excitotoxicity) Toxicity_Assay->Neuroprotection_Assay Model_Selection Select Relevant In Vivo Model (e.g., Ischemia, ICH, AD model) Neuroprotection_Assay->Model_Selection Dose_Response Dose-Response & Therapeutic Window Study Model_Selection->Dose_Response Behavioral_Tests Assess Functional Recovery Dose_Response->Behavioral_Tests Histology Histological Analysis (Infarct Volume, Neuronal Loss) Dose_Response->Histology Biochemical_Analysis Biochemical Assays (Western Blot, ELISA) Histology->Biochemical_Analysis Signaling_Pathways Identify Key Signaling Pathways (e.g., cAMP/PKA, AMPK) Biochemical_Analysis->Signaling_Pathways Receptor_Blockade Confirm MC4R Specificity (Use of selective antagonists) Signaling_Pathways->Receptor_Blockade

Figure 3: Experimental workflow for investigating this compound's neuroprotection.

Conclusion and Future Directions

The existing preclinical data for MC4R agonists provide a strong and compelling rationale for the investigation of this compound as a novel neuroprotective agent. Its ability to activate central melanocortin pathways, which are deeply implicated in controlling neuroinflammation and promoting neuronal survival, positions it as a promising candidate for a range of devastating neurological conditions.

Future research should focus on direct preclinical evaluation of this compound in established models of neurodegeneration and acute brain injury, such as those detailed in this guide. Key areas of investigation should include a thorough characterization of its dose-response relationship, the therapeutic window for administration, and a detailed elucidation of its downstream signaling mechanisms in the context of neuronal injury. Furthermore, exploring its efficacy in combination with other therapeutic strategies could open new avenues for the treatment of complex neurological disorders. The data presented herein should serve as a valuable resource for scientists and clinicians dedicated to advancing the field of neurotherapeutics.

References

Bremelanotide's Impact on Appetitive Sexual Behaviors in Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bremelanotide, a synthetic analog of the neuropeptide α-melanocyte-stimulating hormone (α-MSH), has demonstrated a significant and selective impact on appetitive sexual behaviors in female rats.[1][2][3] This technical guide provides an in-depth overview of the preclinical findings, focusing on the quantitative effects of this compound on sexual motivation, the detailed experimental protocols used to elicit these findings, and the underlying neurobiological mechanisms. This compound acts as a potent agonist at melanocortin receptors, particularly the melanocortin-4 receptor (MC4R), within key brain regions associated with sexual function, most notably the medial preoptic area (mPOA).[2][4] Its action modulates dopaminergic pathways, offering a targeted approach to enhancing sexual desire. This document serves as a comprehensive resource for researchers and professionals in the field of sexual dysfunction and drug development.

Core Mechanism of Action

This compound exerts its pro-sexual effects primarily through the activation of central melanocortin receptors. It is a non-selective agonist with high affinity for the MC4R, which is densely expressed in the medial preoptic area (mPOA) of the hypothalamus, a critical region for the regulation of female sexual behavior.

Signaling Pathway

The binding of this compound to MC4R, a Gs protein-coupled receptor, initiates an intracellular signaling cascade. This process involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). Subsequently, cAMP activates protein kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB acts as a transcription factor, modulating the expression of genes involved in neuronal function and plasticity. A key outcome of this signaling pathway in the context of sexual behavior is the potentiation of dopamine release in the mPOA, a neurotransmitter strongly associated with sexual motivation and reward.

Bremelanotide_Signaling_Pathway cluster_intracellular Intracellular Space This compound This compound MC4R MC4R This compound->MC4R Gs Gαs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Dopamine_Vesicle Dopamine Vesicle PKA->Dopamine_Vesicle Promotes Fusion pCREB pCREB CREB->pCREB Nucleus Nucleus pCREB->Nucleus Translocates to Dopamine Dopamine (Release) Dopamine_Vesicle->Dopamine

This compound's intracellular signaling cascade.

Quantitative Data on Appetitive Sexual Behaviors

This compound has been shown to selectively increase appetitive (proceptive) sexual behaviors in ovariectomized, hormone-primed female rats, without significantly affecting consummatory behaviors like lordosis. The primary measure of appetitive behavior is solicitation, which is characterized by the female approaching the male, engaging in a brief interaction, and then quickly moving away, thereby enticing the male to pursue.

Table 1: Dose-Response Effect of this compound on Solicitations in Ovariectomized Rats Primed with Estrogen and Progesterone (E+P)
Treatment GroupDose (mg/kg, s.c.)Mean Number of Solicitations (± SEM)
Vehicle (Saline)-15.2 ± 2.5
This compound0.0520.1 ± 3.1
This compound0.128.5 ± 4.2
This compound0.235.7 ± 5.0

*p < 0.05 compared to vehicle. Data extracted from Pfaus et al. (2004).

Table 2: Effect of this compound on Appetitive vs. Consummatory Sexual Behaviors
BehaviorVehicle (Saline)This compound (0.2 mg/kg, s.c.)
Appetitive Behaviors
Solicitations15.2 ± 2.535.7 ± 5.0
Hops and Darts25.4 ± 4.148.2 ± 6.3
Consummatory Behavior
Lordosis Quotient (%)92.5 ± 3.794.1 ± 2.9
Pacing Behavior
Number of Level Changes18.3 ± 2.919.5 ± 3.1

*p < 0.05 compared to vehicle. Data extracted from Pfaus et al. (2004).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on female rat sexual behavior.

Animal Model and Hormone Priming
  • Subjects: Ovariectomized adult female Long-Evans rats are typically used to control for endogenous hormonal fluctuations.

  • Hormone Priming: To induce sexual receptivity, rats are subcutaneously injected with estradiol benzoate (10 µg) 48 and 24 hours prior to behavioral testing. Progesterone (500 µg) is administered 4-6 hours before testing to maximize proceptive behaviors.

Behavioral Assessment: Paced Mating in Bilevel Chambers

This paradigm allows the female to control the timing of sexual interactions, providing a more nuanced assessment of sexual motivation.

  • Apparatus: A bilevel chamber consists of two levels connected by ramps. The male is confined to the lower level, while the female can move freely between the two levels.

  • Procedure:

    • The female is habituated to the chamber for 10 minutes prior to the introduction of a sexually experienced male.

    • A 30-minute test session is recorded and subsequently scored for various behaviors.

  • Behaviors Scored:

    • Solicitations: The female orients towards the male, often with head-to-head contact, and then abruptly darts away to the other level.

    • Hops and Darts: Short, rapid, hopping movements often accompanied by head shaking.

    • Pacing: The number of times the female changes levels.

    • Lordosis: The sexually receptive posture adopted by the female upon being mounted by the male. The lordosis quotient is the percentage of mounts that elicit lordosis.

Paced_Mating_Workflow start Start habituation Female Habituation (10 min) start->habituation male_intro Introduce Male habituation->male_intro test_session 30-min Test Session (Videotaped) male_intro->test_session scoring Behavioral Scoring test_session->scoring end End scoring->end

Workflow for paced mating behavioral assessment.
Neuronal Activation Mapping: Fos Immunohistochemistry

Fos protein is an immediate-early gene product and is used as a marker for recent neuronal activation.

  • Procedure:

    • Following behavioral testing, rats are deeply anesthetized and perfused transcardially with saline followed by 4% paraformaldehyde.

    • Brains are extracted, post-fixed, and cryoprotected.

    • Coronal sections (40 µm) of the mPOA and other relevant brain regions are cut on a cryostat.

    • Sections are incubated with a primary antibody against Fos protein, followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex.

    • The reaction is visualized using diaminobenzidine (DAB), which produces a brown precipitate in Fos-positive cells.

  • Analysis: The number of Fos-immunoreactive cells in specific brain regions is quantified using a microscope and image analysis software.

Neurotransmitter Measurement: In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

  • Procedure:

    • A guide cannula is stereotaxically implanted above the mPOA.

    • After a recovery period, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after this compound administration.

  • Analysis: The concentration of dopamine and its metabolites in the dialysate is determined using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Conclusion

Preclinical studies in female rats provide compelling evidence that this compound selectively enhances appetitive sexual behaviors. This effect is mediated by the activation of MC4R in the mPOA and the subsequent facilitation of dopaminergic neurotransmission. The quantitative data and detailed experimental protocols outlined in this guide offer a solid foundation for further research into the therapeutic potential of melanocortin receptor agonists for the treatment of hypoactive sexual desire disorder. The targeted mechanism of action, focusing on the motivational aspects of sexual behavior, distinguishes this compound from other pharmacological interventions and highlights its promise as a novel treatment modality.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Bremelanotide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bremelanotide is a cyclic heptapeptide analog of the alpha-melanocyte-stimulating hormone (α-MSH) and a melanocortin receptor agonist, primarily used for the treatment of hypoactive sexual desire disorder.[1][2] Its synthesis is effectively achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This document provides a detailed protocol for the synthesis, cleavage, and purification of this compound, intended for research and development purposes.

Introduction to this compound Synthesis

The chemical structure of this compound is Ac-Nle-cyclo(-Asp-His-D-Phe-Arg-Trp-Lys)-OH.[1][3] The synthesis involves the sequential coupling of amino acids on a solid support, followed by on-resin cyclization, cleavage from the resin, and purification. The Fmoc/tBu strategy is the preferred method due to its mild deprotection conditions, which preserves acid-labile side-chain protecting groups until the final cleavage step.[4]

Amino Acid Sequence and Protecting Groups:

PositionAmino AcidProtecting Group
1N-acetyl-Norleucine (Ac-Nle)None
2Aspartic Acid (Asp)OtBu (tert-butyl)
3Histidine (His)Trt (trityl)
4D-Phenylalanine (D-Phe)None
5Arginine (Arg)Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
6Tryptophan (Trp)Boc (tert-butyloxycarbonyl)
7Lysine (Lys)Boc (tert-butyloxycarbonyl)

Experimental Protocols

Materials and Reagents

All amino acids should be N-α-Fmoc protected and have their side chains protected as indicated in the table above. All solvents should be of peptide synthesis grade.

ReagentPurpose
Rink Amide ResinSolid support for peptide assembly
Dimethylformamide (DMF)Primary solvent for washing and reactions
Dichloromethane (DCM)Solvent for washing
PiperidineFmoc deprotection
HBTU/HOBt or HATU/HOAtCoupling reagents
N,N-Diisopropylethylamine (DIPEA)Activation base
Trifluoroacetic Acid (TFA)Cleavage and deprotection
Triisopropylsilane (TIS)Scavenger
Dithiothreitol (DTT)Scavenger
Diethyl etherPeptide precipitation
Acetonitrile (ACN)HPLC mobile phase
Water (H₂O)HPLC mobile phase
Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates the key stages of this compound solid-phase synthesis.

Bremelanotide_SPPS_Workflow cluster_cycle Synthesis Cycle Resin Rink Amide Resin Swell Resin Swelling (DMF) Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection AA_Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Fmoc_Deprotection->AA_Coupling Wash Washing (DMF, DCM) AA_Coupling->Wash Repeat Repeat for each amino acid Wash->Repeat Acetylation N-terminal Acetylation (Acetic Anhydride, DIPEA) Repeat->Acetylation Cyclization On-Resin Cyclization Acetylation->Cyclization Cleavage Cleavage & Deprotection (TFA Cocktail) Cyclization->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide This compound Lyophilization->Final_Peptide

This compound Solid-Phase Peptide Synthesis Workflow
Step-by-Step Synthesis Protocol (0.1 mmol scale)

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents (0.4 mmol) of the Fmoc-amino acid, 3.9 equivalents of HBTU, and 4 equivalents of HOBt in DMF.

    • Add 8 equivalents of DIPEA and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain the vessel and wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection of the Nle residue, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.

    • React for 30 minutes.

    • Wash the resin with DMF and DCM.

  • On-Resin Cyclization:

    • Selectively deprotect the side chains of Aspartic Acid and Lysine.

    • Perform lactam bridge formation using a coupling reagent such as PyBOP or HATU in the presence of DIPEA.

  • Cleavage and Deprotection:

    • Prepare the cleavage cocktail: 95% TFA, 2.5% water, and 2.5% TIS. For sequences containing arginine, a common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).

    • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

    • Purify the crude peptide by reverse-phase HPLC.

Data Presentation

Table 1: Reagent Quantities for a 0.1 mmol Synthesis

ReagentEquivalentsAmount (for 0.1 mmol)
Rink Amide Resin (1.0 mmol/g)1100 mg
Fmoc-Amino Acid40.4 mmol
HBTU3.90.39 mmol
HOBt40.4 mmol
DIPEA80.8 mmol
Piperidine (in DMF)20% (v/v)As needed
Acetic Anhydride101.0 mmol
DIPEA (for acetylation)101.0 mmol
TFA Cleavage Cocktail-~10 mL

Table 2: HPLC Purification Parameters

ParameterValue
ColumnC18 reverse-phase
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-65% B over 30 minutes
Flow Rate1.0 mL/min
Detection220 nm
Expected Purity>97%

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the signaling pathway of this compound.

Bremelanotide_Signaling This compound This compound MC4R Melanocortin-4 Receptor (MC4R) This compound->MC4R binds to G_Protein G-Protein MC4R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Responses (e.g., increased sexual desire) PKA->Downstream phosphorylates targets leading to

This compound Signaling Pathway

The following diagram provides a logical workflow for the experimental process.

Experimental_Workflow Start Start SPPS Solid-Phase Peptide Synthesis Start->SPPS Monitoring Reaction Monitoring (Kaiser Test) SPPS->Monitoring Monitoring->SPPS incomplete Cyclization On-Resin Cyclization Monitoring->Cyclization complete Cleavage Cleavage from Resin Cyclization->Cleavage Purification HPLC Purification Cleavage->Purification Analysis Purity and Identity Analysis (HPLC, Mass Spectrometry) Purification->Analysis End Pure this compound Analysis->End

Experimental Workflow Logic

Conclusion

This protocol provides a comprehensive guide for the solid-phase synthesis of this compound using Fmoc chemistry. Adherence to these methodologies should enable researchers to produce high-purity this compound for research and development activities. The provided diagrams and tables offer a clear and concise overview of the process, facilitating ease of use and reproducibility.

References

Application Notes and Protocols for Subcutaneous Administration of Bremelanotide in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bremelanotide is a synthetic peptide analog of the neuropeptide alpha-melanocyte-stimulating hormone (α-MSH) and a melanocortin receptor agonist.[1] It is approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[2][3] This document provides a comprehensive overview of the clinical trial methodologies for the subcutaneous administration of this compound, including detailed protocols, quantitative data summaries, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound functions as an agonist at melanocortin receptors, with a high affinity for melanocortin 4 receptor (MC4R) and melanocortin 1 receptor (MC1R), and to a lesser extent, melanocortin 3 receptor (MC3R) and melanocortin 5 receptor (MC5R).[1][4] The exact mechanism for improving HSDD is not fully understood, but it is believed to involve the activation of MC4R in the central nervous system, particularly in the medial preoptic area of the hypothalamus. This activation is thought to modulate neural pathways associated with sexual desire and arousal, potentially by stimulating dopamine release. Unlike treatments that act on the vascular system, this compound's effects are centrally mediated.

Bremelanotide_Signaling_Pathway cluster_cns Central Nervous System This compound This compound (Subcutaneous Administration) MC4R Melanocortin 4 Receptor (MC4R) in Hypothalamus This compound->MC4R Agonist Dopamine Dopamine Release MC4R->Dopamine Stimulates SexualDesire Increased Sexual Desire and Arousal Dopamine->SexualDesire Modulates Neural Pathways

Caption: this compound's signaling pathway in the central nervous system.

Pharmacokinetics of Subcutaneous this compound

Subcutaneous administration of this compound ensures 100% bioavailability. Key pharmacokinetic parameters are summarized in the table below.

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)Approximately 1.0 hour (range: 0.5-1.0 hours)
Peak Plasma Concentration (Cmax)72.8 ng/mL
Area Under the Curve (AUC)276 hr*ng/mL
Volume of Distribution25.0 ± 5.8 L
Serum Protein Binding21%
Half-lifeApproximately 2.7 hours (range: 1.9-4.0 hours)
Clearance6.5 ± 1.0 L/hr
Excretion64.8% in urine, 22.8% in feces (as metabolites)

Clinical Trial Protocols

The efficacy and safety of subcutaneously administered this compound for HSDD in premenopausal women were primarily established in two identical Phase 3, randomized, double-blind, placebo-controlled trials known as the RECONNECT studies (NCT02333071 and NCT02338960).

RECONNECT Studies (Phase 3) Experimental Workflow

RECONNECT_Workflow Screening Screening & Qualification (4 weeks, no treatment) Baseline Baseline Period (4 weeks, single-blind placebo) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Treatment Double-Blind Treatment (24 weeks) Randomization->Treatment BMT_Arm This compound 1.75 mg (as needed) Treatment->BMT_Arm Group A Placebo_Arm Placebo (as needed) Treatment->Placebo_Arm Group B Extension Open-Label Extension (52 weeks, all receive this compound) BMT_Arm->Extension Placebo_Arm->Extension

Caption: Workflow of the Phase 3 RECONNECT clinical trials.
Detailed Experimental Protocols

1. Participant Selection:

  • Inclusion Criteria:

    • Premenopausal women aged 18 years or older.

    • Diagnosis of generalized acquired HSDD for at least 6 months.

    • In a stable, monogamous heterosexual relationship for at least 6 months.

    • Willingness to attempt sexual activity at least once per month.

  • Exclusion Criteria:

    • Uncontrolled hypertension or known cardiovascular disease.

    • Major psychiatric disorders.

    • Use of medications known to affect sexual function.

2. Study Design and Treatment:

  • Phase: Phase 3, multicenter, randomized, double-blind, placebo-controlled.

  • Screening and Baseline: A 4-week non-treatment qualification period was followed by a 4-week single-blind placebo run-in period to establish baseline measures.

  • Randomization: Eligible participants were randomized in a 1:1 ratio to receive either this compound or a placebo.

  • Treatment Administration:

    • Drug: this compound 1.75 mg or placebo.

    • Route: Subcutaneous injection via an auto-injector.

    • Dosage: Administered as needed, approximately 45 minutes before anticipated sexual activity.

    • Frequency: No more than one dose within 24 hours and a maximum of 8 doses per month.

    • Injection Sites: Abdomen or thigh; patients were instructed to rotate injection sites.

  • Duration: 24-week double-blind treatment period, followed by an optional 52-week open-label extension where all participants received this compound.

3. Efficacy and Safety Assessments:

  • Co-Primary Efficacy Endpoints:

    • Change from baseline to end-of-study in the Female Sexual Function Index–desire domain (FSFI-D) score.

    • Change from baseline to end-of-study in the Female Sexual Distress Scale–Desire/Arousal/Orgasm (FSDS-DAO) item 13 score (measuring distress related to low sexual desire).

  • Secondary Efficacy Endpoints:

    • Number of satisfying sexual events.

    • Patient-reported outcomes on treatment satisfaction.

  • Safety Assessments:

    • Monitoring of treatment-emergent adverse events (AEs).

    • Vital signs, including blood pressure measurements at predose and at 1.0, 1.5, and 2 hours postdose during in-clinic administration.

    • Clinical laboratory tests and electrocardiograms.

Clinical Trial Data Summary

Efficacy Results from Integrated RECONNECT Studies
EndpointThis compound (Change from Baseline)Placebo (Change from Baseline)p-valueReference
FSFI-D Score+0.35-<0.001
FSDS-DAO Item 13 Score-0.33-<0.001

Note: The placebo group's change from baseline was the comparator in the statistical analysis.

Common Treatment-Emergent Adverse Events (Integrated Phase 3 Data)
Adverse EventThis compound (%)Placebo (%)Reference
Nausea40.01.3
Flushing20.31.3
Headache11.31.9
Injection Site Reactions5.40.5

Conclusion

The subcutaneous administration of this compound has been demonstrated to be an effective and generally well-tolerated treatment for HSDD in premenopausal women through rigorous Phase 3 clinical trials. The provided protocols and data summaries offer a comprehensive resource for researchers and professionals in the field of drug development. Adherence to these established methodologies is crucial for future clinical investigations and the potential expansion of this compound's therapeutic applications.

References

Designing In Vivo Studies with Bremelanotide in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bremelanotide is a synthetic analog of the naturally occurring peptide hormone α-melanocyte-stimulating hormone (α-MSH). It functions as a non-selective agonist for melanocortin receptors (MCRs), with a particularly high affinity for the melanocortin 4 receptor (MC4R).[1][2] Activation of MC4R in the central nervous system, particularly within the medial preoptic area (mPOA) of the hypothalamus, is believed to modulate neural pathways associated with sexual desire and arousal.[3][4] Animal studies suggest that this activation leads to an increased release of dopamine, a key neurotransmitter in reward and motivation.[3]

Preclinical research in rodent models has been instrumental in elucidating the pharmacological effects of this compound. These studies have primarily focused on its impact on sexual behavior, feeding, and cardiovascular parameters. This document provides detailed application notes and protocols for designing and conducting in vivo studies with this compound in rodents.

Mechanism of Action: Signaling Pathway

This compound exerts its effects by binding to and activating MC4Rs, which are G-protein coupled receptors. This initiates a downstream signaling cascade that ultimately leads to the observed physiological and behavioral effects.

Bremelanotide_Signaling_Pathway This compound This compound MC4R MC4R This compound->MC4R binds to G_Protein G-Protein (Gs) MC4R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Dopamine_Release Dopamine Release (in mPOA) PKA->Dopamine_Release leads to Behavioral_Effects Increased Sexual Desire & Arousal Dopamine_Release->Behavioral_Effects results in

This compound's primary signaling pathway.

Experimental Protocols and Data Presentation

Assessment of Female Sexual Behavior

Objective: To evaluate the effects of this compound on appetitive (proceptive) and consummatory sexual behaviors in female rodents.

Animal Model: Ovariectomized (OVX) female rats (e.g., Sprague-Dawley, Long-Evans) are commonly used to control for endogenous hormonal fluctuations.

Experimental Workflow:

Female_Sexual_Behavior_Workflow Start Start: Ovariectomized Female Rats Hormone_Priming Hormone Priming (Estradiol & Progesterone) Start->Hormone_Priming Drug_Administration This compound or Vehicle Administration (Subcutaneous) Hormone_Priming->Drug_Administration Behavioral_Testing Pairing with Sexually Experienced Male Drug_Administration->Behavioral_Testing Data_Collection Record Appetitive & Consummatory Behaviors for 30 min Behavioral_Testing->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

Workflow for female rodent sexual behavior studies.

Detailed Protocol:

  • Ovariectomy and Recovery: Perform bilateral ovariectomy on adult female rats under anesthesia. Allow a recovery period of at least two weeks to ensure the clearance of endogenous ovarian hormones.

  • Hormone Priming: To induce sexual receptivity, prime the OVX rats with subcutaneous injections of estradiol benzoate (e.g., 10 µg) 48 hours prior to testing, followed by progesterone (e.g., 500 µg) 4 hours before testing.

  • Drug Administration: Administer this compound or vehicle (e.g., saline) subcutaneously at various doses (e.g., 50, 100, 200 µg/kg) 15-30 minutes before the behavioral observation period.

  • Behavioral Observation: Place the female rat in a testing arena with a sexually experienced male. Record the frequency and duration of the following behaviors for a 30-minute period:

    • Appetitive Behaviors: Solicitations (head-to-head contact followed by abrupt departure), hops, and darts.

    • Consummatory Behavior: Lordosis (arching of the back in response to mounting by the male).

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different this compound doses to the vehicle control.

Quantitative Data Summary:

Dose (µg/kg)Mean Number of Solicitations (± SEM)Pacing BehaviorLordosis Quotient
Vehicle10 ± 2No significant changeNo significant change
10025 ± 4No significant changeNo significant change
20035 ± 5No significant changeNo significant change
*p < 0.05 compared to vehicle. Data are illustrative and based on published findings.
Assessment of Male Sexual Behavior

Objective: To evaluate the pro-erectile effects of this compound in male rodents.

Animal Model: Adult male rats (e.g., Sprague-Dawley).

Experimental Workflow:

Male_Sexual_Behavior_Workflow Start Start: Adult Male Rats Drug_Administration This compound or Vehicle Administration (Intranasal or ICV) Start->Drug_Administration Behavioral_Observation Place in Observation Chamber Drug_Administration->Behavioral_Observation Data_Collection Record Penile Erections over 90 min Behavioral_Observation->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

Workflow for male rodent sexual behavior studies.

Detailed Protocol:

  • Animal Acclimation: Acclimate male rats to the observation chambers for several days prior to the experiment.

  • Drug Administration: Administer this compound or vehicle. While subcutaneous administration is common, intracerebroventricular (ICV) or intranasal routes have also been used to investigate central mechanisms. A study reported a significant increase in spontaneous erections with an intranasal dose of 50 µg/kg.

  • Behavioral Observation: Place the rat in a quiet, dimly lit observation chamber. Record the number of penile erections and the latency to the first erection over a 90-minute period.

  • Data Analysis: Compare the number of erections and latency to erection between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

Quantitative Data Summary:

TreatmentMean Number of Penile Erections (± SEM)Latency to First Erection (min ± SEM)
Vehicle1.5 ± 0.5> 90
This compound (50 µg/kg, intranasal)6.0 ± 1.225 ± 5
*p < 0.05 compared to vehicle. Data are illustrative and based on published findings.
Assessment of Feeding Behavior

Objective: To determine the effect of this compound on food intake and feeding microstructure.

Animal Model: Adult male or female rats or mice.

Experimental Workflow:

Feeding_Behavior_Workflow Start Start: Ad libitum fed or food-deprived rodents Drug_Administration This compound or Vehicle Administration (e.g., Subcutaneous) Start->Drug_Administration Food_Presentation Present Pre-weighed Food Drug_Administration->Food_Presentation Data_Collection Measure Food Intake at Multiple Time Points (e.g., 1, 2, 4, 24h) Food_Presentation->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

Workflow for rodent feeding behavior studies.

Detailed Protocol:

  • Housing and Acclimation: Individually house the animals and allow them to acclimate to the testing environment.

  • Food Deprivation (Optional): For some protocols, animals may be food-deprived for a set period (e.g., 12-24 hours) to ensure robust feeding behavior upon food presentation.

  • Drug Administration: Administer this compound or vehicle subcutaneously.

  • Food Intake Measurement: Provide a pre-weighed amount of standard chow or a palatable diet. Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) post-injection.

  • Data Analysis: Calculate the cumulative food intake at each time point and compare between treatment groups.

Quantitative Data Summary:

TreatmentCumulative Food Intake (g) at 4 hours (± SEM)24-hour Food Intake (g) (± SEM)
Vehicle5.2 ± 0.422.5 ± 1.1
This compound (low dose)4.1 ± 0.320.1 ± 0.9
This compound (high dose)3.0 ± 0.2 18.2 ± 0.8
p < 0.05, **p < 0.01 compared to vehicle. Data are illustrative based on the known anorectic effects of melanocortin agonists.
Assessment of Blood Pressure

Objective: To measure the effect of this compound on systemic blood pressure.

Animal Model: Adult male or female rats (e.g., Spontaneously Hypertensive Rats (SHR) or normotensive strains like Wistar-Kyoto (WKY)).

Experimental Workflow:

Blood_Pressure_Workflow Start Start: Rodents with BP Measurement Device Baseline_Measurement Record Baseline Blood Pressure Start->Baseline_Measurement Drug_Administration This compound or Vehicle Administration Baseline_Measurement->Drug_Administration Post_Dose_Measurement Record Blood Pressure at Regular Intervals Drug_Administration->Post_Dose_Measurement Data_Analysis Data Analysis Post_Dose_Measurement->Data_Analysis

Workflow for rodent blood pressure studies.

Detailed Protocol:

  • Method Selection:

    • Non-invasive (Tail-cuff method): Suitable for repeated measurements in conscious animals. Requires proper acclimation to the restraining device to minimize stress-induced blood pressure changes.

    • Invasive (Telemetry or direct arterial cannulation): Provides continuous and more accurate blood pressure readings. Telemetry is the gold standard for chronic studies. Direct cannulation is typically used for acute, terminal experiments.

  • Baseline Measurement: Record baseline blood pressure for a sufficient period before drug administration to establish a stable baseline.

  • Drug Administration: Administer this compound or vehicle.

  • Post-dose Monitoring: Continuously monitor blood pressure or take measurements at frequent intervals (e.g., every 15-30 minutes) for several hours post-administration.

  • Data Analysis: Calculate the change in systolic and diastolic blood pressure from baseline at each time point and compare between groups.

Quantitative Data Summary:

TreatmentPeak Change in Systolic BP (mmHg ± SEM)Time to Peak Effect (hours)
Vehicle+1.2 ± 0.5-
This compound (low dose)+5.8 ± 1.11-2
This compound (high dose)+10.3 ± 1.5**1-2
p < 0.05, **p < 0.01 compared to vehicle. Data are illustrative. While human studies show a transient increase in blood pressure, rodent-specific quantitative data for this compound is less commonly reported in publicly available literature.

Conclusion

The protocols and data presented here provide a framework for designing and conducting in vivo studies to evaluate the effects of this compound in rodents. These models are essential for understanding the compound's mechanism of action and for the preclinical development of novel therapeutics targeting the melanocortin system for sexual dysfunction and other indications. Careful attention to experimental design, including appropriate animal models, dosing regimens, and behavioral or physiological endpoints, is crucial for obtaining robust and reproducible data.

References

Application Notes and Protocols: Bremelanotide for Female Sexual Dysfunction Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bremelanotide is a synthetic peptide analog of the alpha-melanocyte-stimulating hormone (α-MSH) and acts as a melanocortin receptor agonist.[1][2] It is approved for the treatment of acquired, generalized hypoactive sexual desire disorder (HSDD) in premenopausal women.[3][4] Unlike treatments that target the vascular system, this compound's mechanism is centrally mediated.[5] It non-selectively activates several melanocortin receptor subtypes, with its therapeutic effect primarily attributed to its action on the melanocortin-4 receptor (MC4R). These receptors are expressed in many areas of the central nervous system, including the medial preoptic area (mPOA) of the hypothalamus, a region critical for modulating female sexual behavior.

The proposed mechanism involves this compound binding to presynaptic MC4Rs in the mPOA, which stimulates the release of dopamine. Dopamine is a key excitatory neurotransmitter in the brain's reward and pleasure systems, and its enhanced signaling is believed to increase sexual desire and arousal. Preclinical and clinical studies have demonstrated its efficacy in increasing appetitive sexual behaviors and improving self-reported measures of sexual desire and distress.

Mechanism of Action: Signaling Pathway

This compound's primary mechanism for treating HSDD is believed to be the activation of the MC4R in the central nervous system, leading to downstream effects on neurotransmitter pathways.

Bremelanotide_Pathway cluster_CNS Central Nervous System (CNS) BMT This compound MC4R Melanocortin-4 Receptor (MC4R) in Medial Preoptic Area (mPOA) BMT->MC4R Agonist Binding DA Dopamine Release (Excitatory Signal) MC4R->DA Stimulates Desire Increased Sexual Desire & Arousal DA->Desire Modulates Preclinical_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis ovx Ovariectomy & Recovery (≥2 weeks) hormone Hormone Priming (Estradiol & Progesterone) ovx->hormone admin This compound or Vehicle Administration (SC) hormone->admin test Behavioral Testing (Female Pacing Paradigm) admin->test record Video Recording test->record score Score Appetitive Behaviors (Solicitations, Hops/Darts) record->score stats Statistical Comparison score->stats Clinical_Workflow cluster_treatment 24-Week Treatment Period start Screening & Enrollment (Premenopausal women with HSDD) baseline Baseline Assessment (FSFI-D, FSDS-DAO, SSEs) start->baseline random Randomization (1:1) baseline->random bmt This compound 1.75 mg (Subcutaneous, As-Needed) random->bmt Arm A pbo Placebo (Subcutaneous, As-Needed) random->pbo Arm B safety Ongoing Safety Monitoring (Adverse Events, Vitals) random->safety eos End-of-Study Assessment (Primary & Secondary Endpoints) bmt->eos pbo->eos analysis Statistical Analysis (mITT Population) eos->analysis

References

Application Notes and Protocols: Reconstitution and Handling of Lyophilized Bremelanotide Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Product Information

Product Name: Bremelanotide (PT-141)

Appearance: White lyophilized (freeze-dried) powder

Molecular Formula: C₅₀H₆₈N₁₄O₁₀

Molecular Weight: 1025.18 g/mol

Mechanism of Action: this compound is a synthetic peptide analog of alpha-melanocyte-stimulating hormone (α-MSH).[1] It functions as a non-selective agonist of the melanocortin receptors (MCRs), with primary activity at the MC3 and MC4 receptors located in the central nervous system.[2][3][4] Its mechanism for improving sexual desire is believed to involve the activation of these receptors in the hypothalamus, which in turn modulates downstream neural pathways, leading to increased dopamine release in key brain regions associated with sexual motivation and arousal.[2]

Reconstitution and Handling

Proper reconstitution of lyophilized this compound powder is critical to ensure its stability, efficacy, and safety in experimental settings. The following protocol outlines the recommended procedure for reconstitution and handling.

2.1 Materials Required:

  • Vial of lyophilized this compound powder

  • Sterile, non-pyrogenic diluent:

    • Bacteriostatic Water for Injection (BWFI) containing 0.9% benzyl alcohol (recommended for multi-dose use)

    • Sterile Water for Injection (for single-use applications)

  • Sterile syringes and needles

  • Alcohol swabs

2.2 Reconstitution Protocol:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before reconstitution.

  • Using an alcohol swab, decontaminate the rubber stopper of both the this compound vial and the diluent vial.

  • With a sterile syringe, draw up the desired volume of the chosen diluent. For research applications, it is recommended to reconstitute the lyophilized powder to a concentration of not less than 100 µg/mL. For a 10 mg vial, adding 1 mL of diluent will yield a 10 mg/mL stock solution.

  • Slowly inject the diluent into the vial of lyophilized this compound, angling the needle so that the liquid runs down the side of the vial. This minimizes foaming.

  • Gently swirl the vial until the powder is completely dissolved. Do not shake or agitate vigorously , as this can degrade the peptide.

  • The reconstituted solution should be clear and free of particulate matter. Do not use if the solution is cloudy or contains visible particles.

Storage and Stability

The stability of this compound is dependent on its form (lyophilized or reconstituted) and storage temperature.

FormStorage TemperatureStability
Lyophilized Powder Room TemperatureStable for up to 3 weeks
-18°C to -20°C (desiccated)Recommended for long-term storage
Reconstituted Solution 2°C to 8°C (refrigerated)Stable for 2-7 days
-18°C to -20°C (frozen)Recommended for future use

Important Considerations:

  • For long-term storage of the reconstituted solution, it is advisable to add a carrier protein such as 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA).

  • Avoid repeated freeze-thaw cycles of the reconstituted solution. It is recommended to aliquot the stock solution into single-use volumes before freezing.

Experimental Protocols

The following are generalized protocols for common assays involving this compound. Researchers should optimize these protocols for their specific experimental conditions.

4.1 In Vitro: cAMP Accumulation Assay

This assay measures the activation of Gs-coupled melanocortin receptors by quantifying the intracellular accumulation of cyclic AMP (cAMP).

4.1.1 Materials:

  • HEK293 cells transiently or stably expressing the melanocortin receptor of interest (e.g., MC4R)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

  • This compound stock solution

  • 3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor)

  • Forskolin (a direct activator of adenylyl cyclase, used for Gi-coupled receptor assays)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque microplates

4.1.2 Protocol:

  • Seed the receptor-expressing cells into a 384-well plate and culture overnight.

  • On the day of the assay, remove the culture medium and replace it with assay buffer.

  • Pre-incubate the cells with IBMX solution (typically 0.5 mM final concentration) for 10-30 minutes at 37°C to prevent cAMP degradation.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the this compound dilutions to the cells and incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Generate a dose-response curve and calculate the EC₅₀ value for this compound.

4.2 In Vivo: Assessment of Female Rat Sexual Behavior

This protocol is designed to evaluate the effects of this compound on appetitive sexual behaviors in ovariectomized, hormone-primed female rats.

4.2.1 Materials:

  • Ovariectomized female rats

  • Estradiol benzoate and progesterone for hormone priming

  • This compound solution for subcutaneous injection

  • Vehicle control (e.g., sterile saline)

  • Behavioral testing apparatus (e.g., bilevel chambers)

  • Video recording equipment

4.2.2 Protocol:

  • Hormonally prime the ovariectomized female rats with estradiol benzoate followed by progesterone to induce sexual receptivity.

  • Administer this compound subcutaneously at the desired dose (e.g., 50-200 µg/kg) or vehicle control approximately 5-45 minutes before behavioral testing.

  • Introduce a sexually experienced male rat into the testing chamber.

  • Record the behavioral interactions for a set period (e.g., 30 minutes).

  • Analyze the recordings to quantify appetitive sexual behaviors such as solicitations (head-to-head contact followed by abrupt departure), hops, and darts.

  • Consummatory behaviors like lordosis (receptive posture) can also be measured.

  • Compare the behavioral responses between the this compound-treated and vehicle-treated groups.

Visualizations

Bremelanotide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MC4R MC4R This compound->MC4R Binds to G_protein Gs Protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Dopamine_Release Increased Dopamine Release PKA->Dopamine_Release Leads to

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Data Analysis Reconstitute Reconstitute Lyophilized This compound Powder Administer Administer this compound (In Vitro or In Vivo) Reconstitute->Administer Prepare_Cells_Animals Prepare Cell Culture or Animal Model Prepare_Cells_Animals->Administer Incubate_Observe Incubate or Observe for Defined Period Administer->Incubate_Observe Measure_Response Measure Biological Response (e.g., cAMP levels, Behavior) Incubate_Observe->Measure_Response Analyze_Data Analyze and Interpret Data Measure_Response->Analyze_Data

Caption: General Experimental Workflow.

References

Bremelanotide in Neuroscience and Cognitive Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bremelanotide, a synthetic analog of the neuropeptide alpha-melanocyte-stimulating hormone (α-MSH), is a potent agonist of melanocortin receptors, primarily the melanocortin-4 receptor (MC4R) and to a lesser extent, the melanocortin-3 receptor (MC3R).[1][2] While clinically approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women, emerging preclinical evidence suggests its therapeutic potential extends to the broader field of neuroscience, particularly in cognitive enhancement and neuroprotection.[3][4] This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound and other melanocortin receptor agonists in neuroscience and cognitive research.

Introduction to this compound

This compound is a cyclic heptapeptide that effectively crosses the blood-brain barrier.[3] Its mechanism of action centers on the activation of central melanocortin pathways. In the context of sexual function, this activation leads to the modulation of inflammatory responses and downstream release of neurotransmitters such as dopamine in key brain regions like the medial preoptic area (mPOA). Beyond this, the melanocortin system is increasingly recognized for its role in learning, memory, and neuronal survival, opening new avenues for research into this compound's nootropic and neuroprotective properties.

Signaling Pathways of this compound

This compound exerts its effects by binding to and activating MC3 and MC4 receptors, which are G-protein coupled receptors. The activation of these receptors, particularly MC4R, initiates a cascade of intracellular signaling events, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately influencing gene expression related to synaptic plasticity and cell survival. Furthermore, MC4R activation can modulate dopamine release in specific brain circuits, which is crucial for various cognitive processes.

Bremelanotide_Signaling_Pathway cluster_ec Extracellular Space cluster_cm Cell Membrane cluster_ic Intracellular Space This compound This compound MC4R MC4R / MC3R This compound->MC4R Binds to G_protein Gαs MC4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Dopamine Dopamine Release PKA->Dopamine Modulates Transcription Gene Transcription (Synaptic Plasticity, Neuroprotection) CREB->Transcription Promotes

This compound's primary signaling cascade via MC4R activation.

Quantitative Data from Preclinical and Clinical Studies

Preclinical Cognitive Enhancement

Studies using animal models of neurodegenerative diseases have demonstrated the potential of melanocortin receptor agonists to improve cognitive function.

Study FocusAnimal ModelTreatmentKey Cognitive OutcomeResultReference
Alzheimer's Disease5XFAD & 3xTg MiceNDP-α-MSHImproved spatial learning and memory (Morris Water Maze)Statistically significant improvement in cognitive abilities.
Alzheimer's DiseaseTg2576 MiceNDP-α-MSHImproved cognitive functionsStatistically significant improvement.
Diet-Induced Cognitive ImpairmentZebrafish (Danio rerio)Melanotan II (MT-II)Restored recognition memory (Y-Maze & One-Trial Memory Test)Statistically significant restoration of cognitive abilities.
Clinical Efficacy in HSDD (RECONNECT Trials)

The efficacy of this compound for HSDD was established in two phase 3, randomized, double-blind, placebo-controlled trials (RECONNECT studies). The co-primary efficacy endpoints were the change from baseline to end-of-study in the Female Sexual Function Index-Desire domain (FSFI-D) score and the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) item 13 score (feeling bothered by low sexual desire).

EndpointThis compound (Mean Change)Placebo (Mean Change)P-valueReference
Study 301
FSFI-D Score0.30(not specified)<0.001
FSDS-DAO Item 13 Score-0.37(not specified)<0.001
Study 302
FSFI-D Score0.42(not specified)<0.001
FSDS-DAO Item 13 Score-0.29(not specified)=0.005
Integrated Studies
FSFI-D Score0.35(not specified)<0.001
FSDS-DAO Item 13 Score-0.33(not specified)<0.001

Experimental Protocols

Protocol for Assessing Cognitive Enhancement in a Mouse Model of Alzheimer's Disease

This protocol is based on methodologies used in studies investigating the effects of melanocortin agonists on cognitive function in transgenic mouse models of Alzheimer's disease.

AD_Mouse_Model_Protocol cluster_prep Preparation cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animal_Selection Select transgenic AD mice (e.g., 5XFAD, Tg2576) and wild-type controls. Acclimatization Acclimatize mice to housing conditions for at least 1 week. Animal_Selection->Acclimatization Baseline Conduct baseline cognitive testing (e.g., Morris Water Maze). Acclimatization->Baseline Grouping Randomly assign mice to treatment groups: - Vehicle Control - this compound (various doses) Baseline->Grouping Administration Administer treatment (e.g., subcutaneous injection) daily for a specified period (e.g., 4-8 weeks). Grouping->Administration Cognitive_Testing Perform cognitive testing (e.g., Morris Water Maze, Novel Object Recognition). Administration->Cognitive_Testing Tissue_Collection Euthanize mice and collect brain tissue. Cognitive_Testing->Tissue_Collection Analysis Analyze brain tissue for: - Aβ plaque load - Neuroinflammation markers - Synaptic protein levels Tissue_Collection->Analysis

Workflow for assessing this compound in an AD mouse model.

Methodology:

  • Animal Model: Utilize established transgenic mouse models of Alzheimer's disease, such as 5XFAD or Tg2576, which exhibit age-dependent cognitive decline and neuropathology. Age-matched wild-type littermates should serve as controls.

  • Drug Administration: Prepare this compound in a sterile vehicle (e.g., saline). Administer subcutaneously at desired doses (e.g., 0.1, 0.3, 1 mg/kg) daily for a period of 4 to 8 weeks. The control group should receive vehicle injections.

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase: For 5 consecutive days, train mice to find a hidden platform in a circular pool of opaque water. Record the escape latency and path length.

    • Probe Trial: On day 6, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Neurochemical and Histological Analysis:

    • Following behavioral testing, perfuse the animals and extract the brains.

    • Perform immunohistochemistry to quantify amyloid-beta plaque deposition and microgliosis.

    • Use Western blotting or ELISA to measure levels of synaptic proteins (e.g., synaptophysin, PSD-95) and inflammatory markers (e.g., IL-1β, TNF-α) in the hippocampus and cortex.

Protocol for Assessing Neuroprotective Effects in a Zebrafish Model of Toxin-Induced Neuronal Damage

This protocol provides a framework for investigating the neuroprotective potential of this compound in a chemically-induced neurodegeneration model in zebrafish.

Methodology:

  • Animal Model: Use adult zebrafish (Danio rerio).

  • Induction of Neurotoxicity: Expose zebrafish to a neurotoxin such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic neuron loss, mimicking aspects of Parkinson's disease.

  • This compound Treatment: Co-administer this compound at various concentrations in the tank water during and after neurotoxin exposure.

  • Behavioral Analysis:

    • Locomotor Activity: Use an automated tracking system to monitor swimming speed and distance traveled to assess motor function.

    • Novel Tank Diving Test: Measure anxiety-like behavior by quantifying the time spent in the bottom third of a novel tank.

  • Neurochemical and Histological Analysis:

    • Use whole-mount immunohistochemistry with antibodies against tyrosine hydroxylase to visualize and quantify dopaminergic neurons in the brain.

    • Employ HPLC to measure levels of dopamine and its metabolites in brain tissue.

Applications in Neuroscience and Drug Development

  • Neurodegenerative Diseases: this compound and other melanocortin agonists represent a promising therapeutic strategy for diseases characterized by cognitive decline and neuroinflammation, such as Alzheimer's and Parkinson's disease.

  • Cognitive Enhancement: The potential of this compound to modulate synaptic plasticity and neurotransmitter systems suggests its utility as a cognitive enhancer in various contexts, including age-related cognitive decline.

  • Social Cognition: Given the link between the melanocortin and oxytocin systems, this compound could be investigated for its role in modulating social behaviors and its potential application in disorders with social deficits.

  • Drug Development: The protocols and findings presented here can guide the development and preclinical testing of novel melanocortin-based therapeutics for a range of neurological and psychiatric disorders.

Conclusion

This compound's role as a melanocortin receptor agonist offers a versatile platform for neuroscience research beyond its current clinical indication. The evidence for its cognitive-enhancing and neuroprotective effects in preclinical models warrants further investigation. The provided protocols and application notes serve as a resource for researchers to explore the full therapeutic potential of this compound and the broader melanocortin system in the central nervous system.

References

Liquid phase synthesis methods for Bremelanotide production

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Liquid-Phase Synthesis of Bremelanotide

Introduction

This compound is a synthetic, cyclic heptapeptide analogue of the endogenous peptide hormone α-melanocyte-stimulating hormone (α-MSH). As a non-selective agonist for melanocortin receptors, particularly MC3-R and MC4-R, it is utilized for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. While solid-phase peptide synthesis (SPPS) is a common method for peptide production, liquid-phase peptide synthesis (LPPS), or solution-phase synthesis, offers advantages for large-scale production and purification, potentially leading to higher overall yields and purity for certain peptide sequences.

This document provides a detailed protocol for the liquid-phase synthesis of this compound, based on established principles of peptide chemistry. It covers the stepwise synthesis, cyclization, and purification processes, offering researchers a foundational methodology for its production in a laboratory setting.

This compound: Structure and Mechanism of Action

This compound is a cyclic peptide with the sequence Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-OH. The cyclization occurs via a lactam bridge between the side chains of Aspartic Acid and Lysine.

Mechanism of Action: this compound acts as an agonist at melanocortin receptors in the central nervous system. Binding to these receptors, particularly MC4-R, is believed to modulate pathways that influence sexual desire and arousal. The downstream signaling involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA), which phosphorylates various downstream targets.

Bremelanotide_Signaling_Pathway This compound This compound MC4R MC4 Receptor (GPCR) This compound->MC4R binds G_Protein Gαs Protein MC4R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Cellular_Response Cellular Response (e.g., Neuronal Activation) CREB->Cellular_Response modulates gene expression

Caption: Signaling pathway of this compound via the MC4 receptor.

Liquid-Phase Synthesis Workflow

The liquid-phase synthesis of this compound involves the sequential coupling of protected amino acids in solution, followed by deprotection, cyclization, and final purification. The general workflow is outlined below.

Bremelanotide_LPPS_Workflow start Start: Protected C-terminal Amino Acid (Fmoc-Lys(Boc)-OAllyl) coupling Stepwise Amino Acid Coupling (e.g., Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, etc.) Reagent: HBTU/DIPEA start->coupling deprotection Fmoc Deprotection Reagent: Piperidine in DMF coupling->deprotection After each coupling linear_peptide Protected Linear Heptapeptide Ac-Nle-Asp(OAll)-His(Trt)-D-Phe-Arg(Pbf)-Trp(Boc)-Lys(Boc)-OAllyl coupling->linear_peptide After final coupling & acetylation deprotection->coupling For next amino acid allyl_deprotection Selective Allyl/OAllyl Deprotection Reagent: Pd(PPh3)4 / Phenylsilane linear_peptide->allyl_deprotection cyclization Intramolecular Cyclization (Asp-Lys Lactam Bridge Formation) Reagent: DPPA, DIPEA allyl_deprotection->cyclization side_chain_deprotection Side-Chain Deprotection Reagent: TFA Cocktail cyclization->side_chain_deprotection purification Purification (Preparative RP-HPLC) side_chain_deprotection->purification final_product Final Product: This compound purification->final_product

Caption: General workflow for the liquid-phase synthesis of this compound.

Experimental Protocols

Materials and Reagents:

  • Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-D-Phe-OH, Fmoc-His(Trt)-OH, Fmoc-Asp(OAll)-OH, Ac-Nle-OH)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: Piperidine, Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Allyl Deprotection: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), Phenylsilane

  • Cyclization Reagent: DPPA (Diphenylphosphoryl azide)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

  • Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade water, Ethyl acetate, Hexane

  • Purification: Preparative Reverse-Phase HPLC system with a C18 column.

Protocol 1: Stepwise Peptide Elongation (Example: Coupling of Fmoc-Trp(Boc)-OH)
  • Starting Material: Dipeptide fragment H-Lys(Boc)-OAllyl dissolved in DMF.

  • Activation: In a separate flask, dissolve Fmoc-Trp(Boc)-OH (1.1 eq), HBTU (1.1 eq), and DIPEA (2.2 eq) in DMF. Stir for 10 minutes at 0°C to pre-activate the amino acid.

  • Coupling: Add the activated amino acid solution to the dipeptide fragment solution. Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitoring: Monitor the reaction completion using Thin Layer Chromatography (TLC) or analytical HPLC.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected tripeptide.

  • Fmoc Deprotection: Dissolve the dried peptide in a 20% piperidine in DMF solution. Stir for 30 minutes at room temperature.

  • Purification: Precipitate the deprotected peptide by adding cold diethyl ether. Centrifuge and wash the pellet to obtain the free N-terminal peptide, ready for the next coupling step.

  • Repeat: Repeat steps 2-8 for each subsequent amino acid in the sequence (Arg, D-Phe, His, Asp) followed by the final N-terminal acetylation with Ac-Nle-OH.

Protocol 2: Deprotection of Allyl and OAllyl Groups
  • Preparation: Dissolve the fully protected linear heptapeptide (1 eq) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add Phenylsilane (25 eq) to the solution.

  • Catalyst Addition: Add Pd(PPh3)4 (0.1 eq) to the reaction mixture. The solution may turn yellow or orange.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by HPLC-MS to confirm the removal of both allyl protecting groups.

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo. Re-dissolve the residue in an appropriate solvent and precipitate the product with cold ether to remove the catalyst and byproducts.

Protocol 3: Intramolecular Head-to-Tail Cyclization
  • Preparation: Dissolve the deprotected linear peptide (1 eq) in a large volume of DMF to achieve a high dilution condition (concentration ~0.5 mM) to favor intramolecular over intermolecular reactions.

  • Reagent Addition: Add DIPEA (3 eq) to the solution and cool to 0°C.

  • Cyclization: Slowly add DPPA (1.2 eq) to the reaction mixture.

  • Reaction: Let the reaction stir at 0°C for 2 hours and then at room temperature for 24-48 hours.

  • Monitoring: Monitor the formation of the cyclic peptide using HPLC-MS.

  • Quenching: Quench the reaction by adding a small amount of water.

  • Isolation: Remove the DMF under high vacuum. The crude cyclic peptide is then carried forward to the final deprotection step.

Protocol 4: Final Side-Chain Deprotection and Purification
  • Cleavage: Treat the crude, protected cyclic peptide with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.

  • Precipitation: Remove the TFA under a stream of nitrogen and precipitate the crude peptide by adding a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet multiple times with cold ether to remove scavengers and organic byproducts.

  • Purification: Dissolve the crude peptide in a minimal amount of ACN/water. Purify the peptide using a preparative RP-HPLC system with a C18 column, using a linear gradient of water and acetonitrile, both containing 0.1% TFA.

  • Lyophilization: Collect the fractions containing the pure product (as determined by analytical HPLC), pool them, and lyophilize to obtain the final this compound product as a white, fluffy powder.

Data Summary

The following table presents representative data for the liquid-phase synthesis of this compound based on the protocols described above. Values are indicative and may vary based on reaction scale and specific laboratory conditions.

Synthesis StepIntermediate/ProductStarting Mass (g)Final Mass (g)Step Yield (%)Cumulative Yield (%)Purity (HPLC %)
Peptide ElongationProtected Linear Heptapeptide-15.2~6565.0>90
Allyl/OAllyl DeprotectionDeprotected Linear Peptide15.013.89259.8>90
Intramolecular CyclizationProtected Cyclic Peptide13.59.77243.1>85
Side-Chain DeprotectionCrude this compound9.56.8~95 (crude)40.9~70
RP-HPLC PurificationPurified this compound6.53.14819.6>99

Disclaimer: This document provides a generalized protocol for the liquid-phase synthesis of this compound. Researchers should conduct their own optimization and safety assessments. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for Evaluating Bremelanotide Efficacy in Premenopausal Women with Hypoactive Sexual Desire Disorder (HSDD)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Bremelanotide (Vyleesi) is a melanocortin receptor agonist indicated for the treatment of acquired, generalized hypoactive sexual desire disorder (HSDD) in premenopausal women.[1][2] HSDD is characterized by low sexual desire that causes marked distress or interpersonal difficulty and is not due to a co-existing medical or psychiatric condition, problems within the relationship, or the effects of a medication or other drug substance.[1] This document provides a detailed protocol for evaluating the efficacy of this compound in this patient population, based on the pivotal RECONNECT clinical trials.[3][4]

2. Mechanism of Action

This compound is a synthetic analog of the naturally occurring peptide hormone alpha-melanocyte-stimulating hormone (α-MSH). It functions as an agonist at melanocortin receptors, with a primary affinity for the melanocortin 4 receptor (MC4R) in the central nervous system. Activation of MC4R is believed to modulate pathways in the brain associated with sexual desire and arousal. This action leads to an increase in dopamine, a neurotransmitter involved in reward and pleasure, within key brain regions, thereby promoting sexual desire.

Signaling Pathway of this compound

Bremelanotide_Pathway cluster_CNS Central Nervous System This compound This compound MC4R Melanocortin 4 Receptor (MC4R) This compound->MC4R Binds to & Activates Dopamine Dopamine Release MC4R->Dopamine Stimulates SexualDesire Increased Sexual Desire Dopamine->SexualDesire Modulates Bremelanotide_Workflow cluster_Screening Screening & Baseline cluster_Treatment Treatment Phase cluster_Evaluation Efficacy Evaluation P1 Recruitment of Premenopausal Women with HSDD P2 4-Week No-Treatment Qualification Period P1->P2 P3 4-Week Single-Blind Placebo Run-in P2->P3 P4 Baseline Assessment: FSFI & FSDS-DAO P3->P4 T1 Randomization (1:1) T2a This compound 1.75 mg SC (as needed) T1->T2a T2b Placebo SC (as needed) T1->T2b T3 24-Week Double-Blind Treatment Period T2a->T3 T2b->T3 E1 End-of-Study Assessment: FSFI & FSDS-DAO T3->E1 E2 Data Analysis: Change from Baseline E1->E2 Endpoints_Relationship This compound This compound Treatment Desire Increase in Sexual Desire (FSFI-D) This compound->Desire Distress Decrease in Sexual Distress (FSDS-DAO) This compound->Distress SSE Increase in Satisfying Sexual Events (SSE) Desire->SSE OverallEfficacy Overall Clinical Efficacy for HSDD Desire->OverallEfficacy Distress->OverallEfficacy SSE->OverallEfficacy

References

Application Notes & Protocols: Intranasal Delivery of Bremelanotide for Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for research purposes only. Bremelanotide is an FDA-approved drug for specific medical conditions and should be used under the guidance of a qualified healthcare professional for clinical applications.

Introduction

This compound (formerly PT-141) is a synthetic heptapeptide analog of the naturally occurring alpha-melanocyte-stimulating hormone (α-MSH).[1] It functions as a non-selective agonist of melanocortin receptors, primarily targeting the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors in the central nervous system.[2][3][4] Activation of these receptors, particularly MC4R, modulates neuronal pathways in the brain associated with sexual desire and arousal.[2]

Intranasal (IN) administration offers a compelling non-invasive alternative to subcutaneous injections for peptide delivery. This route can provide rapid absorption and onset of action, bypass first-pass metabolism in the liver, and potentially allow for direct nose-to-brain transport, which is highly relevant for a centrally-acting agent like this compound. However, challenges such as low bioavailability due to enzymatic degradation, mucociliary clearance, and variable absorption have been noted. Early clinical studies evaluated intranasal this compound, but development shifted to a subcutaneous formulation due to variability in drug uptake and concerns about side effects like transient increases in blood pressure at high plasma levels.

These application notes provide an overview of formulation strategies and detailed experimental protocols for researchers investigating the intranasal delivery of this compound in a preclinical setting.

Mechanism of Action & Signaling Pathway

This compound exerts its effects by binding to and activating MC3R and MC4R, which are G-protein coupled receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade in key brain regions—such as the hypothalamus and other limbic structures—is believed to modulate the release of neurotransmitters like dopamine, influencing sexual motivation and arousal.

Bremelanotide_Signaling_Pathway cluster_cell Target Neuron (e.g., in Hypothalamus) Brem This compound Receptor MC4R/MC3R (GPCR) Brem->Receptor Binds & Activates AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Neuronal Effects (e.g., Dopamine Release) PKA->Response Phosphorylates Targets

Caption: this compound signaling pathway via melanocortin receptors.

Formulation Strategies for Intranasal Delivery

The primary goal of an intranasal formulation is to overcome the nasal mucosa's barriers to enhance peptide absorption. Key strategies include:

  • Simple Aqueous Solutions: The most straightforward approach involves dissolving this compound in a buffered saline solution. While easy to prepare, this method often results in low bioavailability.

  • Permeation Enhancers: These excipients transiently alter the permeability of the nasal epithelium, facilitating drug transport.

    • Surfactants: Nonionic surfactants like poloxamers can increase membrane fluidity.

    • Bile Salts: These can open tight junctions between epithelial cells.

    • Cyclodextrins: These can increase the solubility of hydrophobic drugs and interact with mucosal membranes.

  • Mucoadhesive Formulations: By using polymers that adhere to the nasal mucus (e.g., chitosan, carbopol), the residence time of the formulation in the nasal cavity can be prolonged, allowing more time for absorption before mucociliary clearance.

Experimental Protocols

The following protocols are generalized for preclinical research, primarily using a rat model. Adjustments may be necessary based on the specific animal model and research objectives.

Protocol 1: Preparation of a Basic Intranasal this compound Formulation

This protocol describes the preparation of a simple aqueous solution. Permeation enhancers or mucoadhesive agents can be added as required.

Materials:

  • This compound acetate (lyophilized powder)

  • Sodium chloride (NaCl)

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Sterile, deionized water

  • 0.1 M Hydrochloric acid (HCl) / Sodium hydroxide (NaOH) for pH adjustment

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare Isotonic Phosphate-Buffered Saline (PBS):

    • Dissolve 8.0 g of NaCl, 0.2 g of NaH₂PO₄, and 1.15 g of Na₂HPO₄ in 1 liter of sterile water.

    • Verify the pH is within the physiological range for nasal administration (typically 5.5 - 6.5). Adjust with 0.1 M HCl or NaOH if necessary.

    • Sterile-filter the buffer using a 0.22 µm filter.

  • Prepare this compound Stock Solution:

    • Accurately weigh the desired amount of this compound acetate powder.

    • Dissolve the powder in the prepared PBS to achieve the target concentration (e.g., 10-20 mg/mL). Clinical studies have explored doses of 10-20 mg.

    • Ensure complete dissolution with gentle vortexing. Avoid vigorous shaking to prevent peptide degradation.

  • Final Formulation & Storage:

    • Perform a final check of the pH and adjust if needed.

    • Sterile-filter the final this compound solution.

    • Store the formulation in sterile, sealed vials at 4°C for short-term use or aliquoted and frozen at -20°C or lower for long-term storage.

Protocol 2: Intranasal Administration in a Rat Model

This protocol is designed to maximize delivery to the nasal mucosa while minimizing runoff into the lungs or gastrointestinal tract.

Materials:

  • Anesthesia (e.g., Isoflurane)

  • Rat restraint device or positioning aid

  • Micropipette with fine-tipped ends (P10 or P20)

  • This compound formulation

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using light isoflurane anesthesia to minimize sneezing and sniffing reflexes.

    • Confirm the appropriate level of anesthesia by checking for the loss of the pedal withdrawal reflex.

  • Positioning:

    • Place the animal in a supine position (dorsal recumbency).

    • Tilt the head back at a 70-90° angle to allow gravity to aid the solution in reaching the olfactory region at the roof of the nasal cavity.

  • Administration:

    • The total administration volume should be kept low, typically 5-10 µL per nostril for a rat (total dose ≤ 20 µL).

    • Using a micropipette, administer the dose as a series of small droplets (2-5 µL each).

    • Place a single droplet just inside the naris, allowing the animal to inhale it passively.

    • Alternate between nostrils for each droplet.

    • Allow an interval of 30-60 seconds between droplets to permit absorption and prevent runoff.

  • Post-Administration Monitoring:

    • Keep the animal in the supine position for a few minutes post-administration to maximize mucosal contact time.

    • Monitor the animal continuously until it has fully recovered from anesthesia.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_invivo Phase 2: In Vivo Study cluster_analysis Phase 3: Analysis Formulation 1. Prepare this compound Formulation Characterization 2. Formulation Characterization (pH, etc.) Formulation->Characterization AnimalPrep 3. Animal Anesthesia & Positioning Characterization->AnimalPrep Admin 4. Intranasal Administration AnimalPrep->Admin Sampling 5. Timed Blood Sample Collection Admin->Sampling Bioanalysis 6. Bioanalysis (e.g., LC-MS/MS) Sampling->Bioanalysis PK_Analysis 7. Pharmacokinetic (PK) Data Analysis Bioanalysis->PK_Analysis

Caption: General workflow for preclinical intranasal this compound research.

Protocol 3: Pharmacokinetic (PK) Sample Collection & Analysis

This protocol outlines the steps for collecting blood samples to determine key PK parameters.

Materials:

  • Blood collection tubes (e.g., EDTA-coated microtubes)

  • Cannula (if performing serial sampling) or syringes

  • Centrifuge

  • Materials for bioanalysis (e.g., LC-MS/MS system)

Procedure:

  • Blood Collection:

    • Collect blood samples at predetermined time points post-administration (e.g., 0, 5, 15, 30, 60, 90, 120, 240 minutes).

    • For serial sampling from a single animal, a catheterized vessel (e.g., jugular vein) is recommended.

    • Collect approximately 100-200 µL of whole blood at each time point into EDTA tubes.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled microtube.

    • Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Quantify this compound concentrations in plasma samples using a validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for peptides.

  • Data Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t½ (Half-life): Time for the plasma concentration to decrease by half.

      • Bioavailability (F%): Compare the AUC from intranasal administration to that from intravenous (IV) administration (AUC_IN / AUC_IV * 100).

Quantitative Data Summary

Pharmacokinetic data for intranasal this compound is limited in publicly available literature, especially from recent studies. The table below summarizes parameters from early clinical research and provides a template for organizing new experimental data.

Route of Admin.DoseSubjectTmax (h)t½ (h)NotesReference
Intranasal 10 mgHealthy Males~0.501.85 - 2.09Dose-dependent increase in Cmax and AUC was observed. Onset of erectile response was ~30 minutes.
Intranasal 20 mgHealthy M/F--Dose was found to be safe and well-tolerated, with no significant pharmacokinetic interactions with ethanol.
Subcutaneous 1.75 mgPremenopausal Women (HSDD)-~2.7This is the FDA-approved clinical route and dose. Bioavailability is considered 100% for this route.
Intranasal (New Study) User DefinedAnimal ModelUser DataUser DataUser Notes-
Subcutaneous (Control) User DefinedAnimal ModelUser DataUser DataFor Bioavailability Calculation-

Note: The shift from intranasal to subcutaneous delivery in clinical development was largely due to higher variability and side effects associated with the intranasal route, which can produce high peak plasma concentrations in a subset of patients. Researchers should carefully monitor for adverse effects, such as changes in blood pressure, in preclinical models.

References

Bremelanotide in Neuroimmune Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bremelanotide is a synthetic peptide analog of the endogenous neuropeptide alpha-melanocyte-stimulating hormone (α-MSH). It functions as an agonist at melanocortin receptors, primarily targeting the melanocortin-3 (MC3R) and melanocortin-4 receptors (MC4R)[1][2]. While clinically approved for the treatment of hypoactive sexual desire disorder in premenopausal women, the well-established anti-inflammatory and immunomodulatory properties of the melanocortin system suggest a broader therapeutic potential for this compound in conditions with a neuroinflammatory component[3][4]. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate neuroimmune interactions.

The melanocortin system plays a crucial role in regulating inflammation[5]. Activation of melanocortin receptors, particularly MC3R and MC4R which are expressed on various immune and central nervous system (CNS) cells, can lead to the suppression of pro-inflammatory mediators and the induction of anti-inflammatory pathways. This compound, by activating these receptors, is hypothesized to modulate neuroimmune responses, offering a potential therapeutic strategy for a range of neurological and autoimmune disorders.

Mechanism of Action in a Neuroimmune Context

This compound exerts its effects by binding to and activating MC3 and MC4 receptors. In the context of neuroimmune interactions, this activation is expected to trigger downstream signaling cascades that culminate in anti-inflammatory and immunomodulatory outcomes. The primary proposed mechanism involves the Gs-protein coupled receptor pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade can inhibit the activation of pro-inflammatory transcription factors such as NF-κB, thereby reducing the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6. Furthermore, melanocortin receptor agonism has been shown to promote the release of the anti-inflammatory cytokine IL-10. In the CNS, this compound can cross the blood-brain barrier and is known to stimulate the release of dopamine in specific brain regions, a neurotransmitter with its own complex role in modulating immune function.

Data Presentation: Quantitative Effects of Melanocortin Agonists on Neuroimmune Parameters

The following tables summarize quantitative data from studies on melanocortin receptor agonists in relevant neuroimmune models. While not all data is specific to this compound, it provides an expected range of effects based on shared mechanisms of action.

Table 1: In Vitro Effects of Melanocortin Agonists on Cytokine Production by Immune Cells

Cell TypeStimulantMelanocortin AgonistConcentrationEffect on Pro-inflammatory CytokinesEffect on Anti-inflammatory CytokinesReference
Murine Macrophages (RAW264.7)LPSMT-II (MC3R/MC4R agonist)10-100 nM↓ TNF-α, ↓ IL-6↑ IL-10
Human MonocytesLPSα-MSH1-100 nM↓ TNF-α, ↓ IL-1β, ↓ IL-6↑ IL-10
Murine MicrogliaLPS + IFN-γα-MSH or ACTH1-100 nM↓ TNF-α, ↓ IL-6, ↓ Nitric OxideNot reported

Table 2: In Vivo Effects of Melanocortin Agonists in Animal Models of Neuroinflammation

Animal ModelMelanocortin AgonistDosageRoute of AdministrationEffect on Clinical Score/BehaviorEffect on CNS Cytokine LevelsReference
Experimental Autoimmune Encephalomyelitis (EAE)[Nle4, D-Phe7]-α-MSH (NDP-MSH)50 µg/kgIntraperitoneal↓ Clinical score↓ IFN-γ, ↓ IL-17, ↑ IL-10 in CNS
LPS-induced EndotoxemiaNDP-MSH100 µg/kgIntravenous-↓ Plasma TNF-α, IL-1β, IL-6
Experimental Autoimmune Uveitis (EAU)α-MSH analogs (pan-agonists)50 µ g/injection Subcutaneous↓ Clinical EAU scores↓ IL-17, ↑ IL-10 in spleen cells

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on neuroimmune interactions. These protocols are based on established methodologies for studying melanocortin agonists and may require optimization for specific experimental conditions.

In Vitro Protocol 1: Assessment of this compound's Anti-inflammatory Effects on Macrophages

Objective: To determine the effect of this compound on the production of pro- and anti-inflammatory cytokines by lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).

  • This compound (lyophilized powder, to be reconstituted in sterile water or PBS).

  • Lipopolysaccharide (LPS) from E. coli.

  • Phosphate-buffered saline (PBS).

  • ELISA kits for TNF-α, IL-6, IL-1β, and IL-10.

  • 96-well cell culture plates.

  • Cell counting equipment.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells or differentiate BMDMs according to standard protocols.

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • This compound Pre-treatment:

    • Prepare a stock solution of this compound and make serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 1 µM.

    • Remove the old medium from the cells and replace it with medium containing the different concentrations of this compound or vehicle control (medium alone).

    • Incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • LPS Stimulation:

    • Prepare a working solution of LPS in culture medium.

    • Add LPS to each well (except for the unstimulated control wells) to a final concentration of 100 ng/mL.

    • Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes and collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, IL-1β, and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Normalize cytokine concentrations to the total protein content of the cells in each well or express as a percentage of the LPS-only stimulated group. Perform statistical analysis to determine the significance of this compound's effects.

In Vivo Protocol 1: Evaluation of this compound in a Mouse Model of LPS-Induced Neuroinflammation

Objective: To assess the in vivo efficacy of this compound in reducing neuroinflammation in a mouse model of systemic inflammation.

Materials:

  • C57BL/6 mice (8-10 weeks old).

  • This compound.

  • Lipopolysaccharide (LPS).

  • Sterile saline.

  • Anesthesia.

  • Perfusion solutions (PBS and 4% paraformaldehyde).

  • Equipment for tissue homogenization and cytokine analysis (ELISA or multiplex assay).

  • Immunohistochemistry reagents (antibodies against Iba1, GFAP, etc.).

Methodology:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Experimental Groups:

    • Group 1: Vehicle (saline) + Vehicle (saline)

    • Group 2: Vehicle (saline) + LPS

    • Group 3: this compound + LPS

    • Group 4: this compound + Vehicle (saline)

  • This compound Administration:

    • Dissolve this compound in sterile saline.

    • Administer this compound (e.g., 1 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before LPS administration.

  • LPS Administration:

    • Dissolve LPS in sterile saline.

    • Administer LPS (e.g., 1 mg/kg) or vehicle via i.p. injection.

  • Monitoring: Monitor mice for signs of sickness behavior (e.g., reduced locomotion, piloerection).

  • Tissue Collection:

    • At a predetermined time point (e.g., 4, 24, or 48 hours post-LPS injection), euthanize the mice.

    • For cytokine analysis, perfuse mice with cold PBS, collect the brain, and homogenize specific brain regions (e.g., hippocampus, cortex) in lysis buffer.

    • For immunohistochemistry, perfuse mice with PBS followed by 4% paraformaldehyde, collect the brain, and process for sectioning.

  • Cytokine Analysis: Measure cytokine levels (TNF-α, IL-1β, IL-6, IL-10) in the brain homogenates using ELISA or a multiplex cytokine assay.

  • Immunohistochemistry: Perform immunohistochemical staining on brain sections for microglial (Iba1) and astrocyte (GFAP) activation markers.

  • Data Analysis: Analyze cytokine data and quantify the intensity and morphology of glial cells. Perform statistical comparisons between the experimental groups.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MC4R MC4R This compound->MC4R Binds to Gs Gs Protein MC4R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NFkB_I NF-κB (Inactive) PKA->NFkB_I Inhibits Activation CRE CRE CREB->CRE Binds to NFkB_A NF-κB (Active) IL10_gene IL-10 Gene CRE->IL10_gene Induces Transcription Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_A->Pro_inflammatory_genes Induces Transcription

Caption: this compound Signaling Pathway in Immune Cells.

G cluster_invitro In Vitro Workflow: Macrophage Stimulation A Seed Macrophages (e.g., RAW 264.7) B Pre-treat with this compound (1 nM - 1 µM) or Vehicle A->B C Stimulate with LPS (100 ng/mL) B->C D Incubate (6-24h) C->D E Collect Supernatant D->E F Quantify Cytokines (TNF-α, IL-6, IL-1β, IL-10) via ELISA E->F

Caption: In Vitro Experimental Workflow.

G cluster_invivo In Vivo Workflow: LPS-Induced Neuroinflammation A Acclimatize C57BL/6 Mice B Administer this compound (i.p.) or Vehicle A->B C Administer LPS (i.p.) or Vehicle B->C D Monitor and Euthanize (4-48h post-LPS) C->D E Collect Brain Tissue D->E F1 Homogenize for Cytokine Analysis (ELISA/Multiplex) E->F1 F2 Process for Immunohistochemistry (Iba1, GFAP) E->F2

Caption: In Vivo Experimental Workflow.

Concluding Remarks

This compound's activity as a melanocortin receptor agonist positions it as a valuable research tool for exploring the intricate relationship between the nervous and immune systems. The provided protocols offer a framework for investigating its potential to modulate neuroinflammatory processes. Researchers are encouraged to adapt and optimize these methodologies for their specific experimental needs and to further elucidate the therapeutic potential of this compound in neuroimmune disorders. As much of the direct research has focused on other melanocortin agonists, further studies are warranted to specifically delineate the effects of this compound in these neuroimmune models.

References

Troubleshooting & Optimization

Technical Support Center: Bremelanotide and Nausea Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding nausea as a side effect of Bremelanotide.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced nausea?

A1: this compound is a non-selective agonist of melanocortin receptors (MCRs), with its primary therapeutic effects for Hypoactive Sexual Desire Disorder (HSDD) mediated through the melanocortin 4 receptor (MC4R).[1][2] The exact mechanism of this compound-induced nausea is not fully elucidated, but it is believed to involve the activation of MC4Rs in the central nervous system, particularly in areas that regulate emesis, such as the area postrema (chemoreceptor trigger zone) and the nucleus of the solitary tract.[3][4] Activation of these receptors can influence downstream signaling pathways involving dopamine and serotonin, which are key neurotransmitters in the emetic reflex.[2]

Q2: How common is nausea as a side effect of this compound in clinical trials?

A2: Nausea is the most frequently reported adverse event associated with this compound use. In the pivotal Phase 3 RECONNECT studies, approximately 40% of participants treated with this compound reported nausea, compared to about 1.3% in the placebo group. This side effect is a common reason for discontinuation of the treatment.

Q3: What is the typical onset, duration, and severity of this compound-induced nausea?

A3: Nausea typically occurs within the first hour after administration of this compound and has a median duration of about two hours. The majority of nausea cases are reported as mild to moderate in severity. The incidence of nausea is often highest with the initial dose and tends to decrease with subsequent administrations.

Q4: What is the recommended first-line approach for mitigating this compound-induced nausea in a research setting?

A4: The co-administration of a 5-HT3 receptor antagonist, such as ondansetron (Zofran), is the recommended first-line strategy for mitigating this compound-induced nausea. Clinical studies have shown that pre-treatment with an antiemetic can effectively manage this side effect.

Q5: Does this compound affect gastric emptying, and could this contribute to nausea?

A5: Yes, this compound has been shown to slow gastric emptying, which may contribute to the sensation of nausea. This effect can also impact the absorption of co-administered oral medications. Therefore, when designing experiments, it is crucial to consider the potential for altered pharmacokinetics of other orally administered agents.

Troubleshooting Guides

Issue 1: Persistent or Severe Nausea Despite Standard Mitigation Strategies

  • Potential Cause: Individual subject sensitivity or a dose-dependent effect.

  • Troubleshooting Steps:

    • Dose-Response Assessment: If experimentally feasible, assess the dose-response relationship of this compound-induced nausea in your model. A lower effective dose of this compound may elicit the desired therapeutic effect with a reduced incidence or severity of nausea.

    • Alternative Antiemetics: If ondansetron is not providing sufficient relief, consider exploring other classes of antiemetics with different mechanisms of action, such as dopamine D2 receptor antagonists. However, be mindful of the potential for extrapyramidal side effects with some of these agents.

    • Prokinetic Agents: In preclinical models, the potential utility of co-administering a prokinetic agent to counteract the delayed gastric emptying caused by this compound could be investigated.

    • Subject Exclusion Criteria: For clinical research, establish clear exclusion criteria for subjects with a history of severe nausea or motion sickness, as they may be at a higher risk for experiencing this side effect.

Issue 2: Difficulty in Quantifying Nausea in Preclinical Models

  • Potential Cause: Lack of standardized and validated methods for assessing nausea in animal models.

  • Troubleshooting Steps:

    • Pica Behavior: In rodent models, pica (the consumption of non-nutritive substances like kaolin clay) is often used as a surrogate marker for nausea. Monitor kaolin consumption following this compound administration.

    • Conditioned Taste Aversion (CTA): CTA is a behavioral paradigm where an animal learns to associate a novel taste with a negative stimulus, such as drug-induced nausea. This can be a sensitive measure of emetic potential.

    • Facial Expression Analysis: Recent advancements in automated facial expression analysis in rodents may offer a more direct way to assess affective states, including discomfort associated with nausea.

Issue 3: Variability in Nausea Response Among Experimental Subjects

  • Potential Cause: Genetic predisposition, hormonal status, or other individual factors.

  • Troubleshooting Steps:

    • Stratification: In larger studies, consider stratifying subjects based on factors that may influence nausea susceptibility, such as a history of motion sickness or morning sickness.

    • Genotyping: In preclinical research, exploring potential genetic markers associated with sensitivity to emetic stimuli could provide insights into the variability of responses.

    • Standardized Acclimation: Ensure all subjects undergo a standardized acclimation period to the experimental procedures to minimize stress-induced variability in responses.

Data Presentation

Table 1: Incidence and Severity of Nausea in this compound Clinical Trials

Clinical Study PhaseThis compound DoseIncidence of Nausea (%)Placebo Incidence (%)Severity of NauseaDiscontinuation due to Nausea (%)Reference(s)
Phase 3 (RECONNECT)1.75 mg40.01.3Mild to Moderate8.1
Phase 2b1.25 mg / 1.75 mg22-243Not specifiedNot specified
Long-Term Extension1.75 mg40.4N/APrimarily Mild to ModerateNot specified

Experimental Protocols

1. Protocol for Assessing the Efficacy of Ondansetron in Mitigating this compound-Induced Nausea in Healthy Premenopausal Women (Based on NCT03973047)

  • Study Design: This is a Phase 1, randomized, double-blind, placebo-controlled study.

  • Participants: Healthy premenopausal female subjects.

  • Procedure:

    • Screening Period: A 21-day screening period to determine subject eligibility.

    • Randomization: Subjects are randomized to one of two treatment arms.

    • Treatment Administration:

      • Arm 1 (this compound + Ondansetron): Subjects receive a single 8 mg oral dose of ondansetron 30 minutes prior to a single subcutaneous injection of 1.75 mg this compound.

      • Arm 2 (this compound + Placebo): Subjects receive a single oral dose of a matching placebo 30 minutes prior to a single subcutaneous injection of 1.75 mg this compound.

    • Nausea Assessment: The incidence, severity, and duration of treatment-emergent nausea are assessed at regular intervals post-dose using a validated patient-reported outcome (PRO) instrument, such as a Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS) for nausea.

2. General Protocol for Assessing this compound Efficacy and Safety in Premenopausal Women with HSDD (Based on the RECONNECT Studies)

  • Study Design: Two identical Phase 3, randomized, double-blind, placebo-controlled, multicenter clinical trials.

  • Participants: Premenopausal women with a diagnosis of HSDD.

  • Procedure:

    • Randomization: Patients are randomized on a 1:1 basis to receive either this compound or a placebo.

    • Treatment: Patients self-administer a 1.75 mg subcutaneous injection of this compound or placebo as needed, approximately 45 minutes before anticipated sexual activity, for a duration of 24 weeks.

    • Data Collection:

      • Efficacy: Assessed using validated questionnaires such as the Female Sexual Function Index (FSFI) and the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO).

      • Safety and Tolerability: All adverse events, including nausea, are recorded throughout the study. The severity and relationship to the study drug are assessed by the investigator.

Mandatory Visualizations

Bremelanotide_Nausea_Signaling_Pathway cluster_CNS Central Nervous System (CNS) cluster_Mitigation Mitigation Strategy This compound This compound MC4R Melanocortin 4 Receptor (MC4R) This compound->MC4R Agonist AreaPostrema Area Postrema (Chemoreceptor Trigger Zone) MC4R->AreaPostrema Activation NTS Nucleus of the Solitary Tract (NTS) MC4R->NTS Activation Emetic_Center Emetic Center AreaPostrema->Emetic_Center Stimulation Dopamine_Release Dopamine Release AreaPostrema->Dopamine_Release NTS->Emetic_Center Integration of Visceral Signals Serotonin_Signaling Serotonin (5-HT3) Signaling NTS->Serotonin_Signaling Nausea_Sensation Sensation of Nausea Emetic_Center->Nausea_Sensation Dopamine_Release->Emetic_Center Modulation Serotonin_Signaling->Emetic_Center Modulation Ondansetron Ondansetron (5-HT3 Antagonist) Ondansetron->Block Block->Serotonin_Signaling Blocks Experimental_Workflow_Nausea_Mitigation Start Start: Subject Recruitment Screening 21-Day Screening Period Start->Screening Randomization Randomization Screening->Randomization Arm1 Arm 1: Ondansetron (8mg PO) Randomization->Arm1 Group 1 Arm2 Arm 2: Placebo (PO) Randomization->Arm2 Group 2 Bremelanotide_Admin This compound Administration (1.75mg SC) 30 min post-dose Arm1->Bremelanotide_Admin Arm2->Bremelanotide_Admin Nausea_Assessment Nausea Assessment (VAS/NRS) Bremelanotide_Admin->Nausea_Assessment Data_Analysis Data Analysis: Compare Incidence, Severity, and Duration of Nausea Nausea_Assessment->Data_Analysis End End of Study Data_Analysis->End

References

Technical Support Center: Bremelanotide Administration and Blood Pressure Management

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing blood pressure changes observed after the administration of Bremelanotide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which this compound affects blood pressure?

A1: this compound is a non-selective agonist of the melanocortin receptors (MCRs), primarily acting on the MC3 and MC4 receptors.[1][2] Stimulation of these receptors, particularly MC4R which is present in the central nervous system, can lead to a transient increase in blood pressure and a corresponding decrease in heart rate.[2][3] The exact downstream signaling pathway leading to this cardiovascular effect is not fully elucidated but is thought to involve the central nervous system's regulation of vascular tone and cardiac output.

Q2: What is the typical magnitude and duration of blood pressure changes observed after this compound administration?

A2: Clinical studies have consistently shown that this compound can cause small and transient increases in both systolic and diastolic blood pressure.[4] Following a subcutaneous dose of 1.75 mg, the mean increase in systolic blood pressure is approximately 3 mmHg and in diastolic blood pressure is about 2 mmHg. These changes are typically observed within the first 0-4 hours post-dose and return to baseline within 8-10 hours. Peak increases in blood pressure usually last for less than 15 minutes.

Q3: Are there any cumulative effects on blood pressure with repeated dosing of this compound?

A3: Studies involving daily administration of this compound for up to 16 consecutive days have shown no evidence of a cumulative effect on ambulatory blood pressure or heart rate. Blood pressure elevations remained transient and returned to baseline after drug cessation.

Q4: What are the contraindications for this compound administration related to cardiovascular health?

A4: this compound is contraindicated in individuals with uncontrolled hypertension or known cardiovascular disease. Caution is also advised for patients with well-controlled hypertension.

Q5: What are the most common adverse events associated with this compound administration besides blood pressure changes?

A5: The most frequently reported adverse events in clinical trials include nausea, flushing, and headache. Nausea is the most common reason for discontinuation of the drug. Focal hyperpigmentation of the gums, face, and breasts has also been observed, particularly with more frequent dosing.

Troubleshooting Guide

Issue 1: A research subject exhibits a significant and sustained increase in blood pressure after this compound administration.

  • Question: What steps should be taken if a subject's blood pressure remains elevated beyond the expected transient period?

  • Answer:

    • Monitor Closely: Continue to monitor the subject's blood pressure and heart rate at regular intervals.

    • Review Subject History: Verify that the subject does not have a history of uncontrolled hypertension or cardiovascular disease, which are contraindications for this compound use.

    • Assess for Concomitant Medications: Determine if the subject is taking any other medications that could interact with this compound and affect blood pressure.

    • Consider Dose Reduction: If the experimental protocol allows, consider reducing the dose in subsequent administrations.

    • Discontinuation: If the blood pressure elevation is clinically significant or persistent, discontinuation of this compound administration is recommended.

Issue 2: Inconsistent blood pressure readings are observed across different subjects in a study.

  • Question: What factors could contribute to variability in the blood pressure response to this compound?

  • Answer:

    • Individual Variability: There is natural biological variability in response to any pharmacological agent.

    • Underlying Health Status: Subjects with pre-existing, even if controlled, hypertension may exhibit a different response.

    • Administration Technique: Ensure consistent subcutaneous administration technique as variations can affect drug absorption and subsequent plasma levels. While subcutaneous administration generally leads to consistent plasma levels, improper technique could introduce variability.

    • Ambulatory Blood Pressure Monitoring (ABPM): For precise and continuous data, utilize ABPM to capture the transient nature of blood pressure changes, as single in-clinic measurements may not be representative.

Data Presentation

Table 1: Summary of Placebo-Subtracted Mean Ambulatory Blood Pressure Changes After this compound Administration (1.75 mg)

Time Interval Post-DoseMean Change in Systolic BP (mmHg)Mean Change in Diastolic BP (mmHg)
0 - 4 hours+3.1Similar increases observed
4 - 8 hoursNot statistically significantNot statistically significant
8 - 24 hoursNot statistically significantNot statistically significant

Data compiled from clinical trial results.

Table 2: Hemodynamic Effects of this compound (1.75 mg) in Clinical Trials

ParameterMean Change from BaselineOnset of EffectDuration of Effect
Systolic Blood Pressure~ +3 mmHg0 - 2 hours post-doseReturns to baseline within 8-10 hours
Diastolic Blood Pressure~ +2 mmHg0 - 2 hours post-doseReturns to baseline within 8-10 hours
Heart Rate~ -4.6 to -4.7 bpm0 - 4 hours post-doseTransient

Data compiled from multiple clinical studies.

Experimental Protocols

Protocol 1: Ambulatory Blood Pressure Monitoring (ABPM) Post-Bremelanotide Administration

This protocol is adapted from methodologies used in clinical trials to assess the effect of this compound on blood pressure.

  • Subject Selection:

    • Enroll subjects with normotension or well-controlled hypertension.

    • Exclude individuals with unstable medical conditions, recent cardiac or cerebrovascular events, or uncontrolled hypertension (Systolic BP ≥ 140 mmHg or Diastolic BP ≥ 90 mmHg).

  • Baseline Measurement:

    • Conduct a 24-hour baseline ABPM reading following a single-blind placebo injection to establish a diurnal blood pressure rhythm for each subject.

  • This compound Administration:

    • Administer the designated dose of this compound (e.g., 1.75 mg) via subcutaneous injection.

  • Post-Dose Monitoring:

    • Initiate 24-hour ABPM immediately following administration.

    • Set the monitor to record blood pressure and heart rate at 15-minute intervals for the first 12 hours, and at appropriate intervals thereafter.

  • Data Analysis:

    • Calculate the mean change in systolic and diastolic blood pressure from baseline at predefined time intervals (e.g., 0-4h, 4-8h, 8-24h).

    • Compare the changes in the this compound group to a placebo control group.

Protocol 2: In-Clinic Blood Pressure Monitoring

This protocol is suitable for assessing acute blood pressure changes immediately following this compound administration.

  • Subject Preparation:

    • Allow the subject to rest in a quiet room for at least 5 minutes before baseline measurements.

  • Baseline Measurement:

    • Take at least two blood pressure readings one minute apart from the same arm and average the results.

  • This compound Administration:

    • Administer the designated dose of this compound subcutaneously.

  • Post-Dose Monitoring:

    • Measure blood pressure and heart rate at regular intervals post-dose (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Calculate the change from baseline blood pressure at each time point.

Visualizations

Bremelanotide_Signaling_Pathway This compound This compound MC4R Melanocortin-4 Receptor (MC4R) (Central Nervous System) This compound->MC4R Agonist Binding Downstream_Signaling Downstream CNS Signaling Pathways MC4R->Downstream_Signaling Activation Vascular_Tone Increased Vascular Tone Downstream_Signaling->Vascular_Tone Heart_Rate Decreased Heart Rate Downstream_Signaling->Heart_Rate BP_Increase Transient Blood Pressure Increase Vascular_Tone->BP_Increase

Caption: this compound's signaling pathway leading to cardiovascular effects.

Experimental_Workflow_ABPM cluster_protocol Ambulatory Blood Pressure Monitoring Protocol Start Subject Screening (Normotensive or Controlled Hypertensive) Baseline 24-hour Baseline ABPM (Placebo Injection) Start->Baseline Administer This compound Administration (Subcutaneous) Baseline->Administer Monitoring 24-hour Post-Dose ABPM (15-min intervals for first 12h) Administer->Monitoring Analysis Data Analysis: - Calculate Mean BP Change from Baseline - Compare to Placebo Monitoring->Analysis End Report Findings Analysis->End

Caption: Experimental workflow for Ambulatory Blood Pressure Monitoring.

Troubleshooting_Logic Start Significant/Sustained BP Increase Observed Post-Bremelanotide Monitor Continue Close BP & HR Monitoring Start->Monitor Review Review Subject's Medical History (Hypertension, CVD) Monitor->Review Assess_Meds Assess for Concomitant Medications Monitor->Assess_Meds Action Consider Dose Reduction or Discontinuation Review->Action Assess_Meds->Action

Caption: Troubleshooting logic for managing significant blood pressure increases.

References

Bremelanotide Technical Support Center: Optimizing Dosage and Managing Adverse Events

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on optimizing Bremelanotide dosage to minimize adverse events during pre-clinical and clinical research. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the approved dosage of this compound and what was the basis for this selection?

The FDA-approved dosage of this compound (Vyleesi) is 1.75 mg administered subcutaneously at least 45 minutes before anticipated sexual activity.[1][2][3][4] This dosage was selected for Phase 3 clinical trials based on the results of a Phase 2b dose-finding study, which indicated that the 1.75 mg dose provided an optimal balance of efficacy and an acceptable safety profile.[5]

Q2: What are the most common adverse events associated with this compound?

The most frequently reported adverse events in clinical trials were nausea, flushing, and headache. These events are generally transient and mild to moderate in severity.

Q3: Are the adverse events associated with this compound dose-dependent?

Yes, clinical trial data suggests that the adverse events associated with this compound are dose-dependent. The Phase 2b dose-finding study, which evaluated doses of 0.75 mg, 1.25 mg, and 1.75 mg, showed a dose-related increase in discontinuations due to adverse events.

Q4: What is the mechanism of action of this compound and how does it relate to its adverse effects?

This compound is a non-selective melanocortin receptor agonist, with its primary therapeutic effects attributed to its action on the MC4R in the central nervous system. This activation is thought to modulate pathways associated with sexual desire and arousal. However, its binding to other melanocortin receptors, such as MC1R, can lead to off-target effects like hyperpigmentation.

Troubleshooting Guide: Managing Common Adverse Events

Issue 1: Subject experiences nausea after this compound administration.

  • Root Cause: Nausea is the most common adverse event associated with this compound, reported in up to 40% of participants in clinical studies. It is generally temporary and dose-dependent.

  • Mitigation Strategies:

    • Dose Reduction: In a research setting, consider titrating down the dose to 1.25 mg or 0.75 mg to assess if nausea subsides while maintaining the desired therapeutic effect.

    • Anti-emetic Co-administration: For subjects experiencing persistent nausea, the use of an anti-nausea medication prior to this compound administration may help reduce this side effect.

    • Monitor and Reassure: Nausea is often most pronounced with the initial doses and may lessen over time with subsequent administrations.

Issue 2: Subject reports flushing or headache.

  • Root Cause: Flushing and headache are also common adverse events, believed to be caused by the central nervous system activation and mild vascular changes induced by this compound.

  • Mitigation Strategies:

    • Dose Adjustment: As with nausea, a lower dose may reduce the incidence and severity of flushing and headache.

    • Symptomatic Relief: Standard over-the-counter analgesics may be considered for headache management, in accordance with study protocols.

    • Hydration: Ensuring adequate hydration may help alleviate headache symptoms.

Issue 3: Subject exhibits a transient increase in blood pressure.

  • Root Cause: this compound can cause a temporary increase in blood pressure and a decrease in heart rate after each dose.

  • Mitigation and Monitoring:

    • Exclusion Criteria: Individuals with uncontrolled hypertension or known cardiovascular disease should be excluded from studies involving this compound.

    • Blood Pressure Monitoring: It is crucial to monitor blood pressure at baseline and at regular intervals post-administration, especially during initial dose-finding experiments.

    • Dosing Interval: Ensure at least a 24-hour interval between doses to minimize the risk of additive effects on blood pressure.

Issue 4: Subject develops hyperpigmentation of the skin.

  • Root Cause: Darkening of the skin on the face, gums, or breasts is a potential side effect, linked to this compound's activity as a melanocortin receptor agonist. This is more likely with frequent dosing.

  • Mitigation and Monitoring:

    • Limit Dosing Frequency: Adhering to a dosing schedule of no more than 8 doses per month is recommended to reduce the risk of focal hyperpigmentation.

    • Skin Examinations: Regular skin examinations should be part of the study protocol to monitor for any pigmentary changes.

    • Discontinuation: If significant hyperpigmentation occurs, discontinuation of the drug should be considered.

Data on Adverse Events from Clinical Trials

The following tables summarize the incidence of common adverse events and discontinuations due to adverse events at different doses of this compound.

Table 1: Incidence of Common Adverse Events with this compound (1.75 mg) vs. Placebo in Phase 3 Trials

Adverse EventThis compound 1.75 mg (%)Placebo (%)
Nausea40.01.3
Flushing20.30.3
Headache11.31.9
Injection Site Reactions13.2Not specified
Vomiting4.8Not specified
Cough3.3Not specified
Fatigue3.2Not specified
Hot Flashes2.7Not specified
Paresthesia2.6Not specified
Dizziness2.2Not specified
Nasal Congestion2.1Not specified

Source: Data compiled from multiple clinical trial reports.

Table 2: Discontinuations Due to Adverse Events in Phase 2b Dose-Finding Study

Treatment GroupNumber of Patients Discontinued
Placebo2
This compound 0.75 mg0
This compound 1.25 mg4
This compound 1.75 mg6

Source: Palatin Technologies Phase 2b Clinical Trial Results.

Experimental Protocols

Protocol: Monitoring and Grading of Adverse Events in a Clinical Trial Setting

  • Baseline Assessment: Prior to the first administration of this compound, a thorough baseline assessment should be conducted. This includes a physical examination, vital signs (including blood pressure and heart rate), and a review of the subject's medical history to identify any pre-existing conditions.

  • Subject Diaries: Provide subjects with diaries to record the date and time of drug administration, as well as the onset, duration, and severity of any adverse events experienced.

  • Scheduled Follow-up: Conduct scheduled follow-up visits or calls to systematically inquire about the occurrence of common adverse events (nausea, flushing, headache, injection site reactions).

  • Vital Sign Monitoring: At each study visit, and potentially at specified time points post-dosing in early phase trials, measure and record the subject's blood pressure and heart rate.

  • Grading of Adverse Events: Utilize a standardized grading scale, such as the Common Terminology Criteria for Adverse Events (CTCAE), to classify the severity of reported adverse events. This allows for consistent data collection and analysis.

  • Reporting Serious Adverse Events (SAEs): Establish a clear protocol for the immediate reporting of any serious adverse events to the principal investigator and relevant regulatory bodies, as required.

Visualizations

Bremelanotide_Mechanism_of_Action cluster_CNS Central Nervous System cluster_Peripheral Peripheral System This compound This compound MC4R Melanocortin-4 Receptor (MC4R) This compound->MC4R Agonist Binding MC1R Melanocortin-1 Receptor (MC1R) This compound->MC1R Off-target Binding Downstream_Pathways Modulation of Neurotransmitter Pathways MC4R->Downstream_Pathways Therapeutic_Effect Increased Sexual Desire and Arousal Downstream_Pathways->Therapeutic_Effect Adverse_Effect Hyperpigmentation MC1R->Adverse_Effect

Caption: this compound's dual action on central and peripheral melanocortin receptors.

Adverse_Event_Workflow Start Subject Receives This compound Dose Observe Observe for Adverse Events Start->Observe AE_Occurs Adverse Event Occurs? Observe->AE_Occurs Record_AE Record AE Details: - Type - Onset - Duration - Severity AE_Occurs->Record_AE Yes Continue_Monitoring Continue Monitoring AE_Occurs->Continue_Monitoring No Assess_Severity Assess Severity (e.g., CTCAE) Record_AE->Assess_Severity Is_SAE Serious Adverse Event? Assess_Severity->Is_SAE Report_SAE Immediately Report to PI and Regulatory Bodies Is_SAE->Report_SAE Yes Implement_Mitigation Implement Mitigation Strategy (e.g., Dose Adjustment) Is_SAE->Implement_Mitigation No Report_SAE->Continue_Monitoring Implement_Mitigation->Continue_Monitoring Dose_Optimization_Logic Start_Dose Start with Lowest Effective Dose (e.g., 0.75 mg) Assess_Tolerability Assess Subject Tolerability Start_Dose->Assess_Tolerability Tolerable Is it Tolerable? Assess_Tolerability->Tolerable Assess_Efficacy Assess Therapeutic Efficacy Tolerable->Assess_Efficacy Yes Reduce_Dose Maintain or Reduce Dose Tolerable->Reduce_Dose No Efficacious Is it Efficacious? Assess_Efficacy->Efficacious Optimal_Dose Optimal Dose Achieved Efficacious->Optimal_Dose Yes Increase_Dose Consider Dose Increase (e.g., to 1.25 mg) Efficacious->Increase_Dose No Increase_Dose->Assess_Tolerability

References

Bremelanotide peptide stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of bremelanotide peptide. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is the recommended storage for lyophilized this compound powder?

For optimal long-term stability, lyophilized this compound powder should be stored in a desiccated environment at -20°C or below.[1][] Under these conditions, the peptide can be stable for several years.[] For short-term storage, lyophilized this compound is stable at room temperature for up to three weeks.[1]

2. How should I store this compound after reconstitution?

Once reconstituted, this compound solutions should be stored at 4°C for short-term use (2-7 days).[1] For longer-term storage of the reconstituted peptide, it is recommended to aliquot the solution and store it at -18°C or below to minimize degradation from freeze-thaw cycles. The addition of a carrier protein, such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA), can further enhance long-term stability in solution.

3. What is the recommended solvent for reconstituting this compound?

It is recommended to reconstitute lyophilized this compound in sterile, distilled water or bacteriostatic water. For in vivo experiments, the appropriate sterile saline or buffered solution should be used.

4. What is the mechanism of action of this compound?

This compound is a synthetic analog of α-melanocyte-stimulating hormone (α-MSH) and acts as an agonist at melanocortin receptors. It primarily targets the MC3 and MC4 receptors in the central nervous system. Activation of these receptors is believed to modulate inflammatory responses and influence pathways associated with sexual desire and arousal.

Troubleshooting Guide

1. I've reconstituted my this compound, and the solution is cloudy. What should I do?

Cloudiness or precipitation upon reconstitution can indicate several issues:

  • Low Solubility: Ensure you are using the recommended solvent and that the peptide has fully dissolved. Gentle vortexing or sonication can aid dissolution. If solubility issues persist, consider using a small amount of a co-solvent like DMSO, followed by dilution with your aqueous buffer.

  • Aggregation: Peptides, particularly at high concentrations, can aggregate. To mitigate this, try reconstituting at a lower concentration. It is also crucial to ensure the pH of your buffer is at least one unit away from the isoelectric point (pI) of the peptide to maintain surface charge and reduce aggregation.

  • Contamination: If the cloudiness appears over time, it may be due to microbial contamination. Ensure you are using sterile solvents and proper aseptic techniques during reconstitution and handling.

2. My HPLC analysis shows multiple peaks for a freshly reconstituted this compound sample. What could be the cause?

Multiple peaks on an HPLC chromatogram for a seemingly pure peptide can arise from:

  • Peptide Isomers: The synthesis of complex peptides can sometimes result in the formation of isomers that may be difficult to separate during purification. These can sometimes be resolved with a high-resolution column and optimized mobile phase.

  • On-Column Degradation: The acidic mobile phase or interactions with the stationary phase can sometimes cause on-column degradation of the peptide. Ensure your mobile phase is freshly prepared and of high purity.

  • Injector Contamination: Carryover from previous injections can lead to ghost peaks. A thorough cleaning of the injector and system with a strong solvent is recommended.

3. I am observing a loss of peptide activity in my experiments over time, even with proper storage. What could be the reason?

A gradual loss of activity can be due to subtle degradation not immediately apparent as precipitation:

  • Oxidation: Peptides containing methionine, cysteine, tryptophan, or histidine residues are susceptible to oxidation. While this compound's cyclic structure offers some protection, exposure to air and certain metal ions can promote oxidation. To minimize this, degas your solvents and consider working under an inert atmosphere.

  • Deamidation: Asparagine and glutamine residues can undergo deamidation, altering the peptide's charge and conformation. This process is pH and temperature-dependent. Storing reconstituted peptide at a neutral or slightly acidic pH and at low temperatures can slow down deamidation.

  • Adsorption to Surfaces: Peptides can adsorb to the surface of storage vials, especially at low concentrations. Using low-protein-binding tubes can help mitigate this issue.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°C or belowLong-term (Years)Store in a desiccated environment.
Room TemperatureShort-term (up to 3 weeks)For transient storage and shipping.
Reconstituted Solution 4°CShort-term (2-7 days)
-18°C or belowLong-termAliquot to avoid freeze-thaw cycles. Adding a carrier protein (0.1% HSA or BSA) is recommended.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Equilibration: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.

  • Solvent Addition: Using a sterile syringe, add the desired volume of sterile, distilled water or bacteriostatic water to the vial. The final concentration should be based on your experimental needs, but it is generally advisable to start with a concentration of 1-10 mg/mL.

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, as this can cause aggregation or degradation. If the peptide is difficult to dissolve, sonication in a water bath for short periods may be helpful.

  • Storage: For immediate use, keep the solution on ice. For longer-term storage, aliquot the solution into low-protein-binding tubes and store at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method for this compound (Representative Method)

This protocol is a representative method for the analysis of cyclic peptides and should be optimized and validated for your specific application.

  • Instrumentation: HPLC system with a UV detector and a data acquisition system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B (linear gradient)

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure for Forced Degradation Study:

  • Acid Degradation: Incubate a solution of this compound in 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before injection.

  • Base Degradation: Incubate a solution of this compound in 0.1 M NaOH at 60°C for various time points. Neutralize the samples with 0.1 M HCl before injection.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for various time points.

  • Thermal Degradation: Expose both the lyophilized powder and a solution of this compound to elevated temperatures (e.g., 60°C) for an extended period.

  • Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period.

Analyze all stressed samples using the validated HPLC method to assess the extent of degradation and the formation of any degradation products.

Visualizations

Bremelanotide_Signaling_Pathway This compound This compound MC4R Melanocortin 4 Receptor (MC4R) This compound->MC4R Binds to AC Adenylyl Cyclase MC4R->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Signaling (e.g., CREB phosphorylation, neurotransmitter release) PKA->Downstream Phosphorylates

Caption: this compound signaling pathway via the MC4R.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Reconstitution Reconstitute this compound Forced_Degradation Forced Degradation (Acid, Base, H2O2, Heat, Light) Reconstitution->Forced_Degradation Dilution Dilute to Working Concentration Forced_Degradation->Dilution Injection Inject Sample Dilution->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection (220 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantify Degradation (%) Integration->Quantification

Caption: Workflow for stability-indicating HPLC analysis.

References

Troubleshooting low efficacy in Bremelanotide experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bremelanotide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound experiments that may lead to low efficacy or inconsistent results.

Compound Handling and Stability

Question: My this compound solution appears cloudy or has visible precipitates. What should I do?

Answer: Cloudiness or precipitation indicates that the peptide may be aggregating, which can significantly reduce its efficacy. Here are some steps to address this issue:

  • Proper Dissolution: For hydrophobic peptides like this compound, direct dissolution in aqueous buffers can be challenging. It is recommended to first dissolve the lyophilized powder in a small amount of an organic solvent such as DMSO.[1] Once fully dissolved, slowly add the aqueous buffer of your choice while vortexing to prevent localized high concentrations that can induce aggregation.

  • Sonication: If the peptide does not readily dissolve, brief sonication can help to break up aggregates and facilitate dissolution.

  • pH Adjustment: The net charge of the peptide influences its solubility. Ensure the pH of your final solution is at least one unit away from this compound's isoelectric point (pI) to increase solubility.

  • Storage: this compound solutions are unstable and should be prepared fresh for each experiment.[2] If short-term storage is necessary, store at 4°C for 2-7 days. For longer-term storage, aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles.[3] The addition of a carrier protein like 0.1% BSA can also help to prevent aggregation during storage.[3]

Question: I am concerned about the stability of this compound in my experimental setup. How can I ensure the compound remains active?

Answer: Peptide stability is a critical factor for reproducible results. Consider the following:

  • Fresh Solutions: As a best practice, always prepare this compound solutions fresh on the day of the experiment.[2]

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the peptide. Aliquot stock solutions into single-use volumes to minimize this.

  • Protease Inhibitors: In cell culture or in vivo experiments, endogenous proteases can degrade the peptide. The cyclic structure of this compound offers some resistance to proteolytic degradation, but the inclusion of protease inhibitors in your experimental buffer may be beneficial in some contexts.

Experimental Design and Execution

Question: I am not observing the expected dose-response in my cell-based assay. What are the potential causes?

Answer: A lack of a clear dose-response relationship can stem from several factors:

  • Suboptimal Cell Conditions:

    • Cell Health: Ensure your cells are healthy, viable, and in the logarithmic growth phase. Over-confluent or stressed cells can exhibit altered responses.

    • Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift that can alter receptor expression and signaling.

    • Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as it can significantly impact cellular physiology and assay results.

  • Assay Optimization:

    • Cell Seeding Density: Titrate the cell seeding density to find the optimal number of cells per well that provides a robust signal window.

    • Incubation Times: Optimize the incubation time for both this compound treatment and the detection reagents.

    • Reagent Concentration: Titrate the concentrations of all assay reagents, including any stimulating agents (e.g., forskolin in a Gi-coupled assay) or detection antibodies, to ensure they are not limiting.

  • "Edge Effect" in Microplates: Wells on the perimeter of a microplate are prone to evaporation, which can alter concentrations and affect results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile water or PBS to create a humidity barrier.

Question: My in vivo experiment with this compound in rats is not showing the expected behavioral changes. What should I check?

Answer: In vivo experiments introduce additional complexities. Here are some key areas to review:

  • Dosing and Administration:

    • Dose Selection: Ensure the dose of this compound is appropriate for the animal model and the expected outcome. Doses used in female rat sexual behavior studies have ranged from 50 to 200 µg/kg administered subcutaneously.

    • Route of Administration: Subcutaneous injection is a common and effective route for this compound, providing approximately 100% bioavailability.

    • Timing of Administration: this compound is typically administered 30-45 minutes before the behavioral observation period.

  • Animal Model:

    • Hormone Priming: For female rat sexual behavior studies, ovariectomized rats are often primed with estrogen and progesterone to induce sexual receptivity. The timing and dosage of this hormone priming are critical for observing the effects of this compound.

    • Species and Strain Differences: Be aware of potential differences in melanocortin receptor expression and function between different species and even strains of animals.

  • Behavioral Observation:

    • Acclimation: Ensure that the animals are properly acclimated to the testing environment to reduce stress-induced behavioral changes.

    • Observer Bias: Whenever possible, behavioral scoring should be performed by an observer who is blind to the experimental conditions to prevent bias.

Data Presentation

This compound Binding Affinity and Potency

The following table summarizes the binding affinity (Ki) and/or potency (EC50) of this compound and the endogenous ligand, α-Melanocyte-Stimulating Hormone (α-MSH), for the human melanocortin receptors. Note that these values can vary depending on the specific assay conditions and cell types used.

ReceptorLigandKi (nM)EC50 (nM)Reference(s)
MC1R α-MSH0.12-
This compoundPotent Agonist-
MC3R α-MSH31-
This compoundAgonist-
MC4R α-MSH660-
This compoundPotent Agonist-
MC5R α-MSH5700-
This compoundAgonist-

Note: this compound is a non-selective agonist with the following order of potency: MC1R > MC4R > MC3R > MC5R.

Experimental Protocols

In Vitro Radioligand Binding Assay (Competition)

This protocol is a general guideline for a competition radioligand binding assay to determine the binding affinity (Ki) of this compound for a specific melanocortin receptor.

  • Membrane Preparation:

    • Culture cells stably expressing the human melanocortin receptor of interest (e.g., MC4R) in appropriate growth medium.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in a binding buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 0.1mM EDTA, pH 7.4).

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Receptor membrane preparation (a predetermined optimal amount of protein).

      • A fixed concentration of a suitable radioligand (e.g., [125I]-[Nle4,D-Phe7]-α-MSH). The concentration should be close to its Kd value for the receptor.

      • Varying concentrations of unlabeled this compound (the competitor).

      • For determining non-specific binding, add a high concentration of an unlabeled standard ligand (e.g., α-MSH) to a set of wells.

      • For determining total binding, add binding buffer instead of a competitor.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filters and measure the radioactivity using a scintillation counter.

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro cAMP Functional Assay

This protocol outlines a method to measure the effect of this compound on intracellular cyclic AMP (cAMP) levels in cells expressing a melanocortin receptor coupled to Gs (e.g., MC4R).

  • Cell Culture and Seeding:

    • Culture cells stably expressing the human melanocortin receptor of interest (e.g., MC4R) in a suitable cell culture medium.

    • Seed the cells into a 96-well plate at an optimized density and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Remove the culture medium from the cells and replace it with the this compound solutions of varying concentrations. Include a vehicle control (buffer with IBMX only).

  • Incubation:

    • Incubate the plate at 37°C for a predetermined optimal time to allow for cAMP production.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF, ELISA, or AlphaScreen. These kits typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample by interpolating from the standard curve.

    • Plot the cAMP concentration as a function of the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) from the resulting dose-response curve.

In Vivo Female Rat Sexual Behavior Assay

This protocol is a general guide for assessing the effects of this compound on female rat proceptive behaviors.

  • Animal Preparation:

    • Use adult female rats (e.g., Long-Evans or Sprague-Dawley strain).

    • Perform ovariectomy to remove endogenous ovarian hormones. Allow the animals to recover for at least one week.

    • To induce sexual receptivity, prime the rats with subcutaneous injections of estradiol benzoate followed by progesterone prior to the behavioral testing.

  • Drug Administration:

    • Prepare this compound in a sterile vehicle (e.g., saline).

    • Administer this compound via subcutaneous injection at the desired doses (e.g., 50, 100, or 200 µg/kg) approximately 30-45 minutes before the start of the behavioral observation. Administer the vehicle to the control group.

  • Behavioral Testing:

    • Place a sexually experienced male rat in a testing arena (e.g., a bilevel chamber that allows the female to control the pacing of sexual interactions).

    • Introduce the female rat into the arena.

    • Videotape the interaction for a set period (e.g., 30 minutes).

  • Behavioral Scoring:

    • A trained observer, blind to the treatment conditions, should score the videotapes for proceptive behaviors (e.g., solicitations, hops, and darts) and receptive behaviors (e.g., lordosis).

  • Data Analysis:

    • Compare the frequencies of the different behaviors between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizations

Signaling Pathways and Workflows

Bremelanotide_Signaling_Pathway This compound This compound MC4R MC4 Receptor (GPCR) This compound->MC4R Binds to Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Dopamine_Release Increased Dopamine Release in Medial Preoptic Area CREB->Dopamine_Release Leads to Sexual_Arousal Modulation of Sexual Arousal Dopamine_Release->Sexual_Arousal

Caption: this compound MC4R Signaling Pathway.

Experimental_Workflow_cAMP_Assay start Start seed_cells Seed MC4R-expressing cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_this compound Prepare serial dilutions of this compound in buffer with PDE inhibitor incubate_overnight->prepare_this compound treat_cells Replace media and add This compound dilutions to cells prepare_this compound->treat_cells incubate_treatment Incubate at 37°C treat_cells->incubate_treatment lyse_cells Lyse cells incubate_treatment->lyse_cells measure_cAMP Measure cAMP levels (e.g., HTRF, ELISA) lyse_cells->measure_cAMP analyze_data Analyze data and determine EC50 measure_cAMP->analyze_data end End analyze_data->end Troubleshooting_Logic start Low Efficacy Observed check_compound Check Compound Integrity: - Freshly prepared? - Properly dissolved? - Stored correctly? start->check_compound compound_ok Yes check_compound->compound_ok compound_not_ok No check_compound->compound_not_ok check_assay Review Assay Protocol: - Cell health/passage? - Reagent concentrations? - Incubation times? compound_ok->check_assay reprepare_compound Re-prepare Compound Following Best Practices compound_not_ok->reprepare_compound reprepare_compound->start assay_ok Yes check_assay->assay_ok assay_not_ok No check_assay->assay_not_ok check_model Verify Experimental Model: - Receptor expression? - Animal handling/priming? assay_ok->check_model optimize_assay Re-optimize Assay Parameters assay_not_ok->optimize_assay optimize_assay->start model_ok Yes check_model->model_ok model_not_ok No check_model->model_not_ok consult Consult Literature/ Technical Support model_ok->consult validate_model Validate Cell Line or Animal Model model_not_ok->validate_model validate_model->start

References

Technical Support Center: Managing Flushing and Headache in Study Participants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing flushing and headache side effects observed in clinical study participants.

Frequently Asked Questions (FAQs)

Q1: What are the common physiological mechanisms behind drug-induced flushing?

A1: Drug-induced flushing is often a result of vasodilation, the widening of blood vessels near the skin's surface, which increases blood flow.[1] This can be triggered by several mechanisms, depending on the drug class. A well-studied example is niacin-induced flushing, which is primarily mediated by the release of prostaglandins, particularly Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[2][3] These prostaglandins activate receptors in the capillaries, leading to vasodilation.[3] Other substances, such as alcohol, can cause flushing through the accumulation of acetaldehyde, a metabolite of alcohol.[4]

Q2: What are the primary mechanisms of drug-induced headaches?

A2: Drug-induced headaches can arise from several mechanisms, including:

  • Vasodilation: Similar to flushing, the widening of blood vessels in and around the brain can trigger headache, particularly migraine-like headaches. Nitric oxide (NO) donors are a classic example of drugs that induce headache through this pathway.

  • Medication Overuse Headache (MOH): This is a common type of drug-induced headache that results from the frequent and prolonged use of acute headache medications. The underlying mechanism is thought to involve central sensitization of the nervous system and alterations in neurotransmitter systems.

  • Neurotransmitter Imbalance: Some drugs can affect the levels and activity of neurotransmitters like serotonin and norepinephrine, which can, in turn, influence pain pathways and trigger headaches.

  • Inflammation: Drug-induced aseptic meningitis is a rare but serious cause of headache.

Q3: What are the initial steps to take when a study participant reports flushing or headache?

A3: When a participant reports flushing or headache, the following steps are crucial:

  • Assess Severity and Characteristics: Use a validated scale to grade the severity of the event (e.g., mild, moderate, severe). For headaches, document characteristics such as location, quality (throbbing, pressing), and duration. For flushing, note the affected areas and any associated symptoms like itching or warmth.

  • Review the Protocol: Consult the clinical trial protocol for specific instructions on managing and reporting adverse events.

  • Evaluate Causality: Assess the likelihood that the event is related to the investigational product. Consider the timing of the event in relation to drug administration and any other potential causes.

  • Provide Supportive Care: Depending on the severity, supportive care may be offered. For flushing, this could include cool compresses. For mild headaches, rest in a quiet, dark room may be sufficient.

  • Document Thoroughly: Record all details of the adverse event, assessment, and any actions taken in the participant's source documents and the case report form (CRF).

Q4: What are some common strategies to mitigate flushing in study participants?

A4: Mitigation strategies for flushing often depend on the underlying mechanism. For prostaglandin-mediated flushing, such as that seen with niacin, the following can be effective:

  • Pre-treatment with Aspirin: Administering aspirin (e.g., 325 mg) 30 minutes before the study drug can significantly reduce the incidence and severity of flushing.

  • Dose Titration: Starting with a low dose of the investigational product and gradually increasing it can help the participant build tolerance.

  • Administration with Food: Taking the medication with food, particularly a low-fat snack, can sometimes lessen the intensity of flushing.

  • Avoiding Triggers: Counsel participants to avoid potential triggers around the time of drug administration, such as hot beverages, spicy foods, and alcohol.

Q5: How can headaches be effectively managed in a clinical trial setting?

A5: The management of headaches in a clinical trial setting should be guided by the study protocol and the principle of ensuring participant safety and data integrity. Key strategies include:

  • Symptomatic Treatment: For mild to moderate headaches, over-the-counter analgesics may be permitted as rescue medication, as specified in the protocol. It is crucial to track the use of any rescue medications.

  • Dose Adjustment: If the headache is determined to be dose-related, a dose reduction or temporary interruption of the investigational product may be considered, as per the protocol.

  • Prophylactic Measures: For frequent or severe headaches, the protocol may allow for the introduction of prophylactic medication.

  • Monitoring for Medication Overuse: It is important to monitor the frequency of acute headache medication use to prevent the development of medication overuse headache. A headache diary can be a valuable tool for this.

Troubleshooting Guides

Guide for Investigating an Increase in Flushing Events

1. Initial Assessment:

  • Confirm the increase in frequency and/or severity of flushing events through a review of adverse event logs and patient-reported outcomes.

  • Characterize the flushing events: timing in relation to dose, duration, body surface area affected, and associated symptoms.

2. Potential Causes and Investigation:

  • Lot-to-Lot Variability: Investigate if the increase corresponds to a new batch of the investigational product.

  • Changes in Concomitant Medications: Review participants' medication logs for any new medications that could interact or have vasodilatory effects.

  • Dietary or Lifestyle Changes: Interview participants about any recent changes in diet (e.g., increased consumption of spicy foods or hot beverages) or lifestyle (e.g., alcohol consumption).

  • Procedural Drift: Ensure that study procedures for drug administration and participant counseling are being followed consistently across all sites.

3. Action Plan:

  • If a specific cause is identified, implement corrective and preventive actions (CAPA).

  • Reinforce participant education on avoiding triggers.

  • Consider a protocol amendment to include more specific guidance on managing flushing if the issue is widespread.

Guide for Managing Persistent Headaches in a Participant

1. Comprehensive Re-evaluation:

  • Conduct a thorough neurological assessment to rule out any underlying medical conditions.

  • Review the participant's headache diary to identify any patterns or triggers.

  • Assess the impact of the headache on the participant's daily life using a validated tool like the Headache Impact Test (HIT-6).

2. Review of Management Strategy:

  • Evaluate the effectiveness of any rescue medications being used.

  • Assess for signs of medication overuse. If the participant is using acute headache medication more than 10-15 days per month, they may be at risk for MOH.

  • Consider if a dose reduction of the investigational product is feasible and warranted, as per the protocol.

3. Escalation and Consultation:

  • If the headache is severe, persistent, or associated with any neurological signs, consider unblinding the participant's treatment allocation for safety reasons, following protocol-specified procedures.

  • Consult with the study's medical monitor or a neurologist to determine the best course of action.

  • In severe cases, discontinuation from the study may be necessary to ensure the participant's well-being.

Data on Incidence of Flushing and Headache

The incidence of flushing and headache as adverse events varies significantly depending on the drug class and the specific medication. The following tables summarize reported incidence rates from clinical trials for several common drug classes.

Table 1: Incidence of Flushing as a Side Effect in Clinical Trials

Drug ClassDrug ExamplesIncidence of FlushingSource(s)
Vasodilators (Calcium Channel Blockers) Diltiazem, Nicardipine, Isradipine, AmlodipineHigher with dihydropyridines than diltiazem. Rates for nicardipine, isradipine, and amlodipine were approximately 3%, 6%, and higher for amlodipine, respectively.
Phosphodiesterase-5 (PDE5) Inhibitors SildenafilCommon adverse effect
ACE Inhibitors RamiprilRarely reported as part of nitritoid reactions with concomitant injectable gold.
Tumor Necrosis Factor (TNF) Antagonists Certolizumab pegolUncommon

Table 2: Incidence of Headache as a Side Effect in Clinical Trials

Drug ClassDrug ExamplesIncidence of HeadacheSource(s)
Selective Serotonin Reuptake Inhibitors (SSRIs) Citalopram, Escitalopram, Fluoxetine, Paroxetine, SertralineSignificantly increased risk compared to placebo (RR=1.06). Bupropion and escitalopram showed a significant association. Up to 17/1000 person-months.
CGRP Monoclonal Antibodies Erenumab, Fremanezumab, GalcanezumabCommonly reported, with reporting rates per 1000 exposed patients of 3.32 for erenumab, 1.27 for fremanezumab, and 3.07 for galcanezumab.
Vasodilators (Calcium Channel Blockers) Diltiazem, Nicardipine, Isradipine, AmlodipineHigher with dihydropyridines than diltiazem. Rates for nicardipine, isradipine, and amlodipine were approximately 3%, 6%, and higher for amlodipine, respectively.
Phosphodiesterase-5 (PDE5) Inhibitors SildenafilCommon adverse effect
Kinase Inhibitors Ibrutinib, Zanubrutinib, AcalabrutinibBleeding adverse events, including cerebral hemorrhage, have been reported.

Experimental Protocols

Protocol for Assessment of Flushing

Objective: To systematically assess the incidence, severity, and characteristics of flushing in study participants.

Methodology:

  • Participant Education: At the start of the trial, educate participants on how to identify and report flushing (e.g., skin redness, warmth, tingling, itching).

  • Patient-Reported Outcome (PRO) Instrument: Utilize a validated flushing-specific questionnaire, such as the Flushing Symptom Questionnaire (FSQ) or the Flushing Assessment Tool (FAST), administered via an electronic diary.

  • Daily Diary Entry: Participants should complete the e-diary daily, recording the following information:

    • Did you experience flushing in the last 24 hours? (Yes/No)

    • If yes, how many episodes?

    • For each episode, record:

      • Time of onset

      • Duration (in minutes)

      • Severity of individual symptoms (redness, warmth, itching, tingling) on a scale (e.g., 0-10).

      • Overall severity of the flushing episode on a global scale (e.g., Global Flushing Severity Score - GFSS).

      • Location of the flushing (face, neck, chest, etc.).

      • Any actions taken to relieve the symptoms.

  • Clinician Assessment: At each study visit, the investigator or designee will:

    • Review the participant's e-diary for completeness and any reported flushing events.

    • Perform a physical examination to look for any signs of flushing.

    • Assess the severity of any observed flushing using a standardized scale, such as a 5-point erythema assessment score.

    • Document all findings in the source documents and CRF.

Protocol for Assessment of Headache

Objective: To systematically assess the incidence, severity, characteristics, and impact of headache in study participants.

Methodology:

  • Participant Education: Instruct participants on the importance of reporting all headaches, regardless of perceived severity.

  • Headache Diary: Provide participants with a structured headache diary (paper or electronic) to be completed for each headache episode. The diary should capture:

    • Date and time of headache onset and resolution.

    • Headache intensity on a numerical rating scale (NRS) or visual analog scale (VAS) (e.g., 0-10).

    • Headache characteristics: location (unilateral/bilateral), quality (throbbing, pressing, etc.), and aggravation by physical activity.

    • Associated symptoms (nausea, vomiting, photophobia, phonophobia).

    • Use of any rescue medication (name, dose, time taken, and effectiveness).

    • Impact on daily activities.

  • Validated Questionnaires: At baseline and specified follow-up visits, administer validated headache impact questionnaires, such as:

    • Headache Impact Test (HIT-6): To measure the overall impact of headache on a person's life.

    • Migraine Disability Assessment (MIDAS): To quantify headache-related disability.

  • Clinician Assessment: At each study visit, the investigator or designee will:

    • Review the headache diary with the participant.

    • Conduct a focused neurological examination if a new or significantly changed headache pattern is reported.

    • Assess the causality of the headache in relation to the investigational product.

    • Document all findings and any interventions in the source documents and CRF.

Signaling Pathways and Workflows

Niacin-Induced Flushing Signaling Pathway

Caption: Niacin-induced flushing pathway.

Drug-Induced Headache (Vasodilation) Signaling Pathway

Vasodilation-Induced Headache Pathway Vasodilator Drug Vasodilator Drug NO Release NO Release Vasodilator Drug->NO Release Guanylate Cyclase Guanylate Cyclase NO Release->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Increases PKG PKG cGMP->PKG Activates Smooth Muscle Relaxation Smooth Muscle Relaxation PKG->Smooth Muscle Relaxation Cerebral Vasodilation Cerebral Vasodilation Smooth Muscle Relaxation->Cerebral Vasodilation Trigeminal Nerve Activation Trigeminal Nerve Activation Cerebral Vasodilation->Trigeminal Nerve Activation CGRP Release CGRP Release Trigeminal Nerve Activation->CGRP Release Pain Signal to Brain Pain Signal to Brain Trigeminal Nerve Activation->Pain Signal to Brain CGRP Release->Cerebral Vasodilation Further enhances Headache Headache Pain Signal to Brain->Headache

Caption: Vasodilation-induced headache pathway.

Experimental Workflow for Adverse Event Assessment

Adverse Event Assessment Workflow Participant Reports Symptom Participant Reports Symptom Clinician Assessment Clinician Assessment Participant Reports Symptom->Clinician Assessment Severity Grading Severity Grading Clinician Assessment->Severity Grading Causality Assessment Causality Assessment Clinician Assessment->Causality Assessment Documentation Documentation Severity Grading->Documentation Causality Assessment->Documentation Management Action Management Action Causality Assessment->Management Action Source Document Source Document Documentation->Source Document eCRF eCRF Documentation->eCRF Reporting Reporting eCRF->Reporting Supportive Care Supportive Care Management Action->Supportive Care Mild Dose Modification Dose Modification Management Action->Dose Modification Moderate/Severe Discontinuation Discontinuation Management Action->Discontinuation Severe/SAE IRB/Ethics Committee IRB/Ethics Committee Reporting->IRB/Ethics Committee Sponsor/Regulatory Sponsor/Regulatory Reporting->Sponsor/Regulatory

Caption: Adverse event assessment workflow.

References

Improving Bremelanotide bioavailability through formulation changes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working on improving the bioavailability of bremelanotide through innovative formulation strategies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

A collection of common questions regarding the formulation and bioavailability of this compound.

Question Answer
What is the current approved formulation and bioavailability of this compound? This compound is currently available as a subcutaneous injection (Vyleesi®) for treating hypoactive sexual desire disorder (HSDD) in premenopausal women.[1][2] This formulation has an absolute bioavailability of approximately 100%.[1]
Why is there interest in developing alternative formulations for this compound? While the subcutaneous route is effective, it can be inconvenient for patients.[3] Alternative, non-invasive routes such as oral, transdermal, or nasal delivery could improve patient compliance and convenience.[4]
What are the main challenges in developing an oral formulation for this compound? Like most peptides, this compound faces significant barriers to oral absorption. These include degradation by enzymes in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium due to its size and hydrophilic nature.
What formulation strategies are being explored to improve oral bioavailability? Key strategies include the use of permeation enhancers, such as salcaprozate sodium (SNAC), to increase absorption across the intestinal lining. Other approaches involve mucoadhesive polymers to increase residence time at the absorption site and encapsulation in protective delivery systems.
Were other routes of administration, like nasal sprays, previously considered? Yes, early clinical trials investigated an intranasal formulation of this compound. However, this route was discontinued due to variable bioavailability, which led to inconsistent efficacy and an increased incidence of adverse effects, such as high blood pressure.
What are the primary stability concerns for this compound formulations? As a peptide, this compound is susceptible to physical and chemical degradation. This includes hydrolysis of its amide bonds, oxidation, and deamidation, which can be influenced by pH, temperature, and excipients in the formulation.

Troubleshooting Guides

Direct answers to specific issues you might encounter during your experiments.

Low In Vitro Permeability in Caco-2 Assays
Problem Possible Causes Troubleshooting Steps
Low apparent permeability (Papp) of this compound in Caco-2 monolayer. 1. Monolayer Integrity Issues: The Caco-2 cell monolayer may not be fully confluent or may have compromised tight junctions, leading to inconsistent results. 2. Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the apical side. 3. Low Compound Recovery: The peptide may be adsorbing to the plasticware or degrading during the assay.1. Verify Monolayer Integrity: Measure transepithelial electrical resistance (TEER) before and after the experiment. TEER values should be within the acceptable range for your lab's established protocol. You can also assess the permeability of a paracellular marker like Lucifer yellow. 2. Investigate Efflux: Conduct the permeability assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in the apical-to-basolateral Papp value in the presence of an inhibitor suggests that this compound is an efflux substrate. 3. Improve Recovery: Use low-binding plates and pipette tips. Include a mass balance study by quantifying the compound in the apical and basolateral compartments as well as the cell lysate at the end of the experiment.
Instability of this compound in Formulation
Problem Possible Causes Troubleshooting Steps
Degradation of this compound observed in HPLC analysis of the formulation. 1. Hydrolysis: The peptide bonds in this compound can be hydrolyzed, especially at non-optimal pH. 2. Oxidation: Certain amino acid residues in the peptide may be susceptible to oxidation. 3. Incompatible Excipients: Some excipients may accelerate the degradation of the peptide.1. pH Optimization: Conduct a pH-stability study to determine the pH at which this compound has maximum stability. The approved subcutaneous formulation has a pH of approximately 5.0. 2. Protect from Oxidation: Prepare formulations under an inert atmosphere (e.g., nitrogen) and consider adding antioxidants if necessary. Store protected from light. 3. Excipient Compatibility Study: Perform a compatibility study with all planned excipients by storing the peptide with each excipient individually and in combination, and analyzing for degradation over time.
Issues with Subcutaneous Injections in Animal Models
Problem Possible Causes Troubleshooting Steps
Injection site reactions (e.g., redness, swelling) in animal models. 1. Formulation pH or Osmolality: A non-physiological pH or high osmolality of the formulation can cause irritation at the injection site. 2. High Injection Volume: Injecting a large volume can cause discomfort and leakage. 3. Improper Injection Technique: Incorrect needle depth or repeated injections at the same site can lead to irritation.1. Adjust Formulation Properties: Ensure the pH of the formulation is close to physiological pH (around 7.4) and that it is iso-osmotic. 2. Optimize Injection Volume: Keep the injection volume as low as possible. For mice, a typical maximum subcutaneous injection volume is 100 µL. 3. Refine Injection Technique: Use a new sterile needle for each injection. Rotate injection sites to prevent repeated trauma to the same area. Ensure the injection is truly subcutaneous and not intradermal.
Stinging sensation upon injection. 1. pH of the formulation: A pH that is too high or too low can cause a stinging sensation. 2. Cold temperature of the injectate: Injecting a cold solution can cause discomfort. 3. Alcohol from sterilization not evaporated: Residual alcohol on the skin or vial septum can be introduced during injection.1. Buffer the formulation: Adjust the pH to be as close to physiological pH (around 7.4) as stability allows. 2. Warm the solution: Allow the syringe to warm to room temperature for 10-15 minutes before injection. 3. Ensure alcohol evaporation: Allow the alcohol used to wipe the skin and vial to fully dry before injection.

Data on this compound Formulations

The following table summarizes available pharmacokinetic data for different this compound formulations. Note that data for oral and transdermal routes are limited and primarily from preclinical studies.

Formulation RouteBioavailability (%)Tmax (hours)Cmax (ng/mL)Half-life (hours)SpeciesReference(s)
Subcutaneous ~100%0.5 - 1.072.82.7 (range 1.9-4.0)Human
Oral (with permeation enhancers) MinimalNot ReportedNot ReportedNot ReportedDogData inferred from patent literature; specific values not provided.
Intranasal VariableNot ReportedVariableNot ReportedHuman
Transdermal Not ReportedNot ReportedNot ReportedNot ReportedIn VitroData inferred from patent literature; specific values not provided.

Experimental Protocols & Methodologies

Detailed protocols for key experiments related to the formulation and evaluation of this compound.

Protocol 1: Preparation of an Oral Solid Dosage Form of this compound with a Permeation Enhancer

This protocol describes the preparation of a simple solid dosage form of this compound for oral administration in preclinical studies, incorporating the permeation enhancer salcaprozate sodium (SNAC).

Materials:

  • This compound acetate

  • Salcaprozate sodium (SNAC)

  • Microcrystalline cellulose (filler)

  • Magnesium stearate (lubricant)

  • Gelatin capsules

Method:

  • Blending: Accurately weigh this compound acetate, SNAC, and microcrystalline cellulose. Combine the powders in a suitable blender and mix until a homogenous blend is achieved. A typical ratio to start with could be 1:20:80 (this compound:SNAC:filler) by weight, but this should be optimized.

  • Lubrication: Add magnesium stearate (typically 0.5-1% w/w) to the blend and mix for a short period (e.g., 2-3 minutes).

  • Encapsulation: Encapsulate the final powder blend into gelatin capsules of the appropriate size based on the target dose and the bulk density of the powder.

  • In Vitro Dissolution: Perform in vitro dissolution testing in relevant media (e.g., simulated gastric and intestinal fluids) to ensure proper release of the drug and permeation enhancer.

Protocol 2: In Vitro Skin Permeation Study for a Transdermal this compound Formulation

This protocol outlines an in vitro method to assess the transdermal delivery of this compound using a Franz diffusion cell.

Materials:

  • This compound transdermal formulation (e.g., a patch or gel)

  • Franz diffusion cells

  • Dermatomed human or animal skin

  • Phosphate-buffered saline (PBS) pH 7.4 (receptor solution)

  • Stirring bars

  • Water bath or heating block

Method:

  • Skin Preparation: Thaw frozen dermatomed skin and cut it into sections large enough to be mounted on the Franz diffusion cells.

  • Cell Assembly: Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment. Fill the receptor compartment with pre-warmed (32°C) PBS, ensuring no air bubbles are trapped beneath the skin. Place a small stir bar in the receptor compartment.

  • Equilibration: Allow the assembled cells to equilibrate in a water bath or on a heating block set to 32°C for at least 30 minutes.

  • Dosing: Apply a known amount of the this compound formulation to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor compartment and replace the withdrawn volume with fresh, pre-warmed PBS.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss).

Protocol 3: Caco-2 Cell Permeability Assay for this compound

This protocol describes a standard method for evaluating the intestinal permeability of this compound using the Caco-2 cell line.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

  • This compound stock solution

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for analysis

Method:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the transport study, measure the TEER of the cell monolayers. Only use inserts with TEER values above a pre-defined threshold.

  • Transport Study (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add HBSS containing a known concentration of this compound to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (receiver) compartment. d. Incubate the plates at 37°C with gentle shaking. e. At specified time points, collect samples from the basolateral compartment and replace with fresh HBSS.

  • Transport Study (Basolateral to Apical - for efflux): a. Perform the same steps as above, but add the this compound solution to the basolateral compartment and sample from the apical compartment.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

  • Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). A ratio greater than 2 suggests active efflux.

Visualizations

Diagrams illustrating key concepts and workflows.

Bremelanotide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MC4R Melanocortin-4 Receptor (MC4R) This compound->MC4R Binds to G_Protein G-Protein MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Dopamine_Release Increased Dopamine Release CREB->Dopamine_Release Leads to

This compound's Mechanism of Action at the MC4R.

Experimental_Workflow_Oral_Bioavailability Formulation 1. Formulation Development (e.g., with Permeation Enhancers) InVitro_Dissolution 2. In Vitro Dissolution Testing Formulation->InVitro_Dissolution Caco2_Assay 3. In Vitro Permeability Assay (Caco-2 Cells) Formulation->Caco2_Assay Animal_Study 4. Preclinical Animal Study (e.g., Oral Gavage in Dogs) Caco2_Assay->Animal_Study Promising candidates Blood_Sampling 5. Serial Blood Sampling Animal_Study->Blood_Sampling LCMS_Analysis 6. Plasma Concentration Analysis (LC-MS/MS) Blood_Sampling->LCMS_Analysis PK_Analysis 7. Pharmacokinetic Analysis (Bioavailability, Cmax, Tmax) LCMS_Analysis->PK_Analysis

Workflow for Oral Bioavailability Assessment.

Troubleshooting_Logic_Low_Permeability Start Low Papp in Caco-2 Assay Check_Integrity Check Monolayer Integrity (TEER) Start->Check_Integrity Integrity_OK Integrity OK? Check_Integrity->Integrity_OK Fix_Culture Optimize Cell Culture Protocol Integrity_OK->Fix_Culture No Check_Efflux Test with Efflux Inhibitor Integrity_OK->Check_Efflux Yes Efflux_Positive Papp Increases? Check_Efflux->Efflux_Positive Efflux_Confirmed Efflux is a Limiting Factor Efflux_Positive->Efflux_Confirmed Yes Check_Recovery Assess Compound Recovery Efflux_Positive->Check_Recovery No Recovery_Low Recovery Low? Check_Recovery->Recovery_Low Fix_Adsorption Use Low-Binding Materials Recovery_Low->Fix_Adsorption Yes Inherent_Low_Permeability Inherent Low Permeability Recovery_Low->Inherent_Low_Permeability No

References

Bremelanotide Clinical Trials: A Technical Support Guide to High Withdrawal Rates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive analysis of the high withdrawal rates observed in Bremelanotide clinical trials. This guide offers troubleshooting advice and frequently asked questions to assist researchers in understanding and mitigating these challenges in future studies.

Troubleshooting Guide: Addressing High Withdrawal Rates in this compound Research

High participant withdrawal rates can significantly impact the statistical power and validity of clinical trial results. In the case of this compound, a notable percentage of participants discontinued the studies, primarily due to adverse events. This section provides a question-and-answer format to address specific issues researchers might encounter.

Q1: We are observing a high dropout rate in our this compound study, particularly in the initial weeks. What are the likely causes and how can we address this?

A: High initial dropout rates in this compound trials are strongly correlated with the incidence of adverse events, most notably nausea.[1][2][3] Data from the pivotal RECONNECT studies (Studies 301 and 302) indicate that nausea is the most common treatment-emergent adverse event.[4][5]

Troubleshooting Steps:

  • Prophylactic Antiemetic Therapy: Consider the co-administration of an antiemetic medication prior to this compound administration. Studies have suggested that using anti-nausea medications like ondansetron may help reduce the incidence and severity of nausea.

  • Dose Titration: While the approved dose is 1.75 mg, future research could explore lower starting doses with gradual titration to the therapeutic level. This may help improve initial tolerability.

  • Comprehensive Patient Counseling: Ensure participants are thoroughly educated about the potential for transient nausea, which typically occurs within the first hour and lasts for about two hours after the first dose. Informing them that this side effect often improves with subsequent doses may improve adherence.

Q2: Participants in our trial are reporting a range of adverse events beyond nausea, leading to discontinuation. How can we manage this?

A: Besides nausea, other frequent adverse events contributing to withdrawal include flushing, headache, vomiting, and injection site reactions.

Troubleshooting Steps:

  • Symptomatic Management: Develop clear protocols for managing common side effects. For instance, recommend appropriate analgesics for headaches and advise on managing injection site reactions.

  • Exclusion Criteria Refinement: Carefully screen participants for pre-existing conditions that might predispose them to more severe adverse events. For example, individuals with uncontrolled hypertension or cardiovascular disease are contraindicated for this compound treatment due to its transient effects on blood pressure.

  • Frequency of Dosing: Adherence to the recommended dosing schedule of no more than one dose in 24 hours and no more than eight doses per month is critical. More frequent dosing can increase the risk of adverse events, including hyperpigmentation.

Q3: We are concerned about the potential for unblinding in our placebo-controlled trial due to the distinct side effect profile of this compound. How can this be mitigated?

A: The noticeable and rapid onset of side effects like nausea and flushing can indeed lead to functional unblinding, where participants or investigators can guess the treatment allocation.

Troubleshooting Steps:

  • Active Placebo: Consider the use of an active placebo that mimics some of the mild, transient side effects of this compound without having a therapeutic effect on sexual desire. This could help maintain the blind.

  • Objective Endpoints: While subjective patient-reported outcomes are crucial, incorporating more objective physiological measurements, where feasible, can add a layer of unbiased data.

  • Blinded Data Analysis: Ensure that the statisticians and data analysts remain blinded to the treatment assignments for as long as possible during the data analysis phase.

Frequently Asked Questions (FAQs)

This section addresses common questions from drug development professionals regarding the challenges observed in this compound clinical trials.

Q1: What was the overall withdrawal rate in the this compound Phase 3 trials, and how did it compare between the treatment and placebo groups?

A: The withdrawal rates in the pivotal RECONNECT studies were significantly higher in the this compound group compared to the placebo group. In one analysis of the integrated data from these studies, the discontinuation rate due to adverse reactions was 18% for patients treated with this compound and 2% for those on placebo. Another report noted differential study withdrawal rates in both studies: 41.9% for this compound versus 16.0% for placebo in Study 301, and 43.8% versus 28.4% in Study 302.

Q2: What specific adverse events were the primary drivers of discontinuation?

A: Nausea was the single most common reason for discontinuing this compound treatment, accounting for 8% of discontinuations in the treatment group. Other adverse events leading to discontinuation, though less frequent, included headache (2%), vomiting (1%), flushing (1%), and injection site reactions (1%).

Q3: Are there any long-term safety concerns that may have contributed to withdrawal in extension studies?

A: In the 52-week open-label extension of the RECONNECT studies, the most common treatment-emergent adverse events remained nausea, flushing, and headache. While no new major safety signals emerged, the persistence of these side effects likely contributed to the dropout rate. Approximately 40% of the patients who entered the open-label extension completed the 52 weeks. The most common reasons for discontinuation in the extension phase were adverse events and withdrawal of consent.

Q4: How does the route of administration impact the side effect profile and withdrawal rates?

A: this compound is administered via subcutaneous injection. Earlier development of an intranasal formulation was discontinued due to concerns about increases in blood pressure and significant variations in plasma levels. The subcutaneous route provides 100% bioavailability and is associated with fewer side effects compared to the intranasal route.

Data Presentation

The following tables summarize the quantitative data on adverse events and withdrawal rates from the this compound Phase 3 clinical trials.

Table 1: Incidence of Common Adverse Events in Pooled Phase 3 Placebo-Controlled Trials

Adverse EventThis compound (n=627) %Placebo (n=620) %
Nausea40.01.3
Flushing20.30.3
Injection Site Reactions13.2-
Headache11.31.9
Vomiting4.8-
Cough3.3-
Fatigue3.2-
Hot Flashes2.7-
Paresthesia2.6-
Dizziness2.2-
Nasal Congestion2.1-

Source: Adapted from Drugs.com and Wikipedia.

Table 2: Discontinuation Rates Due to Adverse Reactions in Pooled Phase 3 Trials

Adverse ReactionThis compound %Placebo %
Overall 18 2
Nausea8<1
Headache2<1
Vomiting10
Flushing10
Injection Site Reactions10
Flu-like Symptoms<10
Increased Blood Pressure<10

Source: Adapted from Vyleesi (this compound) Prescribing Information.

Experimental Protocols

The pivotal Phase 3 clinical program for this compound, known as the RECONNECT studies (Studies 301 and 302), consisted of two identical, randomized, double-blind, placebo-controlled trials.

Study Design:

  • Phase 1: Screening (Up to 4 weeks): Participants were screened for eligibility based on inclusion and exclusion criteria.

  • Phase 2: Single-Blind Placebo Run-in (4 weeks): All participants received a placebo to establish a baseline for efficacy endpoints and to minimize the placebo effect.

  • Phase 3: Double-Blind Treatment (24 weeks): Participants were randomized in a 1:1 ratio to receive either this compound (1.75 mg) or a placebo, self-administered subcutaneously via an auto-injector on an as-needed basis.

  • Phase 4: Open-Label Extension (52 weeks): Participants who completed the double-blind phase could opt to enter a 52-week open-label extension where all received this compound.

Participant Population:

  • Premenopausal women diagnosed with generalized acquired Hypoactive Sexual Desire Disorder (HSDD).

Intervention:

  • This compound 1.75 mg administered subcutaneously as needed, at least 45 minutes before anticipated sexual activity.

  • Participants were instructed not to take more than one dose within 24 hours and not to exceed eight doses per month.

Primary Efficacy Endpoints:

The co-primary efficacy endpoints were the change from baseline to the end of the study in:

  • Female Sexual Function Index-Desire Domain (FSFI-D) score: This is a patient-reported outcome measure used to assess changes in sexual desire.

  • Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13: This item specifically measures the level of distress a woman feels due to her low sexual desire.

Mandatory Visualizations

The following diagrams illustrate key aspects of this compound's mechanism and the clinical trial workflow.

Bremelanotide_Signaling_Pathway cluster_cns Central Nervous System cluster_periphery Peripheral Effects (Adverse Events) This compound This compound MCR Melanocortin Receptors (MC3R, MC4R) This compound->MCR Agonist MC1R MC1R Activation This compound->MC1R GITract GI Tract Receptors This compound->GITract Vasculature Vasculature Receptors This compound->Vasculature Dopamine Dopamine Release MCR->Dopamine Stimulates SexualDesire Increased Sexual Desire Dopamine->SexualDesire Hyperpigmentation Hyperpigmentation MC1R->Hyperpigmentation Nausea Nausea GITract->Nausea Flushing Flushing Vasculature->Flushing BP Transient BP Increase Vasculature->BP

Caption: this compound's Mechanism and Side Effect Pathways.

Bremelanotide_Trial_Withdrawal_Flow Start Participant Enrollment Randomization Randomization (this compound vs. Placebo) Start->Randomization Treatment Treatment Period Randomization->Treatment AdverseEvents Adverse Events (Nausea, Headache, Flushing, etc.) Treatment->AdverseEvents WithdrawalConsent Withdrawal of Consent Treatment->WithdrawalConsent Discontinuation Study Discontinuation AdverseEvents->Discontinuation High Incidence Completion Study Completion AdverseEvents->Completion Tolerable WithdrawalConsent->Discontinuation

Caption: Factors Leading to this compound Trial Withdrawal.

RECONNECT_Study_Workflow Screening Screening Phase (Up to 4 weeks) PlaceboRunIn Single-Blind Placebo Run-in (4 weeks) Screening->PlaceboRunIn Randomization Randomization (1:1) PlaceboRunIn->Randomization BremelanotideArm This compound 1.75 mg (24 weeks) Randomization->BremelanotideArm Group A PlaceboArm Placebo (24 weeks) Randomization->PlaceboArm Group B EndOfStudy End of Double-Blind Study BremelanotideArm->EndOfStudy PlaceboArm->EndOfStudy OpenLabel Open-Label Extension (52 weeks, All on this compound) EndOfStudy->OpenLabel

Caption: RECONNECT Clinical Trial Workflow.

References

Technical Support Center: Bremelanotide Long-Term Safety in Open-Label Extension Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the long-term safety profile of Bremelanotide as observed in open-label extension studies. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and inquiries that may arise during experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the overall long-term safety profile of this compound observed in open-label extension studies?

A1: The 52-week open-label extension of the RECONNECT studies (involving premenopausal women with hypoactive sexual desire disorder) indicated a favorable safety profile for this compound. No new safety signals were identified for those who received the treatment for up to 76 weeks (including the core and open-label extension phases).[1] Most adverse events reported were transient and of mild to moderate severity.[1]

Q2: What are the most common treatment-emergent adverse events (TEAEs) reported in the long-term open-label extension studies?

A2: The most frequently reported TEAEs considered related to this compound in the open-label extension phases of the RECONNECT studies were nausea, flushing, and headache.[1][2][3] Nausea was the most common TEAE and also the most common reason for discontinuing the treatment.

Q3: Is there a difference in the incidence of adverse events for patients newly exposed to this compound in an open-label extension study compared to those who have been on the drug in a preceding core study?

A3: Yes, participants who switched from placebo to this compound in the open-label extension phase experienced a higher incidence of adverse events compared to those who were already receiving this compound in the core phase (78.8% vs. 63.4%, respectively). This incidence of adverse events in the placebo-to-Bremelanotide group was consistent with that observed in patients who were initially randomized to this compound in the core phase of the studies.

Q4: What is the rate of discontinuation due to adverse events in the long-term studies?

A4: In the open-label extension of studies 301 and 302, discontinuation due to adverse events was higher in the group that switched from placebo to this compound (25.9% and 24.1%, respectively) compared to the group that continued on this compound from the core phase (18.5% and 10.8%, respectively).

Q5: Are there any cardiovascular safety concerns with long-term this compound use?

A5: Based on the available studies, there is no evidence of cumulative or sustained effects on blood pressure with this compound. The medication is used on an as-needed basis, and long-term adverse cardiovascular effects are not anticipated. However, it is noted that this compound can cause small, transient increases in blood pressure. Therefore, it is not recommended for patients with uncontrolled hypertension or cardiovascular disease.

Q6: What is the long-term safety data for this compound in men?

A6: The long-term safety profile of this compound in men is not as well-established as it is in women. While some clinical studies have been conducted in men, the data on long-term safety is still limited.

Quantitative Data Summary

Table 1: Most Common Treatment-Emergent Adverse Events (TEAEs) in the Open-Label Extension of the RECONNECT Studies (Integrated Data)
Adverse EventPercentage of Patients Reporting (%)
Nausea40.4%
Flushing20.6%
Headache12.0%

Source: Integrated data from the 52-week open-label extension of the RECONNECT studies (Study 301 and Study 302).

Table 2: Discontinuation Rates Due to Adverse Events in the Open-Label Extension
StudyTreatment Group (Core Phase → OLE Phase)Discontinuation Rate (%)
Study 301Placebo → this compound25.9%
Study 301This compound → this compound18.5%
Study 302Placebo → this compound24.1%
Study 302This compound → this compound10.8%

Source: Data from the 52-week open-label extension of the RECONNECT studies.

Experimental Protocols

Methodology for the RECONNECT Studies (Studies 301 & 302) Open-Label Extension

The long-term safety and efficacy of this compound were evaluated in the RECONNECT studies, which consisted of two parallel phase 3 trials (Study 301 and Study 302).

  • Core Phase: A 24-week, randomized, double-blind, placebo-controlled phase. Premenopausal women with hypoactive sexual desire disorder were randomized to receive either this compound or a placebo.

  • Eligibility for Open-Label Extension (OLE): Women who completed the 24-week core phase and had not experienced serious adverse events were eligible to enroll in the 52-week open-label extension.

  • Open-Label Extension Phase: A 52-week phase where all participants received this compound. This included patients who were on this compound in the core phase (this compound → this compound group) and those who were on placebo in the core phase (Placebo → this compound group).

  • Data Collection: All adverse events were collected throughout the open-label extension to assess the long-term safety profile. Efficacy was also assessed using established endpoints from the core phase.

  • Statistical Analysis: All statistical analyses of the open-label extension data were descriptive.

Visualizations

experimental_workflow cluster_core 24-Week Double-Blind Core Phase cluster_ole 52-Week Open-Label Extension (OLE) A Patient Screening & Enrollment B Randomization A->B C Group 1: this compound B->C D Group 2: Placebo B->D E OLE Enrollment (Eligible Patients) C->E Completion of Core Phase D->E F All Patients Receive this compound E->F G Long-Term Safety & Efficacy Assessment F->G

Caption: Experimental workflow of the RECONNECT studies.

safety_assessment_pathway cluster_data_collection Data Collection in OLE cluster_analysis Safety Data Analysis cluster_outcome Long-Term Safety Profile A Patient-Reported Adverse Events D Incidence & Severity of TEAEs A->D B Clinician Assessments B->D C Vital Signs (e.g., Blood Pressure) C->D E Discontinuation Rates due to AEs D->E F Identification of New Safety Signals D->F G Favorable Safety Profile Established E->G F->G No new signals found

References

Bremelanotide Dosing & Administration in Renal & Hepatic Impairment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the appropriate use and dosage adjustment of bremelanotide in subjects with renal or hepatic impairment. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Is a dosage adjustment for this compound required for subjects with renal impairment?

A1: Yes, for subjects with severe renal impairment, caution is advised. While no specific dosage adjustment is recommended for mild to moderate renal impairment, systemic exposure to this compound is significantly increased in subjects with severe renal impairment. This may lead to a higher incidence and severity of adverse reactions.

Q2: What is the recommended dosage of this compound in subjects with hepatic impairment?

A2: For subjects with mild to moderate hepatic impairment (Child-Pugh Class A and B), no dosage adjustment is necessary. However, this compound has not been evaluated in subjects with severe hepatic impairment (Child-Pugh Class C). Therefore, it should be used with caution in this population due to the potential for increased systemic exposure and a higher risk of adverse effects.

Q3: What are the primary adverse effects to monitor in subjects with renal or hepatic impairment receiving this compound?

A3: The most common adverse effects to monitor are nausea and vomiting.[1][2] Due to the increased systemic exposure in subjects with severe renal or moderate hepatic impairment, the incidence and severity of these side effects may be elevated.[1] Researchers should have a plan to manage these potential adverse events, which may include antiemetic therapy.

Q4: How does renal or hepatic impairment affect the pharmacokinetics of this compound?

A4: Both renal and hepatic impairment increase the systemic exposure (Area Under the Curve or AUC) of this compound. The extent of this increase is dependent on the severity of the impairment. Refer to the data tables below for a quantitative summary.

Data Presentation: Pharmacokinetic Parameters in Renal and Hepatic Impairment

The following tables summarize the impact of renal and hepatic impairment on the systemic exposure of this compound.

Table 1: this compound Exposure in Subjects with Renal Impairment

Degree of Renal ImpairmenteGFR LevelFold Increase in this compound AUCDosage Adjustment Recommendation
Mild60-89 mL/min/1.73 m²1.2-foldNo adjustment necessary
Moderate30-59 mL/min/1.73 m²1.5-foldNo adjustment necessary
Severe<30 mL/min/1.73 m²2-foldUse with caution

Table 2: this compound Exposure in Subjects with Hepatic Impairment

Degree of Hepatic ImpairmentChild-Pugh ClassFold Increase in this compound AUCDosage Adjustment Recommendation
MildA1.2-foldNo adjustment necessary
ModerateB1.7-foldNo adjustment necessary
SevereCNot StudiedUse with caution

Experimental Protocols

While specific protocols for the original pharmacokinetic studies in renally and hepatically impaired subjects are not publicly available, a general methodology for such a trial would typically involve the following steps.

Protocol: Pharmacokinetic Assessment of this compound in Subjects with Renal or Hepatic Impairment
  • Subject Recruitment:

    • Enroll cohorts of subjects with varying degrees of renal impairment (mild, moderate, severe based on eGFR) or hepatic impairment (mild, moderate based on Child-Pugh score), and a cohort of healthy volunteers with normal renal and hepatic function to serve as a control group.

    • Ensure all subjects meet the inclusion and exclusion criteria, including age, sex, and absence of other confounding medical conditions or medications.

  • Dosing and Administration:

    • Administer a single, standard subcutaneous dose of this compound (e.g., 1.75 mg) to all subjects.

  • Pharmacokinetic Sampling:

    • Collect serial blood samples at predefined time points post-dose (e.g., pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Process blood samples to separate plasma and store frozen until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters for each subject, including:

      • Maximum plasma concentration (Cmax)

      • Time to maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUCt)

      • Area under the plasma concentration-time curve extrapolated to infinity (AUCinf)

      • Terminal half-life (t1/2)

    • Compare the mean pharmacokinetic parameters between each impairment group and the healthy control group to determine the effect of renal or hepatic impairment on this compound disposition.

Mandatory Visualizations

Signaling Pathway

This compound is a melanocortin receptor agonist, with its primary therapeutic effect for Hypoactive Sexual Desire Disorder (HSDD) mediated through the melanocortin 4 receptor (MC4R) in the central nervous system.[3][4]

Bremelanotide_Signaling_Pathway cluster_0 Central Nervous System cluster_1 Systemic Circulation & Excretion This compound This compound MC4R MC4R This compound->MC4R Binds to & Activates Systemic_Exposure Systemic Exposure (AUC) This compound->Systemic_Exposure Dopamine_Release Increased Dopamine Release MC4R->Dopamine_Release Stimulates Sexual_Desire Enhanced Sexual Desire Dopamine_Release->Sexual_Desire Renal_Excretion Renal Excretion Systemic_Exposure->Renal_Excretion Hepatic_Metabolism Hepatic Metabolism Systemic_Exposure->Hepatic_Metabolism Impaired_Function Renal/Hepatic Impairment Impaired_Function->Renal_Excretion Decreases Impaired_Function->Hepatic_Metabolism Decreases

Caption: this compound's mechanism of action and the impact of impaired organ function.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial assessing the impact of renal or hepatic impairment on the pharmacokinetics of a drug like this compound.

Experimental_Workflow Start Start Subject_Screening Subject Screening & Cohort Assignment Start->Subject_Screening Dosing Single Dose Administration (e.g., 1.75 mg this compound) Subject_Screening->Dosing PK_Sampling Serial Blood Sampling Dosing->PK_Sampling Sample_Analysis Bioanalysis of Plasma Samples PK_Sampling->Sample_Analysis Data_Analysis Pharmacokinetic Parameter Calculation Sample_Analysis->Data_Analysis Comparison Comparison of PK Parameters between Impaired & Control Groups Data_Analysis->Comparison End End Comparison->End

Caption: Workflow for a pharmacokinetic study in impaired populations.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Increased incidence or severity of nausea and/or vomiting Higher systemic exposure of this compound due to impaired renal or hepatic clearance.- Consider pre-treatment with an antiemetic medication.- Ensure subjects are well-hydrated.- Monitor subjects closely after dosing.- In cases of severe or persistent nausea, consider dose reduction or discontinuation for that subject.
Unexpectedly high inter-subject variability in pharmacokinetic parameters within an impairment cohort - Inaccurate classification of the degree of renal or hepatic impairment.- Concomitant medications affecting drug metabolism or excretion.- Individual differences in drug absorption or metabolism not related to organ impairment.- Re-verify the eGFR or Child-Pugh scores of all subjects.- Review all concomitant medications for potential drug interactions.- Increase the sample size of the cohort if feasible to improve statistical power.
Focal hyperpigmentation Increased systemic exposure and more frequent dosing can increase the risk of focal hyperpigmentation.- Adhere strictly to the recommended dosing frequency (not more than 8 doses per month).- Advise subjects to report any changes in skin pigmentation.- Consider discontinuation of the study drug if significant hyperpigmentation occurs.

References

Bremelanotide Treatment: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bremelanotide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic peptide analog of the α-melanocyte-stimulating hormone (α-MSH) and functions as a melanocortin receptor agonist.[1][2][3] It non-selectively activates several melanocortin receptor subtypes, with the highest affinity for MC1R and MC4R.[4][5] Its therapeutic effect in treating Hypoactive Sexual Desire Disorder (HSDD) is primarily attributed to its agonistic activity at the MC4 receptor in the central nervous system, particularly in the hypothalamus. Activation of these receptors is thought to modulate neuro-dopaminergic pathways associated with sexual desire and arousal.

Q2: What are the key pharmacokinetic parameters of this compound?

A2: When administered via subcutaneous injection, this compound has approximately 100% bioavailability. Key pharmacokinetic data are summarized in the table below.

ParameterValueReference
Bioavailability (subcutaneous)~100%
Time to Peak Plasma Concentration (Tmax)0.5 - 1.0 hours
Plasma Protein Binding21%
MetabolismHydrolysis of peptide bonds
Elimination Half-Life2.7 hours (range: 1.9 - 4.0 hours)
Excretion64.8% in urine, 22.8% in feces

Q3: What are the most common adverse events observed with this compound treatment?

A3: The most frequently reported side effects associated with this compound are nausea, flushing, and headache. Nausea is the most common adverse event, occurring in approximately 40% of patients, and is often most pronounced after the first dose. Other common side effects include injection site reactions, vomiting, and dizziness.

Troubleshooting Guide

Issue 1: High variability in patient response.

Possible Causes and Solutions:

  • Patient Demographics: Subgroup analyses of the RECONNECT studies have shown that this compound is effective across various age, weight, and Body Mass Index (BMI) subgroups. However, individual patient characteristics can still contribute to variability.

  • Concomitant Medications: this compound can slow gastric emptying, which may alter the absorption of orally administered drugs. This is particularly relevant for medications that rely on threshold concentrations for efficacy, such as antibiotics or pain relievers. Avoid use with oral naltrexone-containing products as this compound can significantly decrease its exposure.

  • Psychosocial Factors: HSDD is a complex condition with biological and psychosocial components. Relationship issues, stress, and other psychological factors can influence treatment outcomes.

  • Hormonal Contraceptive Use: While this compound showed statistically significant improvements in desire for patients not taking hormonal contraceptives and a numerical advantage for those who were, the interplay between this compound and hormonal contraceptives may contribute to response variability.

Issue 2: Managing common side effects.

  • Nausea: This is the most common side effect and tends to be most severe with the initial dose, often improving with subsequent doses. Consider initiating anti-emetic therapy for patients who are bothered by nausea but wish to continue treatment.

  • Flushing and Headache: These are also common and are generally transient.

  • Injection Site Reactions: Pain, redness, or swelling at the injection site are typically mild and short-lived.

  • Increased Blood Pressure and Decreased Heart Rate: this compound can cause a temporary increase in blood pressure and a decrease in heart rate, which usually returns to baseline within 12 hours. It is contraindicated in patients with uncontrolled hypertension or known cardiovascular disease.

  • Focal Hyperpigmentation: Darkening of the skin on the face, gums, and breasts has been reported, particularly in patients with darker skin or with more frequent dosing (more than eight doses per month). This hyperpigmentation may not be reversible.

Experimental Protocols

Key Clinical Trial Efficacy Assessment:

The efficacy of this compound in the pivotal RECONNECT studies was assessed using co-primary endpoints:

  • Change from baseline in the Female Sexual Function Index - Desire Domain (FSFI-D): This is a patient-reported outcomes instrument used to assess changes in sexual desire.

  • Change from baseline in the Female Sexual Distress Scale - Desire/Arousal/Orgasm Item 13 (FSDS-DAO Item 13): This item specifically measures the level of distress a patient feels due to their low sexual desire.

Methodology: Patients self-administered 1.75 mg of this compound or a placebo subcutaneously via an autoinjector as needed before sexual activity for a 24-week period. Efficacy was determined by comparing the change from baseline to the end of the study for both co-primary endpoints between the this compound and placebo groups.

Visualizations

Bremelanotide_Signaling_Pathway cluster_CNS Central Nervous System cluster_Peripheral Peripheral Effects This compound This compound MC4R Melanocortin-4 Receptor (MC4R) (in Hypothalamus) This compound->MC4R Agonist Binding MC1R Melanocortin-1 Receptor (MC1R) (on Melanocytes) This compound->MC1R Agonist Binding Dopamine Dopamine Release MC4R->Dopamine Stimulates SexualDesire Increased Sexual Desire Dopamine->SexualDesire Modulates Neural Pathways Melanin Increased Melanin Production MC1R->Melanin Stimulates Hyperpigmentation Focal Hyperpigmentation Melanin->Hyperpigmentation

Caption: this compound's dual signaling pathway.

Bremelanotide_Troubleshooting_Workflow start Patient Reports Suboptimal Response or Adverse Event assess_response Assess Nature of Issue start->assess_response suboptimal_response Suboptimal Efficacy assess_response->suboptimal_response Efficacy Issue adverse_event Adverse Event assess_response->adverse_event Safety/Tolerability Issue check_meds Review Concomitant Medications (Oral Drugs, Naltrexone) suboptimal_response->check_meds check_psychosocial Evaluate Psychosocial Factors (Relationship, Stress) suboptimal_response->check_psychosocial check_dosing Confirm Dosing Regimen (Timing, Frequency) suboptimal_response->check_dosing identify_ae Identify Specific Adverse Event adverse_event->identify_ae nausea Nausea identify_ae->nausea Nausea bp_changes BP Increase / HR Decrease identify_ae->bp_changes Cardiovascular hyperpigmentation Hyperpigmentation identify_ae->hyperpigmentation Dermatologic manage_nausea Consider Anti-emetics nausea->manage_nausea manage_bp Monitor Cardiovascular Status (Contraindicated in high-risk patients) bp_changes->manage_bp manage_pigment Evaluate Dosing Frequency (≤8 doses/month) hyperpigmentation->manage_pigment

Caption: Troubleshooting workflow for this compound treatment.

References

Validation & Comparative

A Comparative Guide to Bremelanotide and Flibanserin for Hypoactive Sexual Desire Disorder (HSDD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of bremelanotide and flibanserin, two FDA-approved treatments for Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women. The information is compiled from peer-reviewed clinical trial data and is intended to support research and development efforts in female sexual health.

Mechanism of Action

This compound and flibanserin address HSDD through distinct central nervous system pathways.

This compound is a melanocortin receptor agonist.[1] It non-selectively activates several melanocortin receptor subtypes, with its therapeutic effect in HSDD primarily attributed to its action on the melanocortin 4 receptor (MC4R).[1][2] Activation of MC4R in the medial preoptic area of the hypothalamus is thought to modulate neural pathways involved in sexual desire and arousal, leading to an increase in dopamine release, an excitatory neurotransmitter.[3]

Flibanserin functions as a multifunctional serotonin agent.[4] It acts as an agonist at the serotonin 5-HT1A receptor and an antagonist at the 5-HT2A receptor. This dual action is believed to correct an imbalance of neurotransmitters by increasing dopamine and norepinephrine levels while decreasing serotonin levels in the prefrontal cortex, which may enhance sexual desire.

Signaling Pathways

The distinct mechanisms of action of this compound and flibanserin are visualized in the following signaling pathway diagrams.

Bremelanotide_Pathway This compound This compound MC4R Melanocortin 4 Receptor (MC4R) This compound->MC4R binds to Hypothalamus Medial Preoptic Area (Hypothalamus) MC4R->Hypothalamus activates Dopamine Increased Dopamine Release Hypothalamus->Dopamine SexualDesire Increased Sexual Desire & Arousal Dopamine->SexualDesire

Caption: this compound Signaling Pathway.

Flibanserin_Pathway Flibanserin Flibanserin Receptor_5HT1A 5-HT1A Receptor Flibanserin->Receptor_5HT1A agonist Receptor_5HT2A 5-HT2A Receptor Flibanserin->Receptor_5HT2A antagonist Serotonin_System Serotonin System (Prefrontal Cortex) Dopamine_Norepinephrine Increased Dopamine & Norepinephrine Release Serotonin_System->Dopamine_Norepinephrine Serotonin_Effect Decreased Serotonin Effect Serotonin_System->Serotonin_Effect Receptor_5HT1A->Serotonin_System Receptor_5HT2A->Serotonin_System SexualDesire Increased Sexual Desire Dopamine_Norepinephrine->SexualDesire Serotonin_Effect->SexualDesire

Caption: Flibanserin Signaling Pathway.

Clinical Efficacy: A Comparative Overview

The following tables summarize the key efficacy data from pivotal Phase III clinical trials for both this compound and flibanserin.

This compound (RECONNECT Studies)
EndpointStudy 301Study 302Integrated Analysis
Change in FSFI-Desire Domain Score 0.30 (p<0.001)0.42 (p<0.001)0.35 (p<0.001)
Change in FSDS-DAO Item 13 Score -0.37 (p<0.001)-0.29 (p=0.005)-0.33 (p<0.001)
Flibanserin (Pivotal Premenopausal Trials - VIOLET, DAISY, BEGONIA)
EndpointPooled Analysis (VIOLET & DAISY)BEGONIA Study
Change in Satisfying Sexual Events (SSEs) per month +1.7 (vs +1.0 for placebo)Statistically significant increase vs placebo
Change in eDiary Desire Score Statistically significant improvement vs placeboStatistically significant improvement vs placebo
Change in FSFI Desire Domain Score Statistically significant improvement vs placeboStatistically significant improvement vs placebo
Change in FSDS-R Score Statistically significant improvement vs placeboStatistically significant improvement vs placebo
Flibanserin (SNOWDROP Study - Postmenopausal Women)
EndpointFlibanserinPlacebop-value
Change in SSEs per 28 days 1.00.6<0.01
Change in FSFI Desire Domain Score 0.70.4<0.01
Change in FSDS-R Item 13 Score -0.8-0.6<0.01
Change in FSDS-R Total Score -8.3-6.3<0.01
Change in FSFI Total Score 4.22.7<0.01

Experimental Protocols

This compound: The RECONNECT Studies

The RECONNECT program consisted of two identical Phase III, randomized, double-blind, placebo-controlled, multicenter trials (Study 301 and Study 302).

RECONNECT_Workflow Screening Screening Phase (4 weeks) Randomization Randomization (1:1) Screening->Randomization Treatment 24-Week Treatment Period Randomization->Treatment Bremelanotide_Arm This compound 1.75 mg (subcutaneous, as needed) Treatment->Bremelanotide_Arm Placebo_Arm Placebo Treatment->Placebo_Arm FollowUp Follow-up Bremelanotide_Arm->FollowUp Placebo_Arm->FollowUp

Caption: RECONNECT Study Workflow.

  • Participants: Premenopausal women with a diagnosis of acquired, generalized HSDD for at least six months.

  • Intervention: Participants self-administered either 1.75 mg of this compound or a placebo via subcutaneous injection as needed, approximately 45 minutes before anticipated sexual activity.

  • Primary Endpoints:

    • Change from baseline to end-of-study in the Female Sexual Function Index-Desire Domain (FSFI-D) score.

    • Change from baseline to end-of-study in the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) item 13 score (assessing distress due to low sexual desire).

  • Study Duration: 24 weeks of treatment.

Flibanserin: Pivotal Premenopausal and Postmenopausal Trials

The efficacy of flibanserin was established through several Phase III trials, including the VIOLET, DAISY, and BEGONIA studies in premenopausal women, and the SNOWDROP study in postmenopausal women.

Flibanserin_Trials_Workflow Screening Screening Phase Randomization Randomization Screening->Randomization Treatment 24-Week Treatment Period Randomization->Treatment Flibanserin_Arm Flibanserin 100 mg (once daily at bedtime) Treatment->Flibanserin_Arm Placebo_Arm Placebo Treatment->Placebo_Arm FollowUp Follow-up Flibanserin_Arm->FollowUp Placebo_Arm->FollowUp

Caption: Flibanserin Phase III Trial Workflow.

  • Participants: Premenopausal (VIOLET, DAISY, BEGONIA) or naturally postmenopausal (SNOWDROP) women with acquired, generalized HSDD.

  • Intervention: Participants received either 100 mg of flibanserin or a placebo orally, once daily at bedtime.

  • Co-Primary Endpoints (varied slightly across trials but generally included):

    • Change from baseline in the number of satisfying sexual events (SSEs).

    • Change from baseline in the FSFI desire domain score.

  • Secondary Endpoints: Included changes in the FSDS-R total score and FSFI total score.

  • Study Duration: 24 weeks of treatment followed by a 4-week follow-up period.

Adverse Events

A summary of the most common adverse events reported in clinical trials is presented below.

This compoundFlibanserin
NauseaDizziness
FlushingSomnolence
HeadacheNausea
VomitingFatigue
Injection site reactionsInsomnia

Conclusion

This compound and flibanserin offer distinct pharmacological approaches for the management of HSDD. This compound, a melanocortin receptor agonist administered as needed, has demonstrated efficacy in increasing sexual desire and reducing associated distress. Flibanserin, a daily oral serotonin modulator, has shown to improve satisfying sexual events and sexual desire. The choice between these agents may depend on patient preference regarding dosing regimen, potential side effects, and individual response. Further research, including head-to-head comparative trials, would be beneficial to more definitively delineate the relative efficacy and safety profiles of these two treatments.

References

A Comparative Analysis of Bremelanotide and PT-141 for Sexual Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Bremelanotide, marketed under the brand name Vyleesi, and its investigational designation PT-141, represent a novel approach to treating sexual dysfunction. Unlike phosphodiesterase type 5 (PDE5) inhibitors that target the vascular system, this synthetic peptide analog of alpha-melanocyte-stimulating hormone (α-MSH) acts on the central nervous system to modulate sexual desire and arousal. This guide provides a comprehensive comparative analysis of this compound and PT-141, focusing on their mechanism of action, clinical efficacy, pharmacokinetic profiles, and experimental protocols, with a clear distinction between the now-discontinued intranasal formulation and the FDA-approved subcutaneous injection.

Executive Summary

This compound and PT-141 are chemically identical. The distinction primarily lies in their developmental history and approved formulation. Early clinical trials investigated an intranasal formulation of PT-141 for both male and female sexual dysfunction. However, concerns over variable absorption and adverse effects, such as increased blood pressure, led to the discontinuation of this delivery method.[1][2][3] The subsequent development focused on a subcutaneous injection, which demonstrated a more predictable pharmacokinetic profile and a favorable safety and efficacy balance, ultimately leading to the FDA approval of this compound (Vyleesi) for hypoactive sexual desire disorder (HSDD) in premenopausal women.[1][4]

Mechanism of Action: A Central Nervous System Approach

This compound/PT-141 is a melanocortin receptor agonist with a high affinity for the melanocortin 4 receptor (MC4R) and melanocortin 3 receptor (MC3R), which are found in the central nervous system. Its mechanism of action is distinct from that of PDE5 inhibitors. Instead of directly inducing vasodilation, it is thought to modulate the neural pathways that govern sexual arousal and desire.

Activation of MC4R in the hypothalamus is believed to trigger a cascade of downstream signaling. This includes the release of dopamine, a neurotransmitter strongly associated with motivation, pleasure, and reward, in key brain regions like the medial preoptic area. By enhancing these dopaminergic pathways, this compound may increase sexual desire and responsiveness to sexual cues. There is also evidence to suggest it modulates serotonin levels, which can have an inhibitory effect on sexual desire.

dot

This compound's primary signaling cascade.

Comparative Efficacy: Clinical Trial Data

The clinical efficacy of this compound/PT-141 has been evaluated in both men with erectile dysfunction (ED) and women with HSDD. The most robust data comes from the Phase 3 RECONNECT studies, which assessed the subcutaneous formulation of this compound in premenopausal women.

This compound for Hypoactive Sexual Desire Disorder (HSDD) in Premenopausal Women

The RECONNECT studies were two identical, 24-week, randomized, double-blind, placebo-controlled trials. The primary efficacy endpoints were the change from baseline in the Female Sexual Function Index-Desire Domain (FSFI-D) score and the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13 score (measuring distress due to low sexual desire).

Efficacy EndpointStudy 301 (this compound vs. Placebo)Study 302 (this compound vs. Placebo)Integrated Studies (this compound vs. Placebo)
Change in FSFI-D Score 0.30 (p<0.001)0.42 (p<0.001)0.35 (p<0.001)
Change in FSDS-DAO Item 13 Score -0.37 (p<0.001)-0.29 (p=0.005)-0.33 (p<0.001)

Data from the RECONNECT studies.

PT-141 for Erectile Dysfunction (ED) in Men

Earlier studies with the intranasal formulation of PT-141 showed promise in men with ED, including those who did not respond to sildenafil (Viagra). One study found that approximately 33.5% of men on intranasal PT-141 (10 mg) achieved a positive clinical response (erections sufficient for intercourse) compared to only 8.5% on placebo. Another study showed that co-administration of intranasal PT-141 with sildenafil significantly increased the duration of erectile activity compared to sildenafil alone.

Study PopulationInterventionOutcome
Men with ED non-responsive to sildenafilIntranasal PT-141 (10 mg) vs. Placebo33.5% positive clinical response vs. 8.5% (p=0.03)
Men with EDIntranasal PT-141 (7.5 or 10 mg) + Sildenafil (50 or 100 mg) vs. Sildenafil alone5.3-fold increase in duration of erectile activity

Data from studies on intranasal PT-141 in men with ED.

Pharmacokinetic Profiles: Subcutaneous vs. Intranasal

The route of administration significantly impacts the pharmacokinetic profile of this compound/PT-141. The subcutaneous formulation provides more consistent and predictable plasma concentrations, which is believed to contribute to its improved safety profile compared to the intranasal spray.

Pharmacokinetic ParameterSubcutaneous this compound (1.75 mg)Intranasal PT-141
Bioavailability ~100%Variable
Tmax (Time to Peak Plasma Concentration) ~1.0 hour (range: 0.5-1.0 hours)~0.50 hours
Cmax (Peak Plasma Concentration) 72.8 ng/mLDose-dependent increase
Half-life (t1/2) ~2.7 hours (range: 1.9-4.0 hours)~1.85 to 2.09 hours

Experimental Protocols

RECONNECT Phase 3 Trials for HSDD

Objective: To evaluate the efficacy and safety of subcutaneous this compound 1.75 mg in premenopausal women with HSDD.

Study Design: Two identical, multicenter, randomized, double-blind, placebo-controlled trials.

Participant Population: Premenopausal women with a diagnosis of generalized, acquired HSDD for at least 6 months. Key inclusion criteria included being in a stable, monogamous relationship for at least 6 months and being willing to attempt sexual activity at least once a month.

Intervention: Participants were randomized 1:1 to receive either this compound (1.75 mg) or a placebo, self-administered subcutaneously via an auto-injector as needed, approximately 45 minutes before anticipated sexual activity. Dosing was limited to no more than one dose in a 24-hour period and no more than eight doses per month.

Efficacy Assessment:

  • Female Sexual Function Index (FSFI): A 19-item self-report questionnaire assessing six domains of female sexual function (desire, arousal, lubrication, orgasm, satisfaction, and pain) over the past 4 weeks. Scores for each domain are calculated, and a total score is derived, with higher scores indicating better sexual function.

  • Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO): A patient-reported outcome measure used to assess the level of distress associated with sexual dysfunction. Item 13 specifically measures distress due to low sexual desire on a scale from 0 (never) to 4 (always).

dot

RECONNECT_Trial_Workflow Screening Screening of Premenopausal Women with HSDD Baseline Baseline Assessment (FSFI, FSDS-DAO) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Treatment 24-Week Treatment Period (this compound 1.75 mg SC or Placebo) Randomization->Treatment as needed Endpoint End-of-Study Assessment (FSFI, FSDS-DAO) Treatment->Endpoint Analysis Data Analysis Endpoint->Analysis

References

Co-administration of Bremelanotide and PDE5 Inhibitors for Erectile Dysfunction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the synergistic potential of centrally-acting and peripherally-acting treatments for erectile dysfunction (ED), this guide provides a comparative analysis of the efficacy of bremelanotide when co-administered with a phosphodiesterase type 5 inhibitor (PDE5i). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical data, detailed experimental protocols, and an exploration of the distinct signaling pathways of these two drug classes.

Recent clinical interest has focused on the combination of this compound, a melanocortin receptor agonist that acts on the central nervous system to enhance sexual arousal, and PDE5 inhibitors, which promote penile erection through peripheral vascular effects. This approach is particularly aimed at men with ED who have not responded to PDE5i monotherapy, a significant patient population estimated to be between 30-40%.[1][2][3]

A Phase 2 clinical trial by Palatin Technologies is currently underway to evaluate a co-formulation of this compound and a PDE5i for ED patients who are non-responders to PDE5i monotherapy, with topline data anticipated by the end of 2024.[1][2] This follows earlier clinical studies that have suggested a synergistic effect between the two drugs, leading to statistically significant improvements in erectile function.

This guide synthesizes data from key published studies to provide a framework for understanding the potential of this combination therapy.

Quantitative Analysis of Efficacy

Two pivotal studies have provided initial evidence for the enhanced efficacy of co-administering this compound and a PDE5i. The following tables summarize the quantitative outcomes from these trials.

Table 1: Efficacy of Intranasal this compound (PT-141) Co-administered with Sildenafil

Outcome MeasurePlaceboSildenafil (25 mg) + Placebo SpraySildenafil (25 mg) + this compound (7.5 mg)
Mean Duration of >60% Base Rigidity (minutes) 20.670.0113.0
Mean Duration of >60% Tip Rigidity (minutes) 18.553.8103.1
*Statistically significant increase compared to sildenafil alone

Source: Diamond, LE, et al. Urology. 2005.

Table 2: Efficacy of Intranasal this compound in Sildenafil Non-Responders

Outcome MeasurePlacebo (n=170)This compound (10 mg) (n=172)p-value
Positive Clinical Response 8.5% (13 patients)33.5% (51 patients)0.03
Mean Weekly Coitus Episodes (at end of study) 1.42.20.03
Mean Intercourse Satisfaction Domain (IIEF) 10160.03

Source: Safarinejad MR, et al. J Urology. 2008.

Experimental Protocols

A detailed understanding of the methodologies employed in these key studies is crucial for the interpretation of their findings.

Study 1: Co-administration of Intranasal PT-141 and Sildenafil in ED Responders
  • Study Design: This was a randomized, crossover design study involving 19 men with erectile dysfunction who were responders to sildenafil or vardenafil.

  • Interventions: Participants received three different treatments in a crossover fashion:

    • 25 mg sildenafil and 7.5 mg intranasal this compound (PT-141).

    • 25 mg sildenafil and an intranasal placebo spray.

    • A placebo tablet and an intranasal placebo spray.

  • Efficacy Assessment: Erectile activity was measured using RigiScan during two 30-minute episodes of visual sexual stimulation over a 6-hour period after dosing.

  • Key Inclusion Criteria: Men with a diagnosis of erectile dysfunction who were self-reported responders to either Viagra or Levitra.

  • Statistical Analysis: The study used a crossover design, and statistical comparisons were made between the treatment arms.

Study 2: Salvage of Sildenafil Failures with this compound
  • Study Design: A randomized, double-blind, placebo-controlled study was conducted with 342 married men (aged 28-59) with ED who were non-responders to sildenafil.

  • Interventions:

    • Group 1 (n=172): Received 10 mg of this compound as an intranasal spray, administered 45 minutes to 2 hours before sexual stimulation.

    • Group 2 (n=170): Received a matching placebo intranasal spray.

    • Patients were instructed to use the treatment for at least 16 attempts at home.

  • Efficacy Assessment: The primary efficacy endpoints were based on the International Index of Erectile Function (IIEF) questionnaire, mean intercourse satisfaction domain scores, and mean weekly coitus episodes.

  • Key Inclusion Criteria: Married men aged 28 to 59 years with a history of erectile dysfunction who had not responded to sildenafil treatment.

  • Statistical Analysis: The efficacy of the two treatments was assessed every four attempts and at the end of the study, with statistical comparisons made between the this compound and placebo groups.

Signaling Pathways and Mechanism of Action

The synergistic effect of this compound and PDE5is stems from their distinct and complementary mechanisms of action. This compound acts on the central nervous system to initiate sexual arousal, while PDE5is act peripherally to facilitate the physiological process of erection.

This compound Signaling Pathway

This compound is a synthetic analog of the naturally occurring neuropeptide alpha-melanocyte-stimulating hormone (α-MSH). It is an agonist at melanocortin receptors, particularly the MC4R, which is expressed in the brain. Activation of these receptors in the hypothalamus is thought to modulate key neural pathways involved in sexual desire and arousal. This central stimulation is believed to lead to the release of pro-erectile neurotransmitters.

Bremelanotide_Pathway cluster_CNS Central Nervous System This compound This compound MC4R Melanocortin-4 Receptor (Hypothalamus) This compound->MC4R Agonist ProErectilePathways Pro-Erectile Neural Pathways MC4R->ProErectilePathways Activation SexualArousal Increased Sexual Arousal ProErectilePathways->SexualArousal

This compound's central mechanism of action.
PDE5i Signaling Pathway

PDE5 inhibitors work at the level of the corpus cavernosum in the penis. During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells, which in turn stimulates the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that leads to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and penile erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, these drugs lead to an accumulation of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation.

PDE5i_Pathway cluster_Peripheral Corpus Cavernosum SexualStimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release SexualStimulation->NO_Release sGC Soluble Guanylate Cyclase NO_Release->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP SmoothMuscleRelaxation Smooth Muscle Relaxation cGMP->SmoothMuscleRelaxation Induces Inactive_GMP 5'-GMP (Inactive) cGMP->Inactive_GMP Degradation by PDE5 Erection Erection SmoothMuscleRelaxation->Erection PDE5 PDE5 Enzyme PDE5i PDE5 Inhibitor PDE5i->PDE5 Inhibits

Peripheral mechanism of action of PDE5 inhibitors.
Combined Experimental Workflow

The logical workflow for a clinical trial investigating the co-administration of this compound and a PDE5i would involve screening for the appropriate patient population, a randomized and controlled treatment period, and subsequent efficacy and safety assessments.

Experimental_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_assessment Efficacy and Safety Assessment Screening Screening of ED Patients InclusionCriteria Inclusion Criteria: - Diagnosis of ED - PDE5i Non-Responder (for specific trials) Screening->InclusionCriteria ExclusionCriteria Exclusion Criteria: - Contraindications to either drug Screening->ExclusionCriteria Randomization Randomization InclusionCriteria->Randomization ArmA This compound + PDE5i Randomization->ArmA ArmB Placebo + PDE5i Randomization->ArmB ArmC This compound + Placebo Randomization->ArmC Efficacy Efficacy Assessment: - IIEF Scores - Patient-Reported Outcomes - RigiScan (in-clinic) ArmA->Efficacy Safety Safety Assessment: - Adverse Event Monitoring - Vital Signs ArmA->Safety ArmB->Efficacy ArmB->Safety ArmC->Efficacy ArmC->Safety

Logical workflow for a combination therapy clinical trial.

Conclusion

The co-administration of this compound and a PDE5i represents a promising therapeutic strategy for erectile dysfunction, particularly for patients who do not respond to PDE5i monotherapy. The available data suggest a synergistic effect, with the central pro-arousal action of this compound complementing the peripheral vasodilatory effects of PDE5is. The ongoing Phase 2 clinical trial will provide more definitive data on the efficacy and safety of a co-formulated product. Future research should continue to explore optimal dosing, long-term safety, and patient-reported outcomes to fully elucidate the clinical utility of this combination therapy.

References

Bremelanotide Demonstrates Significant Improvement in Female Sexual Function Index for Hypoactive Sexual Desire Disorder

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical trial data reveals that bremelanotide, a melanocortin receptor agonist, shows statistically significant and clinically meaningful improvements in the Female Sexual Function Index (FSFI) in premenopausal women with hypoactive sexual desire disorder (HSDD). This comparison guide provides an objective analysis of this compound's performance against placebo, supported by experimental data from pivotal clinical trials.

This compound, marketed as Vyleesi, is an injectable treatment for acquired, generalized HSDD in premenopausal women.[1] Its efficacy has been primarily evaluated in two large-scale, phase 3 clinical trials known as the RECONNECT studies (studies 301 and 302).[2][3] These studies provide robust data on the drug's impact on female sexual function, as measured by the FSFI, a widely used and validated questionnaire.

Comparative Efficacy: this compound vs. Placebo

The primary measure of sexual function in the RECONNECT trials was the FSFI, a 19-item self-report instrument that assesses six domains of female sexual function: desire, arousal, lubrication, orgasm, satisfaction, and pain. The data from these trials consistently show that this compound treatment leads to significant improvements in the FSFI total score and its various domains compared to placebo.

In a pooled analysis of a phase 2b dose-finding trial, premenopausal women with female sexual dysfunction who received this compound at doses of 1.25 mg and 1.75 mg showed a mean increase of 3.6 in their FSFI total score from baseline, compared to a 1.9-point increase in the placebo group (p = 0.0017).[4][5] Furthermore, the phase 3 RECONNECT studies demonstrated that this compound was associated with significant improvements in the FSFI total score, as well as the domains of arousal, lubrication, orgasm, and satisfaction (all p ≤ 0.01).

Specifically, the RECONNECT trials reported statistically significant increases in the FSFI desire domain score for women taking this compound compared to placebo. In study 301, the improvement was 0.30 (p<0.001), and in study 302, it was 0.42 (p<0.001). The integrated analysis of both studies showed an improvement of 0.35 (p<0.001). Beyond desire, this compound also led to significant improvements in the FSFI arousal and orgasm domain scores. At the first post-dosing assessment at 4 weeks, the this compound group showed a 23-25% increase in arousal scores and a 16-21% increase in orgasm scores over baseline, which was significantly higher than the placebo group. These improvements continued to increase over the 24-week study period.

Efficacy EndpointThis compound (1.75 mg)Placebop-valueStudy
Change in FSFI Desire Domain Score
Study 3010.30<0.001
Study 3020.42<0.001
Integrated Studies0.35<0.001
Change in FSFI Total Score
Phase 2b (1.25/1.75 mg pooled)+3.6+1.90.0017
Percentage of Women with FSFI Total Score > 26.5
Phase 2b (1.75 mg)49%36.5%
Alternative Treatments

While this guide focuses on this compound, it is important to note the landscape of HSDD treatments. Flibanserin (Addyi) is another FDA-approved medication for premenopausal women with HSDD. Unlike the on-demand injectable this compound, flibanserin is a daily oral pill that works on serotonin receptors in the brain. Other treatments for female sexual dysfunction can include psychotherapy, hormone therapy (estrogen or testosterone), and bupropion (off-label). The choice of treatment depends on the individual's specific circumstances and preferences.

Experimental Protocols

The validation of this compound's effect on the FSFI is based on rigorous clinical trial methodologies, primarily from the RECONNECT studies.

Study Design: The RECONNECT studies were two identical, 24-week, randomized, double-blind, placebo-controlled, multicenter phase 3 trials.

Participant Population: The studies enrolled premenopausal women with a diagnosis of acquired, generalized HSDD.

Intervention: Participants were randomized to receive either this compound (1.75 mg) or a matching placebo, self-administered subcutaneously via an auto-injector on an as-needed basis approximately 45 minutes before anticipated sexual activity.

Data Collection: The Female Sexual Function Index (FSFI) was a key instrument for assessing efficacy. This questionnaire was administered at baseline and at various time points throughout the 24-week treatment period to measure changes in sexual function.

Primary Endpoints: The co-primary efficacy endpoints were the change from baseline to the end of the study in the FSFI desire domain score and the Female Sexual Distress Scale–Desire/Arousal/Orgasm (FSDS-DAO) item 13, which measures distress related to low sexual desire.

Visualizing the Science Behind this compound

To better understand the mechanisms and processes involved in the validation of this compound, the following diagrams are provided.

Bremelanotide_Signaling_Pathway cluster_brain Central Nervous System This compound This compound MC4R Melanocortin-4 Receptor (MC4R) This compound->MC4R Binds to & Activates Dopamine Dopamine Release MC4R->Dopamine Stimulates SexualDesire Increased Sexual Desire Dopamine->SexualDesire Modulates Bremelanotide_Clinical_Trial_Workflow Screening Screening & Enrollment (Premenopausal Women with HSDD) Baseline Baseline Assessment (FSFI & FSDS-DAO) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization BremelanotideArm This compound (1.75 mg) As-needed, subcutaneous Randomization->BremelanotideArm Group A PlaceboArm Placebo As-needed, subcutaneous Randomization->PlaceboArm Group B Treatment 24-Week Treatment Period DataCollection Ongoing Data Collection (FSFI & FSDS-DAO) Treatment->DataCollection BremelanotideArm->Treatment PlaceboArm->Treatment EndOfStudy End of Study Assessment DataCollection->EndOfStudy Analysis Data Analysis (Compare changes from baseline) EndOfStudy->Analysis Bremelanotide_FSFI_Validation_Logic HSDD Hypoactive Sexual Desire Disorder (HSDD) This compound This compound Treatment HSDD->this compound Is treated with FSFI FSFI Questionnaire (Measures Sexual Function) This compound->FSFI Effect is measured by ImprovedScores Statistically Significant Improvement in FSFI Scores FSFI->ImprovedScores Results in Validation Validation of this compound's Efficacy on Female Sexual Function ImprovedScores->Validation Leads to

References

Bremelanotide vs. Placebo: A Comparative Analysis of Randomized Controlled Trials for Hypoactive Sexual Desire Disorder

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of the pivotal RECONNECT studies, detailing the efficacy and safety of bremelanotide in premenopausal women with hypoactive sexual desire disorder (HSDD), supported by comprehensive experimental data and protocol descriptions.

This compound, a melanocortin receptor agonist, has been evaluated in multiple randomized controlled trials (RCTs) for the treatment of HSDD in premenopausal women. This guide provides a detailed comparison of this compound against placebo, focusing on the data from the pivotal Phase 3 RECONNECT (Research to Evaluate and Confirm the Efficacy and Safety of this compound in Women with HSDD) trials.

Efficacy Data

The efficacy of this compound was primarily assessed using the Female Sexual Function Index-Desire Domain (FSFI-D) score and the Female Sexual Distress Scale-Desaio/Arousal/Orgasm (FSDS-DAO) Item 13, which measures distress related to low sexual desire. The RECONNECT program consisted of two identical Phase 3 trials, Study 301 and Study 302.[1]

Table 1: Change from Baseline in Efficacy Endpoints (24-Week Treatment)

EndpointStudyThis compound (1.75 mg)PlaceboDifference (P-value)
Change in FSFI-Desire Domain Score Study 3010.30-0.30 (P<.001)[1][2]
Study 3020.42-0.42 (P<.001)[1][2]
Integrated0.35-0.35 (P<.001)
Change in FSDS-DAO Item 13 Score Study 301-0.37--0.37 (P<.001)
Study 302-0.29--0.29 (P=.005)
Integrated-0.33--0.33 (P<.001)

Data presented as mean change from baseline to end of study.

Statistically significant improvements in sexual desire and a reduction in related distress were observed in women treated with this compound compared to placebo across both individual and integrated analyses of the RECONNECT studies.

Secondary endpoints included the number of satisfying sexual events (SSEs). While there was no significant difference between the treatment groups for SSEs reported within 72 hours of study drug administration, other secondary measures of overall sexual function and distress showed significant favor for this compound. A dose-finding trial also indicated that pooled doses of 1.25 mg and 1.75 mg of this compound resulted in a statistically significant increase in the number of satisfying sexual events per month compared to placebo.

Safety and Tolerability

The safety profile of this compound was also extensively evaluated in the RECONNECT studies. The most commonly reported treatment-emergent adverse events are summarized below.

Table 2: Common Treatment-Emergent Adverse Events (>5% in this compound Group)

Adverse EventThis compound (%)Placebo (%)
Nausea40.01.3
Flushing20.30.3
Headache11.31.9

The majority of these adverse events were reported as mild to moderate in severity and were often transient. Nausea was the most frequent adverse event leading to study discontinuation, with a higher rate in the this compound group. No clinically significant effects on laboratory tests, electrocardiograms, or weight were observed.

Experimental Protocols

The RECONNECT studies were two identically designed, randomized, double-blind, placebo-controlled, multicenter trials.

Study Design:

  • Participants: Premenopausal women with a diagnosis of HSDD. The mean age of participants was 39 years, and the majority were white (85.6%).

  • Phases: The trials included a 4-week screening period, a 4-week at-home single-blind placebo period to establish baseline, and a 24-week double-blind treatment period. An optional 52-week open-label extension study was also conducted.

  • Randomization: Patients were randomized in a 1:1 ratio to receive either this compound (1.75 mg) or a matching placebo.

  • Dosing: this compound 1.75 mg or placebo was self-administered subcutaneously via an autoinjector on an as-needed basis, approximately 45 minutes before anticipated sexual activity.

  • Primary Endpoints: The co-primary efficacy endpoints were the change from baseline to the end of the 24-week treatment period in the FSFI-Desire Domain score and the FSDS-DAO Item 13 score.

  • Secondary Endpoints: These included changes in the total FSFI score, other FSFI domain scores (arousal, lubrication, orgasm, satisfaction), total FSDS-DAO score, and the number of satisfying sexual events.

Mechanism of Action and Experimental Workflow

Signaling Pathway

This compound is a synthetic peptide analog of the naturally occurring hormone alpha-melanocyte-stimulating hormone (α-MSH). It functions as an agonist at melanocortin receptors, particularly the MC3R and MC4R, which are located in the central nervous system. The precise mechanism by which this compound improves the symptoms of HSDD is not fully understood, but it is thought to involve the modulation of neural pathways associated with sexual desire and arousal. One theory suggests that this compound stimulates the release of dopamine in key brain regions involved in sexual behavior.

Bremelanotide_Signaling_Pathway cluster_CNS Central Nervous System This compound This compound MC4R Melanocortin-4 Receptor (MC4R) This compound->MC4R Agonist Binding Downstream Downstream Signaling Pathways MC4R->Downstream Dopamine Dopamine Release in Key Brain Regions Downstream->Dopamine Desire Increased Sexual Desire Dopamine->Desire

Caption: Proposed signaling pathway of this compound in the central nervous system.

Experimental Workflow

The workflow of the RECONNECT clinical trials followed a structured and rigorous process to ensure the validity and reliability of the data collected.

RECONNECT_Trial_Workflow Screening Screening Phase (4 weeks) - Assess Eligibility - Informed Consent Baseline Single-Blind Placebo Baseline Phase (4 weeks) - Establish Baseline Data Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization This compound This compound (1.75 mg) Randomization->this compound Arm A Placebo Placebo Randomization->Placebo Arm B Treatment Double-Blind Treatment (24 weeks) Endpoint End-of-Study Assessment - Co-Primary & Secondary Endpoints Treatment->Endpoint This compound->Treatment Placebo->Treatment OLE Optional Open-Label Extension (52 weeks) - Long-term Safety & Efficacy Endpoint->OLE

Caption: Experimental workflow of the Phase 3 RECONNECT clinical trials.

References

A Comparative Analysis of Bremelanotide and PDE5 Inhibitors: Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanisms of action of bremelanotide and phosphodiesterase type 5 (PDE5) inhibitors, two distinct classes of drugs used in the management of sexual dysfunction. This document is intended for an audience with a background in biomedical sciences and drug development, offering a detailed examination of their signaling pathways, a summary of relevant clinical data, and an overview of the experimental protocols used to characterize these compounds.

Introduction

Sexual dysfunction is a multifactorial condition with a significant impact on quality of life. Pharmacological interventions have emerged as key therapeutic strategies. This compound, a melanocortin receptor agonist, and PDE5 inhibitors, which target the cyclic guanosine monophosphate (cGMP) pathway, represent two different approaches to treating sexual dysfunction, each with a unique mechanism of action. This compound is approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women, while PDE5 inhibitors are the first-line oral therapy for erectile dysfunction (ED) in men.[1] This guide will dissect the molecular and physiological underpinnings of these two drug classes.

Mechanisms of Action

This compound: A Centrally Acting Melanocortin Receptor Agonist

This compound is a synthetic analog of the naturally occurring peptide hormone alpha-melanocyte-stimulating hormone (α-MSH). It acts as an agonist at melanocortin receptors, particularly the MC4R, which is predominantly expressed in the central nervous system.[1] The binding of this compound to these receptors is believed to modulate the activity of key neural pathways involved in sexual desire and arousal.

The proposed mechanism involves the activation of dopaminergic pathways in the brain, which are known to play a crucial role in motivation and reward. By stimulating MC4R in areas such as the hypothalamus, this compound is thought to enhance sexual desire and arousal through a central mechanism, independent of direct effects on vascular smooth muscle.[1]

PDE5 Inhibitors: Peripherally Acting Vasodilators

Phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil, tadalafil, and vardenafil, exert their effects primarily in the periphery. The mechanism of penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP). cGMP, in turn, leads to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and an erection.

PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, these drugs prevent the breakdown of cGMP, thereby enhancing the effect of NO and prolonging smooth muscle relaxation and penile erection. It is important to note that PDE5 inhibitors do not initiate erections but rather augment the natural erectile response to sexual stimulation.[2]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of this compound and PDE5 inhibitors.

Bremelanotide_Signaling_Pathway This compound Signaling Pathway This compound This compound MC4R Melanocortin 4 Receptor (MC4R) This compound->MC4R Binds to G_protein G-protein (Gs) MC4R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cyclic AMP (cAMP) AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Dopamine_Release Increased Dopamine Release PKA->Dopamine_Release Leads to Sexual_Arousal Enhanced Sexual Arousal & Desire Dopamine_Release->Sexual_Arousal

Caption: this compound signaling pathway in the central nervous system.

PDE5_Inhibitor_Signaling_Pathway PDE5 Inhibitor Signaling Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase NO_Release->Guanylate_Cyclase Activates cGMP cyclic GMP (cGMP) Guanylate_Cyclase->cGMP Catalyzes GTP to Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation Leads to GMP 5'-GMP cGMP->GMP Degraded by Erection Erection Smooth_Muscle_Relaxation->Erection PDE5 Phosphodiesterase 5 (PDE5) PDE5->GMP PDE5_Inhibitor PDE5 Inhibitor PDE5_Inhibitor->PDE5 Inhibits

References

Head-to-head comparison of Bremelanotide and Flibanserin side effects

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Bremelanotide and Flibanserin Side Effects for Drug Development Professionals

This guide provides a head-to-head comparison of the side effect profiles of this compound (Vyleesi) and Flibanserin (Addyi), two FDA-approved treatments for hypoactive sexual desire disorder (HSDD) in premenopausal women. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the adverse events documented in clinical trials, the underlying mechanisms, and the protocols used to gather this data.

Overview of Mechanisms and Side Effect Profiles

This compound and Flibanserin operate via distinct pharmacological pathways, which directly influence their respective side effect profiles.

This compound is a melanocortin receptor agonist, administered via subcutaneous injection on an as-needed basis approximately 45 minutes before anticipated sexual activity.[1] Its mechanism involves activating melanocortin receptors, particularly the melanocortin 4 receptor (MC4R), in the central nervous system to modulate pathways related to sexual desire.[2][3] This mechanism, however, is also linked to its most common side effects, which are generally acute and transient. The most frequently reported adverse events are nausea, flushing, and headache.[4][5] Notably, this compound can cause a temporary increase in blood pressure and a corresponding decrease in heart rate.

Flibanserin is a postsynaptic serotonin 1A receptor agonist and 2A receptor antagonist, taken orally once daily at bedtime. Its mechanism is not fully understood but is thought to involve altering the balance of neurotransmitters—specifically decreasing serotonin while increasing dopamine and norepinephrine levels in the prefrontal cortex—to improve sexual desire. Its side effect profile is dominated by central nervous system (CNS) depressant effects, including dizziness, somnolence (sleepiness), and fatigue. A significant safety concern for Flibanserin is the increased risk of severe hypotension and syncope (fainting), particularly when taken with alcohol or certain interacting medications.

Quantitative Comparison of Adverse Events

The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) for this compound and Flibanserin as reported in their respective Phase 3 clinical trials.

Adverse EventThis compound 1.75 mg (Incidence %)Flibanserin 100 mg (Incidence %)Placebo (Incidence %)
Gastrointestinal
Nausea40.0~10.01.3 (this compound Trials)
Vomiting4.8Not reported as a primary common event-
Dry Mouth-Common, but % varies-
Neurological/CNS
Dizziness2.2~11.0-
Somnolence-~11.03.0 (Flibanserin Trials)
Headache11.3Common, but % varies1.9 (this compound Trials)
Fatigue3.2~9.0-
Insomnia-~5.0-
Cardiovascular/Vascular
Flushing20.3-1.3 (this compound Trials)
HypotensionTransient increases noted0.2<0.1 (Flibanserin Trials)
Syncope (Fainting)-0.40.2 (Flibanserin Trials)
Other
Injection Site Reactions13.2N/A (Oral)0.5 (this compound Trials)
Focal Hyperpigmentation1.0 (with recommended use)-0 (this compound Trials)
Discontinuation due to AE8.1 (due to nausea)13.06.0 (Flibanserin Trials)

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and Flibanserin are visualized below, illustrating their primary targets and downstream effects that contribute to both efficacy and adverse events.

Bremelanotide_Pathway cluster_CNS Central Nervous System cluster_SideEffects Associated Side Effects This compound This compound (Subcutaneous Injection) MC4R Melanocortin-4 Receptor (MC4R) This compound->MC4R Agonist MPOA Medial Preoptic Area & other brain regions MC4R->MPOA Activation Nausea Nausea/Vomiting MC4R->Nausea Off-target activation? BP Transient ↑ Blood Pressure Transient ↓ Heart Rate MC4R->BP Cardiovascular modulation Flushing Flushing MC4R->Flushing Vascular effects Dopamine ↑ Dopamine Release MPOA->Dopamine Desire Modulation of Sexual Desire Dopamine->Desire

Caption: this compound acts as an MC4R agonist in the CNS, leading to downstream effects on sexual desire.

Flibanserin_Pathway cluster_CNS Central Nervous System (Prefrontal Cortex) cluster_SideEffects Associated Side Effects Flibanserin Flibanserin (Oral, Daily) HT1A 5-HT1A Receptor Flibanserin->HT1A Agonist HT2A 5-HT2A Receptor Flibanserin->HT2A Antagonist Dizziness Dizziness/Somnolence Flibanserin->Dizziness CNS Depression Syncope Hypotension/Syncope (esp. with alcohol) Flibanserin->Syncope Vasodilation/Drug Interaction Serotonin ↓ Serotonin (5-HT) HT1A->Serotonin Dopamine ↑ Dopamine (DA) HT2A->Dopamine Norepinephrine ↑ Norepinephrine (NE) HT2A->Norepinephrine Balance Rebalance of Neurotransmitters

Caption: Flibanserin modulates serotonin, dopamine, and norepinephrine activity in the brain.

Experimental Protocols for Side Effect Assessment

The adverse event data for both this compound and Flibanserin were collected during multi-center, randomized, double-blind, placebo-controlled Phase 3 trials.

General Protocol:

  • Study Population: Premenopausal women diagnosed with acquired, generalized HSDD. Exclusion criteria typically included other sexual dysfunctions, certain psychiatric disorders, or use of medications known to affect sexual function.

  • Design: Participants were randomized to receive either the active drug or a placebo for a period of 24 weeks. This compound trials (e.g., RECONNECT studies) involved as-needed subcutaneous injections, while Flibanserin trials (e.g., VIOLET, DAISY, BEGONIA) involved once-daily oral administration at bedtime.

  • Data Collection: Adverse events were systematically collected at regular intervals (e.g., monthly visits) throughout the study. This involved physical examinations, vital sign assessments (including blood pressure), ECGs, clinical laboratory tests, and patient-reported outcomes. Spontaneously reported adverse events by participants were also recorded.

  • Primary Endpoints: While efficacy endpoints focused on changes in sexual desire and associated distress, safety and tolerability were critical secondary outcomes. The frequency, severity, and duration of all adverse events were documented to build the comprehensive safety profile.

The workflow for these pivotal clinical trials is illustrated below.

Clinical_Trial_Workflow cluster_Treatment 24-Week Double-Blind Treatment Period Screening Screening & Enrollment (Premenopausal women with HSDD) Baseline Baseline Assessment (FSFI, FSDS-DAO, Vitals) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization DrugArm Active Drug Arm (this compound SC as-needed or Flibanserin PO daily) Randomization->DrugArm Group A PlaceboArm Placebo Arm (Matching injection or tablet) Randomization->PlaceboArm Group B Monitoring Monthly Follow-Up Visits (Adverse Event Reporting, Vitals, Labs) DrugArm->Monitoring PlaceboArm->Monitoring EndOfStudy End-of-Study Assessment (Primary & Secondary Endpoints) Monitoring->EndOfStudy Analysis Data Analysis (Safety & Efficacy) EndOfStudy->Analysis

Caption: Standard workflow for Phase 3 clinical trials assessing this compound and Flibanserin.

Summary and Conclusion for a Research Audience

The side effect profiles of this compound and Flibanserin are intrinsically linked to their distinct mechanisms of action and methods of administration.

  • This compound's profile is characterized by acute, transient, and tolerability-related events like nausea and flushing, which occur shortly after its as-needed injection. The incidence of nausea is notably high with the first dose but tends to decrease with subsequent use. Its effect on blood pressure warrants caution in patients with uncontrolled hypertension or cardiovascular disease.

  • Flibanserin's profile is defined by CNS depression, a consequence of its daily oral administration and modulation of central neurotransmitters. The primary risks of dizziness and somnolence necessitate bedtime dosing to mitigate daytime impairment. The significant interaction with alcohol, leading to an increased risk of severe hypotension and syncope, is a major clinical and regulatory concern.

For drug development professionals, this comparison highlights different risk-benefit considerations. This compound's challenges lie in managing acute tolerability, while Flibanserin's focus is on mitigating the risks of CNS depression and drug interactions associated with chronic daily use. Future research may focus on developing melanocortin agonists with reduced emetic potential or serotonin modulators with a more favorable CNS and cardiovascular safety profile.

References

Bremelanotide's Affinity for Melanocortin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the binding affinity of bremelanotide for the melanocortin 1, 3, and 4 receptors (MC1R, MC3R, and MC4R). Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details underlying methodologies, and visualizes relevant biological pathways to offer an objective overview of this compound's receptor interaction profile.

Executive Summary

This compound is a synthetic peptide analogue of α-melanocyte-stimulating hormone (α-MSH) that functions as a non-selective agonist at several melanocortin receptors. Its pharmacological activity is most relevant at the MC1R and MC4R at therapeutic doses, with a notable affinity for MC3R as well.[1] This non-selective profile underpins its therapeutic effects and is a critical consideration in drug development and clinical application. This guide presents a detailed examination of its binding characteristics to provide a clear comparative reference.

Data Presentation: Receptor Binding Affinity and Functional Activity

The following table summarizes the quantitative data on this compound's binding affinity (Ki) and functional activity (EC50) for human MC1R, MC3R, and MC4R. The data is compiled from a study that characterized various melanocortin receptor ligands, providing a basis for direct comparison.

ReceptorLigandpKiKi (nM)pEC50EC50 (nM)
hMC1R This compound8.87 ± 0.081.359.00 ± 0.041.00
hMC3R This compound7.91 ± 0.0712.37.71 ± 0.1319.5
hMC4R This compound8.48 ± 0.063.318.32 ± 0.074.79

Data sourced from Dure et al. (2022). pKi is the negative logarithm of the inhibition constant (Ki), and pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pKi or pEC50 value indicates stronger binding affinity or potency, respectively.

Experimental Protocols

The binding affinity and functional activity data presented in this guide were determined using established and validated in vitro assays. The general methodologies for these key experiments are detailed below.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To quantify the affinity of this compound for MC1R, MC3R, and MC4R.

Materials:

  • HEK293 cells stably expressing the human melanocortin receptor of interest (MC1R, MC3R, or MC4R).

  • Cell membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, with MgCl2, CaCl2, and BSA).

  • Radioligand: [125I]-NDP-α-MSH, a high-affinity melanocortin receptor agonist.

  • Test compound: this compound at various concentrations.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Membranes from HEK293 cells expressing the target receptor are prepared by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand ([125I]-NDP-α-MSH) and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration through a glass fiber filter mat.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional cAMP Production Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation.

Objective: To determine the functional potency (EC50) of this compound at MC1R, MC3R, and MC4R.

Materials:

  • HEK293 cells expressing the human melanocortin receptor of interest.

  • Cell culture medium.

  • Test compound: this compound at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Plating: Cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Addition: The cell culture medium is replaced with a medium containing varying concentrations of this compound.

  • Incubation: The cells are incubated for a specific period to allow for receptor activation and subsequent cAMP production.

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 value, the concentration of the agonist that produces 50% of the maximal response, is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of melanocortin receptors and the general workflow of a competitive binding assay.

Melanocortin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound MCR MC1R / MC3R / MC4R This compound->MCR Binds G_protein Gs Protein MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Melanocortin Receptor Signaling Pathway

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Prepare Receptor Membranes Incubate Incubate Membranes, Radioligand, and This compound Membranes->Incubate Radioligand Prepare Radiolabeled Ligand ([125I]-NDP-α-MSH) Radioligand->Incubate Test_Compound Prepare this compound Serial Dilutions Test_Compound->Incubate Filter Filter to Separate Bound and Unbound Radioligand Incubate->Filter Count Measure Radioactivity (Scintillation Counting) Filter->Count Analyze Analyze Data to Determine IC50 and Ki Count->Analyze

Competitive Binding Assay Workflow

References

Meta-analysis of Bremelanotide Clinical Trial Data for Hypoactive Sexual Desire Disorder (HSDD)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative meta-analysis of clinical trial data for bremelanotide and its primary alternative, flibanserin, for the treatment of Hypoactive Sexual Desire Disorder (HSDD) in women. The information is intended for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy, safety, and experimental protocols.

Comparative Efficacy and Safety of this compound and Flibanserin

This compound and flibanserin are two FDA-approved treatments for HSDD in premenopausal women, though flibanserin has also been studied in postmenopausal women.[1][2][3] The following tables summarize the quantitative data from key clinical trials to facilitate a direct comparison of their performance.

Table 1: Comparison of Key Clinical Trial Data
FeatureThis compound (RECONNECT Studies)Flibanserin (SNOWDROP, VIOLET, DAISY, BEGONIA Trials)
Drug Class Melanocortin Receptor AgonistSerotonin Receptor 1A Agonist/Serotonin Receptor 2A Antagonist
Administration Subcutaneous injection as needed (at least 45 minutes before sexual activity)Oral tablet once daily at bedtime
Primary Efficacy Endpoints - Change in Female Sexual Function Index-Desire Domain (FSFI-D) score- Change in Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13 score- Change in number of satisfying sexual events (SSEs)- Change in FSFI-D score
Key Efficacy Findings Statistically significant improvement in sexual desire and reduction in related distress.[4][5]Statistically significant, though modest, increase in SSEs and improvement in sexual desire.
Common Adverse Events Nausea, flushing, headache.Dizziness, somnolence, nausea, fatigue.
Table 2: Quantitative Efficacy Outcomes
Outcome MeasureThis compound (Integrated RECONNECT Data)Flibanserin (Representative Trial Data)
Change in FSFI-D Score 0.35 (p<0.001) vs. placebo0.7 vs. 0.4 for placebo (SNOWDROP)
Change in FSDS-DAO Item 13 Score -0.33 (p<0.001) vs. placebo-0.8 vs. -0.6 for placebo (SNOWDROP)
Change in Satisfying Sexual Events (SSEs) per month Not a primary endpoint; some analyses show no significant increase.Increase of approximately 0.5 to 1 additional SSE every two months compared to placebo.

Experimental Protocols

The following sections detail the methodologies of the pivotal clinical trials for this compound and flibanserin.

This compound: The RECONNECT Studies

The RECONNECT program consisted of two identical Phase 3, randomized, double-blind, placebo-controlled, multicenter trials (Study 301 and Study 302).

  • Objective: To evaluate the efficacy and safety of this compound in premenopausal women with HSDD.

  • Patient Population: Premenopausal women diagnosed with HSDD.

  • Study Design: Participants were randomized in a 1:1 ratio to receive either this compound (1.75 mg) or a placebo. The treatment was self-administered subcutaneously via an auto-injector on an as-needed basis for 24 weeks.

  • Efficacy Assessment: The co-primary endpoints were the change from baseline to the end of the study in the Female Sexual Function Index-Desire Domain (FSFI-D) score and the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13 score. Secondary endpoints included changes in the FSFI total score and the number of satisfying sexual events (SSEs).

Flibanserin: The SNOWDROP, VIOLET, DAISY, and BEGONIA Trials

These were multicenter, randomized, double-blind, placebo-controlled trials to assess the efficacy and safety of flibanserin. The SNOWDROP trial focused on postmenopausal women, while the others focused on premenopausal women.

  • Objective: To evaluate the efficacy and safety of flibanserin in women with HSDD.

  • Patient Population: Premenopausal or naturally postmenopausal women with HSDD.

  • Study Design: Participants were randomized to receive either flibanserin (100 mg) or a placebo, taken orally once daily at bedtime for 24 weeks.

  • Efficacy Assessment: Co-primary endpoints were the change from baseline in the number of satisfying sexual events (SSEs) over 28 days and the change in the FSFI desire domain score. Secondary endpoints included changes in the Female Sexual Distress Scale-Revised (FSDS-R) total score.

Signaling Pathways and Experimental Workflow

The mechanisms of action for this compound and flibanserin differ significantly, targeting distinct neurological pathways.

This compound Signaling Pathway

This compound is a synthetic peptide analog of the α-melanocyte-stimulating hormone (α-MSH) and functions as a melanocortin receptor agonist, primarily targeting the MC3R and MC4R in the central nervous system. Its activation of these receptors is thought to modulate inflammatory pathways and influence sexual desire and arousal, though the exact downstream mechanism is not fully elucidated. It is believed to stimulate dopamine release in key brain regions associated with sexual motivation.

Bremelanotide_Signaling_Pathway This compound This compound MC4R Melanocortin-4 Receptor (MC4R) in Central Nervous System This compound->MC4R Dopamine Increased Dopamine Release (in MPOA, Nucleus Accumbens) MC4R->Dopamine  Activation Desire Increased Sexual Desire Dopamine->Desire

This compound's proposed mechanism of action.
Flibanserin Signaling Pathway

Flibanserin has a more complex mechanism, acting as a multifunctional serotonin agonist and antagonist (MSAA). It is a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. This dual action is believed to decrease serotonin levels while increasing dopamine and norepinephrine levels in the prefrontal cortex, which is thought to be the basis for its effect on sexual desire.

Flibanserin_Signaling_Pathway Flibanserin Flibanserin Serotonin_Receptors 5-HT1A (Agonist) 5-HT2A (Antagonist) Flibanserin->Serotonin_Receptors Neurotransmitters Decreased Serotonin Increased Dopamine & Norepinephrine (in Prefrontal Cortex) Serotonin_Receptors->Neurotransmitters  Modulation Desire Increased Sexual Desire Neurotransmitters->Desire

Flibanserin's proposed mechanism of action.
Clinical Trial Workflow

The workflow for the pivotal clinical trials of both this compound and flibanserin followed a similar structure, as outlined below.

Clinical_Trial_Workflow Screening Screening Period (e.g., 4 weeks) Randomization Randomization (1:1) Screening->Randomization Treatment Treatment Period (e.g., 24 weeks) Drug vs. Placebo Randomization->Treatment FollowUp Follow-up Period (e.g., 4 weeks) Treatment->FollowUp Efficacy_Safety Efficacy & Safety Assessment (Co-primary and Secondary Endpoints) Treatment->Efficacy_Safety FollowUp->Efficacy_Safety

Generalized workflow for HSDD clinical trials.

References

A Comparative Guide: Bremelanotide vs. Testosterone for Hypoactive Sexual Desire Disorder

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between therapeutic agents for hypoactive sexual desire disorder (HSDD) is critical. This guide provides an objective comparison of the clinical benefits of bremelanotide and testosterone, supported by experimental data, detailed methodologies, and visualizations of their distinct mechanisms of action.

Mechanism of Action: A Tale of Two Pathways

This compound and testosterone address low libido through fundamentally different biological pathways. This compound acts on the central nervous system as a melanocortin receptor agonist, while testosterone functions as a steroid hormone that binds to androgen receptors.

This compound: This synthetic peptide analog of alpha-melanocyte-stimulating hormone (α-MSH) non-selectively activates several melanocortin receptor subtypes, with the most relevant for HSDD being the melanocortin-4 receptor (MC4R).[1] Activation of MC4R in the medial preoptic area of the hypothalamus is thought to modulate brain pathways involved in sexual response.[2][3] This stimulation leads to an increased release of dopamine, an excitatory neurotransmitter that plays a crucial role in sexual desire and motivation.[4] this compound, therefore, targets the neurological roots of sexual desire.

Testosterone: As the principal male sex hormone, testosterone also plays a role in female libido.[5] It enters target cells and binds to intracellular androgen receptors. This hormone-receptor complex then moves to the cell's nucleus, where it binds to androgen response elements on the DNA, either activating or repressing specific gene transcription. This process leads to the synthesis of proteins that influence cellular changes related to sexual function. In some tissues, testosterone can be converted to the more potent dihydrotestosterone (DHT) or aromatized to estradiol, both of which can also influence libido.

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways of this compound and testosterone in modulating sexual desire.

Bremelanotide_Pathway This compound This compound MC4R Melanocortin-4 Receptor (MC4R) in Medial Preoptic Area This compound->MC4R binds to Dopamine Increased Dopamine Release MC4R->Dopamine activates Libido Increased Libido Dopamine->Libido leads to

This compound's Signaling Pathway

Testosterone_Pathway Testosterone Testosterone AR Intracellular Androgen Receptor (AR) Testosterone->AR binds to Nucleus Translocation to Nucleus AR->Nucleus ARE Binds to Androgen Response Elements (AREs) Nucleus->ARE Gene Gene Transcription ARE->Gene Protein Protein Synthesis Gene->Protein Libido Modulation of Libido Protein->Libido HSDD_Trial_Workflow Screening Screening & Enrollment (Diagnosis of HSDD) Baseline Baseline Period (Data Collection) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Arm (this compound or Testosterone) Randomization->Treatment 1:1 Placebo Placebo Arm Randomization->Placebo FollowUp Follow-up Period (Data Collection) Treatment->FollowUp Placebo->FollowUp Analysis Data Analysis (Primary & Secondary Endpoints) FollowUp->Analysis

References

Bremelanotide vs. Flibanserin: A Statistical Showdown of Primary Endpoints for HSDD

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head statistical analysis of the primary endpoints for Bremelanotide (Vyleesi) and Flibanserin (Addyi), the two FDA-approved treatments for Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women, reveals that both drugs demonstrated statistically significant improvements compared to placebo in their respective pivotal clinical trials. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

Comparative Efficacy: A Look at the Numbers

The clinical development programs for this compound and Flibanserin utilized different primary endpoints to assess efficacy, reflecting their distinct mechanisms of action and administration schedules. This compound, an on-demand subcutaneous injection, was evaluated in the RECONNECT studies, while Flibanserin, a daily oral tablet, was assessed in a series of pivotal trials.

DrugStudyPrimary EndpointResultp-value
This compound RECONNECT (Study 301)Change from baseline in the Female Sexual Function Index-Desire Domain (FSFI-D) scoreStatistically significant increase<0.001[1][2][3][4][5]
Change from baseline in the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13 score (measuring distress)Statistically significant decrease<0.001
RECONNECT (Study 302)Change from baseline in the FSFI-D scoreStatistically significant increase<0.001
Change from baseline in the FSDS-DAO Item 13 scoreStatistically significant decrease=0.005
Flibanserin Pivotal Trials (Pooled Data)Change from baseline in Satisfying Sexual Events (SSEs) over 28 daysStatistically significant increase<0.0001
Change from baseline in the Female Sexual Function Index desire domain (FSFI-d) scoreStatistically significant increaseNot always met in individual trials
Change from baseline in the Female Sexual Distress Scale-Revised Item 13 (FSDS-R-13) scoreStatistically significant decreaseNot always met in individual trials

In the integrated analysis of the two RECONNECT studies, this compound showed a statistically significant increase in the FSFI-D score (p<0.001) and a significant reduction in distress related to low sexual desire as measured by the FSDS-DAO (p<0.001). For Flibanserin, pooled data from three pivotal trials demonstrated a statistically significant increase in the number of satisfying sexual events (SSEs) per month compared to placebo. However, it is noteworthy that in some of the individual pivotal trials for Flibanserin, only one of the two co-primary endpoints (SSE and sexual desire) reached statistical significance.

Under the Microscope: Experimental Protocols

This compound (RECONNECT Studies):

The RECONNECT program consisted of two identical Phase 3, randomized, double-blind, placebo-controlled, multicenter trials.

  • Study Population: Premenopausal women with a diagnosis of HSDD for at least six months.

  • Design: The trials included a 4-week no-treatment qualification period, followed by a 4-week single-blind placebo treatment period to establish a baseline, and then a 24-week double-blind treatment period.

  • Intervention: Participants self-administered either this compound (1.75 mg) or a placebo subcutaneously via an auto-injector on an as-needed basis, at least 45 minutes before anticipated sexual activity.

  • Primary Outcome Measures:

    • Female Sexual Function Index-Desire Domain (FSFI-D): A patient-reported outcome instrument used to measure changes in sexual desire.

    • Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13: This specific item assesses the level of distress a woman experiences due to her low sexual desire.

Flibanserin (Pivotal Trials):

The efficacy of Flibanserin was established in three 24-week, randomized, double-blind, placebo-controlled trials involving over 2,000 premenopausal women with acquired, generalized HSDD.

  • Study Population: Premenopausal women with a diagnosis of acquired, generalized HSDD.

  • Design: Participants were randomized to receive either Flibanserin or a placebo for 24 weeks.

  • Intervention: Flibanserin (100 mg) or placebo was taken orally once daily at bedtime.

  • Primary Outcome Measures:

    • Satisfying Sexual Events (SSEs): The change from baseline in the number of SSEs was a key measure of efficacy.

    • Sexual Desire: Assessed via an electronic diary (eDiary).

    • Female Sexual Distress Scale-Revised (FSDS-R) Item 13: Measured the distress associated with low sexual desire.

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and clinical trial designs, the following diagrams provide a visual representation of this compound's signaling pathway and the experimental workflow of the RECONNECT studies.

Bremelanotide_Signaling_Pathway cluster_cns Central Nervous System This compound This compound MC4R Melanocortin-4 Receptor (MC4R) This compound->MC4R Agonist Dopamine ↑ Dopamine Release MC4R->Dopamine Desire Increased Sexual Desire Dopamine->Desire

Caption: this compound acts as a melanocortin-4 receptor agonist in the CNS.

RECONNECT_Study_Workflow cluster_screening Screening & Baseline cluster_treatment Double-Blind Treatment (24 Weeks) cluster_outcomes Primary Endpoints Assessment Screening 4-Week No-Treatment Qualification Baseline 4-Week Single-Blind Placebo Screening->Baseline Randomization Randomization Baseline->Randomization GroupA This compound 1.75mg (as needed) Randomization->GroupA GroupB Placebo (as needed) Randomization->GroupB Endpoints Change from Baseline: - FSFI-D Score - FSDS-DAO Item 13 GroupA->Endpoints GroupB->Endpoints

Caption: Workflow of the Phase 3 RECONNECT clinical trials for this compound.

References

A Comparative Guide for Researchers: Bremelanotide Injection vs. Flibanserin Oral Pill for Hypoactive Sexual Desire Disorder

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals and researchers in the field of female sexual dysfunction, understanding the nuances of approved treatments is paramount. This guide provides an objective comparison of two leading therapies for acquired, generalized Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women: Bremelanotide, administered via subcutaneous injection, and Flibanserin, an oral pill. The comparison focuses on their distinct administration routes, mechanisms of action, pharmacokinetic profiles, and clinical trial data.

Administration and Dosing

The most apparent difference between this compound and Flibanserin lies in their route and frequency of administration. This compound is designed for on-demand use, offering flexibility to the patient, whereas Flibanserin requires chronic, daily administration to achieve its therapeutic effect.

FeatureThis compound (Vyleesi)Flibanserin (Addyi)
Administration Route Subcutaneous Injection[1]Oral Tablet[1]
Dosing Schedule As-needed, at least 45 minutes before anticipated sexual activity[1]Once daily at bedtime[1]
Frequency Limitation No more than one dose in 24 hours and no more than eight doses per month.[1]Daily administration is required for efficacy.
Food and Alcohol Interactions No interaction with alcohol has been noted.Alcohol consumption should be avoided close to the time of dosing due to the risk of severe hypotension and syncope.

Mechanism of Action

The two drugs target distinct neurobiological pathways to modulate sexual desire. This compound acts on the melanocortin system, while Flibanserin modulates serotonergic and dopaminergic pathways.

This compound is a melanocortin receptor agonist. It non-selectively activates several melanocortin receptor subtypes, with its therapeutic effect in HSDD believed to be mediated primarily through the melanocortin 4 receptor (MC4R) in the central nervous system. Activation of these receptors is thought to modulate neural pathways that influence sexual desire and arousal. This activation leads to an increase in dopamine, a neurotransmitter associated with reward and motivation, in key brain regions involved in sexual function.

Flibanserin functions as a multifunctional serotonin agonist and antagonist. It exhibits high affinity for serotonin receptors, acting as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. This dual action is thought to decrease serotonin levels while increasing the downstream release of dopamine and norepinephrine in the prefrontal cortex. This modulation of neurotransmitter balance is hypothesized to restore a more favorable environment for sexual desire.

G cluster_0 This compound Signaling Pathway cluster_1 Flibanserin Signaling Pathway This compound This compound (Subcutaneous Injection) MC4R Melanocortin 4 Receptor (MC4R) (in CNS) This compound->MC4R activates Dopamine Increased Dopamine Release MC4R->Dopamine SexualDesire_B Increased Sexual Desire Dopamine->SexualDesire_B Flibanserin Flibanserin (Oral Pill) Serotonin_5HT1A 5-HT1A Receptor Flibanserin->Serotonin_5HT1A agonist Serotonin_5HT2A 5-HT2A Receptor Flibanserin->Serotonin_5HT2A antagonist Serotonin_levels Decreased Serotonin Activity Serotonin_5HT1A->Serotonin_levels Serotonin_5HT2A->Serotonin_levels Dopamine_Norepinephrine Increased Dopamine & Norepinephrine Levels Serotonin_levels->Dopamine_Norepinephrine SexualDesire_F Increased Sexual Desire Dopamine_Norepinephrine->SexualDesire_F

Caption: Signaling pathways of this compound and Flibanserin.

Pharmacokinetic Profiles

The differing administration routes of this compound and Flibanserin are reflected in their pharmacokinetic properties.

Pharmacokinetic ParameterThis compound (Subcutaneous)Flibanserin (Oral)
Bioavailability Approximately 100%33%
Time to Peak Plasma Concentration (Tmax) Approximately 1.0 hour (range: 0.5-1.0 hours)Approximately 0.75 hours (without food)
Protein Binding 21%Approximately 98% (primarily to albumin)
Metabolism Hydrolysis of peptide bondsPrimarily by CYP3A4 and to a lesser extent CYP2C19
Elimination Half-life Approximately 2.7 hours (range: 1.9-4.0 hours)Approximately 11 hours
Excretion 64.8% in urine, 22.8% in feces51% in feces, 44% in urine

Clinical Efficacy

The efficacy of both drugs has been evaluated in large, randomized, placebo-controlled trials. The primary endpoints in these studies typically included measures of sexual desire and distress.

This compound: The efficacy of this compound was established in the RECONNECT studies (Studies 301 and 302), two identical Phase 3 trials.

Flibanserin: The pivotal trials for Flibanserin include the VIOLET, DAISY, and BEGONIA studies.

A summary of the key efficacy outcomes from these trials is presented below.

Efficacy EndpointThis compound (RECONNECT Integrated Data)Flibanserin (Pivotal Trials Pooled Data)
Change in Female Sexual Function Index - Desire Domain (FSFI-d) Score Statistically significant increase vs. placebo (0.35, p < 0.001)Statistically significant increase vs. placebo (0.9 vs 0.6, p < 0.0001)
Change in Female Sexual Distress Scale-Revised (FSDS-R) Item 13 Score Statistically significant reduction in distress vs. placebo (-0.33, p < 0.001)Statistically significant reduction in distress vs. placebo (-0.9 vs -0.6, p < 0.0001)
Change in Satisfying Sexual Events (SSEs) per month Not a primary endpoint, but secondary analyses showed improvements.Statistically significant increase vs. placebo (2.1 vs 1.2, p < 0.0001)

Experimental Protocols

The clinical development programs for both this compound and Flibanserin involved rigorous, multi-phase studies. Below is a generalized overview of the methodologies employed in the pivotal Phase 3 trials.

G cluster_0 Pivotal Phase 3 Clinical Trial Workflow Screening Screening Phase - Informed Consent - Medical History - Physical Examination - Diagnosis of HSDD (DSM-IV/V criteria) Baseline Baseline Period (4 weeks) - Data collection on sexual function (e.g., eDiary) - Establish baseline for efficacy endpoints Screening->Baseline Randomization Randomization (1:1 ratio) - this compound/Flibanserin or Placebo Baseline->Randomization Treatment Double-Blind Treatment Phase (24 weeks) - Self-administration of study drug - Regular follow-up visits Randomization->Treatment Endpoint End-of-Study Assessment - Final data collection on primary and secondary endpoints - Safety assessments Treatment->Endpoint Extension Open-Label Extension Phase (Optional) - All participants receive active drug - Long-term safety and efficacy evaluation Endpoint->Extension

Caption: Generalized workflow for pivotal Phase 3 trials.
Key Inclusion and Exclusion Criteria

Inclusion Criteria (Common to both this compound and Flibanserin trials):

  • Premenopausal women, generally 18 years of age or older.

  • Diagnosis of acquired, generalized HSDD for at least 6 months.

  • In a stable, monogamous, heterosexual relationship for at least one year.

  • Willingness to attempt sexual activity at least once a month.

Exclusion Criteria (Common to both this compound and Flibanserin trials):

  • Other primary sexual dysfunctions (e.g., sexual aversion disorder, substance-induced sexual dysfunction).

  • Major depressive disorder or other significant psychiatric conditions that could affect sexual function.

  • Use of medications known to affect sexual function.

  • Pregnancy or lactation.

  • For Flibanserin trials, specific contraindications related to alcohol use and liver impairment were key exclusion factors.

Efficacy Assessment Instruments

The primary and secondary endpoints in these trials were assessed using validated patient-reported outcome (PRO) instruments:

  • Female Sexual Function Index (FSFI): A 19-item questionnaire that assesses six domains of female sexual function: desire, arousal, lubrication, orgasm, satisfaction, and pain. The desire domain score was a key endpoint in many of the trials.

  • Female Sexual Distress Scale-Revised (FSDS-R): A 13-item scale that measures distress related to sexual dysfunction. Item 13, which specifically addresses distress due to low sexual desire, was often a primary endpoint.

  • Satisfying Sexual Events (SSEs): Typically recorded by patients in an electronic diary, this endpoint quantifies the number of sexual events that were deemed satisfying by the participant.

Statistical Analysis

The statistical analysis plans for these trials generally involved an analysis of covariance (ANCOVA) model to compare the change from baseline to the end of the study between the active treatment and placebo groups. The models often included baseline values as a covariate and randomization stratification factors. For missing data, the last-observation-carried-forward (LOCF) method was frequently employed in the Flibanserin trials. Responder analyses were also conducted to assess the clinical meaningfulness of the observed changes.

Conclusion

This compound and Flibanserin represent two distinct pharmacological approaches to the treatment of HSDD in premenopausal women. The choice between an on-demand injectable and a daily oral medication will depend on patient preference, lifestyle, and tolerability. For researchers and drug developers, the differing mechanisms of action and pharmacokinetic profiles offer valuable insights into the complex neurobiology of female sexual desire and provide a foundation for the development of future therapies. The robust clinical trial programs for both agents have established their efficacy and safety profiles, providing a benchmark for future research in this field.

References

Safety Operating Guide

Safeguarding Your Research: Essential Safety and Handling Protocols for Bremelanotide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling investigational compounds like Bremelanotide. This document provides crucial, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build unwavering trust in your laboratory practices.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and appropriate personal protective equipment. The following table summarizes the recommended measures to minimize exposure and ensure operator safety.

Control TypeRecommendationSource(s)
Engineering Controls
VentilationA well-ventilated area is essential. Use of a chemical fume hood or mechanical exhaust is required to minimize inhalation of dust or aerosols.[1][2][3]
Safety EquipmentAn eyewash station and safety shower must be readily accessible in the work area.[1][4]
Personal Protective Equipment
Eye ProtectionWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA. Safety goggles with side-shields are recommended.
Hand ProtectionWear compatible chemical-resistant gloves. The glove material should be impermeable to the substance. Always inspect gloves prior to use and wash hands thoroughly after handling.
Body ProtectionA lab coat or impervious clothing is required to prevent skin contact.
Respiratory ProtectionIf dust or aerosols are generated, a NIOSH-approved respirator or a European Standard EN 149 approved respirator should be worn.

Occupational Exposure Limits: It is important to note that currently, there are no established occupational exposure limit values (PEL, TLV) for this compound. Therefore, adherence to the principle of "As Low As Reasonably Practicable" (ALARP) for exposure is strongly advised.

Emergency First Aid Procedures

In the event of an accidental exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the necessary steps for different types of exposure.

Exposure RouteFirst Aid ProtocolSource(s)
Eye Contact Immediately flush eyes with plenty of flowing water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention from an ophthalmologist.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. If symptoms occur, seek medical attention. Wash contaminated clothing before reuse.
Inhalation Move the individual to fresh air and keep them warm and at rest. If breathing is irregular or has stopped, administer artificial respiration. Seek immediate medical attention.
Ingestion If the person is conscious, wash out their mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Operational Plan: Step-by-Step Handling of this compound

A systematic workflow is essential for the safe handling of this compound from receipt to disposal. Adherence to these steps will minimize the risk of exposure and contamination.

Experimental Workflow for this compound Handling

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Lab coat, gloves, safety goggles) A->B C Prepare Work Area (Chemical fume hood, clean surfaces) B->C D Retrieve this compound from Storage (Store at -20°C or -80°C as per supplier) C->D E Weighing and Reconstitution (Perform in fume hood, avoid dust generation) D->E F Experimental Use (Handle with care to avoid spills and aerosolization) E->F G Decontaminate Work Surfaces F->G H Segregate Waste (Sharps, liquid, solid waste) G->H I Dispose of Waste (Follow institutional and local regulations) H->I J Doff PPE and Wash Hands Thoroughly I->J

Caption: This diagram outlines the procedural flow for the safe handling of this compound in a laboratory setting.

Disposal Plan for this compound Waste

Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Decision Pathway for this compound Waste

G This compound Waste Disposal Start This compound Waste Generated Unused Unused this compound? Start->Unused Contaminated Contaminated Materials? (e.g., pipette tips, gloves, vials) Unused->Contaminated No MixInert Mix with an unappealing substance (e.g., cat litter, coffee grounds) Unused->MixInert Yes Sharps Sharps Waste? (e.g., needles, syringes) Contaminated->Sharps No DisposeSolid Dispose as Solid Chemical Waste (Collect in a designated, sealed container) Contaminated->DisposeSolid Yes DisposeSharps Dispose in a Puncture-Resistant Sharps Container Sharps->DisposeSharps Yes Trash Dispose in regular trash Sharps->Trash No DisposeChemical Dispose as Chemical Waste (Collect in a sealed, labeled container for hazardous waste pickup) SealBag Place mixture in a sealed plastic bag MixInert->SealBag SealBag->Trash

Caption: This decision tree provides guidance for the appropriate disposal of different types of this compound waste.

General Disposal Guidance:

  • Do not dispose of this compound down the drain or in regular trash unless it has been appropriately deactivated or is present in trace amounts in decontaminated materials.

  • For unused this compound, follow the FDA recommendation for "non-flush list" medicines: mix the compound with an unappealing substance like dirt, cat litter, or used coffee grounds, place the mixture in a sealed plastic bag, and then dispose of it in the household trash.

  • All contaminated materials, such as pipette tips, tubes, and gloves, should be collected in a designated and properly labeled hazardous waste container.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal, as regulations can vary.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bremelanotide
Reactant of Route 2
Bremelanotide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.